molecular formula C18H19NO3 B1664389 (+-)-Aegeline CAS No. 456-12-2

(+-)-Aegeline

Cat. No.: B1664389
CAS No.: 456-12-2
M. Wt: 297.3 g/mol
InChI Key: QRFDENJATPJOKG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Aegeline is a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDENJATPJOKG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318019
Record name (±)-Aegeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

456-12-2, 37791-13-2
Record name (±)-Aegeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aegeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Aegeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEGELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 °C
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(+-)-Aegeline chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (+-)-Aegeline: From Chemical Structure to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant alkaloid naturally occurring in the leaves of the Bael tree (Aegle marmelos). Historically used in Ayurvedic medicine, Aegeline has garnered substantial interest in modern pharmacology for its diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, isolation, and multifaceted mechanisms of action.

Molecular Profile and Chemical Identity

This compound, a racemic mixture, is chemically classified as a N-acylated amino alcohol and a member of the cinnamic acid amides.[2][3] Its structure features a chiral center, leading to the existence of enantiomers which have been separated and studied for their distinct biological properties.[1]

Chemical Structure and Identifiers
  • IUPAC Name: (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[2]

  • CAS Number: 456-12-2[2][4]

  • Molecular Formula: C₁₈H₁₉NO₃[2][5]

  • Molecular Weight: 297.35 g/mol [2][5]

  • SMILES: COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O[2]

  • InChIKey: QRFDENJATPJOKG-KPKJPENVSA-N[2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of Aegeline are crucial for its handling, formulation, and analysis. It is typically a white crystalline solid.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for its structural confirmation and purity assessment.[6]

Physicochemical Data Summary
PropertyValue/DescriptionSource(s)
Appearance White crystalline solid / Solid Powder[5][]
Melting Point 176 °C[2][]
Solubility Soluble in polar organic solvents like DMSO, methanol, and ethanol; sparingly soluble or has limited solubility in water.[4][5][8]
Stability Can be influenced by environmental factors such as pH and temperature.[4]
Spectroscopic Characterization

Structural elucidation of isolated Aegeline relies on standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule. Chemical shifts are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition, C₁₈H₁₉NO₃.[2][6]

Natural Occurrence, Extraction, and Isolation

This compound is a prominent alkaloid found in the leaves and fruit of Aegle marmelos, a plant native to India and Southeast Asia.[1][5][9] The extraction and purification of Aegeline are critical first steps for any research or drug development endeavor. The causality behind the choice of solvents and chromatographic conditions is to optimize both yield and purity.

Standardized Extraction and Isolation Protocol

This protocol outlines a validated method for obtaining high-purity Aegeline from Aegle marmelos leaves.

  • Preparation of Plant Material:

    • Collect fresh leaves of Aegle marmelos.

    • Dry the leaves in the shade to preserve thermolabile compounds.

    • Grind the dried leaves into a fine powder to maximize the surface area for solvent extraction.

  • Soxhlet Extraction:

    • Subject the powdered leaves to Soxhlet extraction. A mixture of hexane and acetone or methanol is commonly used.[1] The choice of a moderately polar solvent system is effective for extracting the alkaloid.

    • Continue the extraction process for several hours until the solvent running through the siphon is colorless.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica gel.[6]

    • Elute the column with a gradient mobile phase of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100:0 to 0:100 v/v).[6]

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor them using Thin-Layer Chromatography (TLC).[6] The fraction eluted at a hexane:ethyl acetate ratio of approximately 6.5:3.5 typically yields Aegeline.[6]

    • Pool the fractions containing pure Aegeline (identified by a single spot on TLC with an Rƒ value of ~0.24 in a 6:4 hexane:ethyl acetate system) and concentrate them to obtain the purified compound.[6] Purity can be further enhanced to >97% using preparative HPLC.[1]

  • Enantiomeric Separation (Optional):

    • To study the specific activities of the individual enantiomers, the racemic mixture can be resolved using chiral High-Performance Liquid Chromatography (HPLC) with specialized chiral columns.[1]

Workflow for Aegeline Isolation

Aegeline_Isolation_Workflow Start Dried, Powdered Aegle marmelos Leaves Soxhlet Soxhlet Extraction (Hexane-Acetone/Methanol) Start->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel, Hexane:EtOAc gradient) CrudeExtract->ColumnChrom TLC Fraction Monitoring (TLC) ColumnChrom->TLC Collect Fractions Pooling Pooling of Pure Fractions TLC->Pooling Identify Pure Fractions PureAegeline This compound (>97% Purity) Pooling->PureAegeline

Caption: Workflow for the extraction and purification of this compound.

Pharmacological Activities and Mechanisms of Action

Aegeline exhibits a broad spectrum of pharmacological activities, making it a molecule of high therapeutic interest. Its mechanisms are multifaceted, often involving interactions with key signaling pathways.

Antidiabetic and Antihyperlipidemic Effects

Preclinical studies have consistently demonstrated Aegeline's potential in managing type 2 diabetes and associated dyslipidemia.[8]

  • Mechanism: Aegeline is reported to be a β3-adrenergic receptor (β3-AR) agonist, which can improve insulin sensitivity.[5][10] It also functions as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and a partial agonist for PPARgamma (PPARγ), which are crucial regulators of glucose and lipid metabolism.[11] Furthermore, it stimulates glucose transport in skeletal muscle by enhancing GLUT4 translocation via PI3K/Akt and Rac1 signaling pathways.[8][12]

Antidepressant and Anxiolytic Properties

Aegeline has shown significant potential in alleviating pain and depression, a common comorbidity.[13]

  • Mechanism: In animal models, Aegeline mitigates reserpine-induced depression-like behavior.[6][14] In silico and in vivo studies have shown that this effect is mediated through the downregulation of monoamine oxidase-A (MAO-A) activity, which increases the synaptic availability of monoamine neurotransmitters.[13][14] Additionally, it reduces neuroinflammation by decreasing levels of interleukin-6 (IL-6) and inhibiting inducible nitric oxide synthase (iNOS), thereby reducing oxidative and nitrosative stress.[13][14]

Neuroprotective Activity

Recent research has highlighted Aegeline's role in protecting against neurodegenerative processes.

  • Mechanism: Aegeline has been identified as a molecule that mimics the yeast SNARE protein Sec22p, which is essential for endoplasmic reticulum-to-Golgi trafficking.[15] In yeast models, Aegeline effectively suppresses the toxicity and apoptosis induced by human α-synuclein (implicated in Parkinson's disease) and Bax protein.[8][15][16] It achieves this by inhibiting the increase in reactive oxygen species (ROS), preventing mitochondrial membrane potential loss, and reducing nuclear DNA fragmentation.[16][17]

Anticancer and Anti-inflammatory Activity

Aegeline has demonstrated notable anticancer and anti-inflammatory properties.

  • Anticancer: One of its enantiomers, enantiomer-II, showed superior in vitro activity against HeLa cervical cancer cells compared to the standard drug Paclitaxel.[1]

  • Anti-inflammatory: The anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.[4] It has also been shown to inhibit histamine release from mast cells, suggesting a role in managing allergic inflammatory responses by altering intracellular Ca²⁺ signaling.[18][19]

Aegeline's Mechanism in Alleviating Pain-Depression Dyad

Aegeline_Mechanism cluster_0 Cellular Stressors (e.g., Reserpine) Reserpine Reserpine MAO_A MAO-A Activity (Monoamine Oxidase-A) Reserpine->MAO_A Increases iNOS iNOS Expression (Inducible Nitric Oxide Synthase) Reserpine->iNOS Increases IL6 IL-6 Levels (Interleukin-6) Reserpine->IL6 Increases Depression Depression-like Behavior MAO_A->Depression Contributes to Pain Increased Pain Perception iNOS->Pain Contributes to IL6->Pain Contributes to Aegeline This compound Aegeline->MAO_A Inhibits Aegeline->iNOS Inhibits Aegeline->IL6 Inhibits

Caption: Aegeline's inhibitory action on MAO-A, iNOS, and IL-6.

Toxicology and Safety Considerations

While Aegeline shows significant therapeutic promise, its safety profile requires careful consideration. In 2013, the FDA issued a warning regarding synthetic aegeline in dietary supplements marketed for weight loss, which were associated with over 90 cases of acute liver injury.[20] The concentration of aegeline in these supplements was likely much higher than that found in traditional preparations.[20] This underscores the critical need for comprehensive toxicological studies to establish a safe dosage range and understand potential long-term effects before clinical application.[5]

Conclusion and Future Directions

This compound is a pharmacologically versatile alkaloid with well-documented activities relevant to metabolic disorders, neurological conditions, and inflammation. Its multiple mechanisms of action, including β3-AR agonism, PPAR modulation, and MAO-A inhibition, make it a compelling lead compound for drug discovery.

Future research should focus on:

  • Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings in humans.

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating Aegeline analogs could lead to the development of more potent and selective therapeutic agents with improved safety profiles.[10]

  • Toxicology: A comprehensive safety and toxicology profile must be established to ensure its safe use in therapeutic contexts.[5]

The exploration of this compound bridges the gap between traditional medicine and modern pharmacology, offering a promising natural scaffold for developing novel therapeutics.

References

  • Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024, August 29). WJPR.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021, January 11). PubMed Central.
  • This compound | C18H19NO3 | CID 15558419. PubChem - NIH.
  • CAS 456-12-2: (±)-Aegeline. CymitQuimica.
  • Buy Aegeline (EVT-258383) | 456-12-2. EvitaChem.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021, January 11).
  • Aegeline: A Biologically Important Alkaloid
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain−Depression Dyad. (2021, January 11).
  • Chemical structure of aegeline | Download Scientific Diagram.
  • (PDF)
  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (2019, February 1). PubMed.
  • Showing Compound (±)-Aegeline (FDB011473). (2010, April 8). FooDB.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain – Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS. (2021, January 11).
  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF.
  • Aegeline | CAS:456-12-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick.
  • (-)-Aegeline | C18H19NO3 | CID 11403749. PubChem - NIH.
  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus.
  • Isolation and Characterization of Medicinal Compounds from Acetone, Ethanol, Methanol Extract of Aegel marmelos, (L.) Corr. [No Source Found].
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain - Depression Dyad. (2021, January 11). PubMed.
  • Aegeline: Why is it a problem?.
  • Pharmacological Properties of Aegle marmelos: A Review. (2019, May 10). International Journal of Current Microbiology and Applied Sciences.
  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administr
  • Extraction and isolation of marmelosin from aegle marmelos, synthesis and evaluation of their derivative as antidiabetic agent | Request PDF.
  • Aegeline Impurities. BOC Sciences.
  • CAS 456-12-2 Aegeline. BOC Sciences.
  • Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release
  • Aegeline | CAS#:456-12-2. Chemsrc.
  • Effects of aegeline, a main alkaloid of aegle marmelos correa leaves, on the histamine release
  • 2 Synthesis of aegeline via asymmetric transfer hydrogenation..
  • Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed.
  • Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa | The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Mechanism of Action of (+-)-Aegeline as a Putative β3-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(+/-)-Aegeline, a natural alkaloid from the leaves of Aegle marmelos, has garnered interest for its potential metabolic benefits, including anti-hyperlipidemic and anti-diabetic properties.[1][2][3] Pre-clinical research and computational models suggest that these effects may be mediated through its action as an agonist at the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis.[4] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of aegeline at the β3-AR. We delineate the canonical signaling pathway, present detailed, field-proven experimental protocols for its validation, and synthesize the available data on aegeline-inspired synthetic mimics. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.

Introduction

(+-)-Aegeline: A Bioactive Alkaloid

(+/-)-Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a constituent of the bael plant (Aegle marmelos), which is used in traditional Ayurvedic medicine.[5] While the plant has a long history of use, the isolated compound aegeline has been associated with significant safety concerns, particularly hepatotoxicity, when included in multi-ingredient dietary supplements, leading to warnings from the U.S. Food and Drug Administration (FDA).[1][2][5] Despite these concerns, the underlying pharmacology of pure aegeline continues to be an area of scientific inquiry, driven by its potential to modulate metabolic pathways.

The β3-Adrenergic Receptor: A Key Metabolic Regulator

The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) family.[6][7] Unlike the β1 and β2 subtypes, which are primarily involved in cardiovascular and pulmonary function, the β3-AR is predominantly expressed in white and brown adipose tissue (WAT and BAT) and the urinary bladder.[8][9][10] Its physiological roles are central to metabolic homeostasis:

  • Lipolysis in WAT: Activation of β3-AR in white adipocytes stimulates the breakdown of triglycerides into glycerol and free fatty acids.[6][9]

  • Thermogenesis in BAT: In brown adipocytes, β3-AR agonism increases energy expenditure through uncoupling protein 1 (UCP1)-mediated heat production.[9][10]

This unique expression profile and functional role make the β3-AR an attractive therapeutic target for obesity and type 2 diabetes.[7][11] The clinically approved drug Mirabegron, a selective β3-AR agonist, validates this target for the treatment of overactive bladder.[6]

Rationale for Investigation: The Aegeline Hypothesis

The hypothesis that aegeline acts as a β3-AR agonist stems from early research on its anti-hyperlipidemic effects. A 2018 study reported that while Quantitative Structure-Activity Relationship (QSAR) models predicted aegeline to be a β3-AR agonist, its mechanism had not been fully elucidated.[4] To investigate this, the researchers synthesized a series of aegeline-inspired mimics. One of these compounds, 10C , was identified as a potent and specific β3-AR agonist, capable of inducing lipolysis, increasing oxygen consumption in human adipocytes, and improving insulin sensitivity in a mouse model of insulin resistance.[4] This provides a strong, albeit indirect, rationale for investigating pure this compound as a potential β3-AR agonist.

Core Mechanism of Action: Aegeline as a β3-AR Agonist

The proposed mechanism centers on aegeline binding to and activating the β3-AR, initiating a well-characterized downstream signaling cascade.

Receptor Binding and Activation

Aegeline is hypothesized to bind within the transmembrane domain of the β3-AR, inducing a conformational change. This structural shift facilitates the coupling and activation of the heterotrimeric Gs protein on the intracellular side of the membrane.

Canonical Gs-cAMP Signaling Pathway

Activation of the β3-AR predominantly triggers the Gs-protein-coupled signaling pathway.[8][12]

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[8][9]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[13][14]

  • Phosphorylation of Downstream Targets: PKA then phosphorylates key enzymes involved in metabolic processes. In adipocytes, critical targets include Hormone-Sensitive Lipase (HSL) and Perilipin, which work in concert to facilitate lipolysis.[14]

This canonical pathway forms the primary mechanism through which β3-AR agonists exert their effects on adipocytes.

Gs_Signaling_Pathway cluster_cytosol Aegeline (+)-Aegeline b3AR β3-Adrenergic Receptor Aegeline->b3AR Binding Gs Gs Protein (α, β, γ) b3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalysis

Caption: Canonical Gs-cAMP signaling pathway activated by a β3-AR agonist.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a direct β3-AR agonist, a multi-step experimental cascade is required. This workflow ensures a logical progression from molecular interaction to cellular function.

Overview of the Screening Cascade

The validation process should begin with in vitro assays to confirm direct receptor interaction and signaling, followed by cell-based functional assays to measure the physiological outcome.

Experimental_Workflow cluster_0 cluster_1 In Vitro Characterization cluster_2 Cellular Functional Assay cluster_3 Hyp Aegeline is a β3-AR Agonist Binding Receptor Binding Assay (Determine Affinity, Ki) Hyp->Binding cAMP cAMP Accumulation Assay (Determine Potency, EC50) Binding->cAMP Lipolysis Adipocyte Lipolysis Assay (Measure Glycerol/FFA Release) cAMP->Lipolysis Result Mechanism Validated Lipolysis->Result

Caption: Experimental workflow for validating β3-AR agonist activity.
In Vitro Characterization: cAMP Accumulation Assay

This assay directly quantifies the production of the second messenger cAMP following receptor activation, providing a robust measure of Gs pathway engagement.

  • Causality: An increase in cAMP upon treatment with aegeline in cells expressing β3-AR, but not in parent cells lacking the receptor, would demonstrate that the signaling is receptor-dependent. This is a foundational step to link the compound to the specific receptor target.

  • Cell Culture: Culture HEK293 cells stably expressing the human β3-adrenergic receptor in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[15]

  • Compound Preparation: Prepare a serial dilution of this compound in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).[16][17] Include a known agonist (e.g., isoproterenol) as a positive control.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate at room temperature for 30 minutes.[16]

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Revvity cAMP Gs Dynamic 2 kit).[17] This step lyses the cells and initiates the competitive binding assay.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

  • Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Functional Assays: Adipocyte Lipolysis

This assay measures a key physiological response to β3-AR activation in a relevant cell type, providing functional validation of the upstream signaling events.

  • Causality: Demonstrating that aegeline can stimulate the release of glycerol or free fatty acids (FFAs) from adipocytes confirms that the cAMP signal is successfully propagated to elicit the expected biological outcome. This bridges the gap between molecular signaling and physiological function.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-12 days using a standard cocktail of insulin, dexamethasone, and IBMX. Alternatively, use primary human adipocytes.

  • Assay Preparation: On the day of the assay, gently wash the mature adipocytes twice with warm PBS and then add a serum-free medium containing 2% fatty-acid-free BSA. Incubate for 2 hours to reduce basal lipolysis.

  • Compound Stimulation: Prepare serial dilutions of this compound and controls (e.g., isoproterenol as a positive control, vehicle as a negative control) in the assay medium.[18][19]

  • Incubation: Remove the wash medium and add the compound dilutions to the cells. Incubate at 37°C for 1-3 hours.

  • Sample Collection: Carefully collect the supernatant (assay medium) from each well. This contains the glycerol released from the cells.

  • Glycerol Quantification: Measure the glycerol concentration in the supernatant using a commercial colorimetric or fluorometric glycerol assay kit.[18] These kits typically use glycerol kinase and glycerol phosphate oxidase in an enzymatic reaction that produces a detectable signal.[19]

  • Data Normalization: After collecting the supernatant, lyse the cells in the plate and measure the total protein content (e.g., using a BCA assay) in each well. Normalize the glycerol release data to the total protein content to account for any variations in cell number.

  • Analysis: Plot the normalized glycerol release against the log of the agonist concentration to determine the dose-response relationship and calculate the EC50.

Data Synthesis and Interpretation

While data for pure this compound is not yet published, the results from its synthetic mimic, compound 10C , provide a valuable benchmark for its potential activity.[4]

Comparative Agonist Potency
CompoundTargetAssayPotency (EC50)Source
10C (Aegeline Mimic) Human β3-ARcAMP Accumulation447 nM[4]
Mirabegron Human β3-ARcAMP Accumulation~22 nM[6]
Isoproterenol Human β3-ARBladder Relaxation280 nM[6]

This table summarizes reported potency values for a synthetic aegeline mimic and known β3-AR agonists. EC50 values can vary based on the cell type and assay conditions used.

Linking Mechanism to Therapeutic Potential

The activation of the β3-AR pathway by compound 10C was shown to improve insulin sensitivity and glucose tolerance in mice fed a high-fat diet.[4] This is consistent with the known effects of β3-AR agonism, which can increase fatty acid oxidation and the expression of brown adipocyte markers, thereby improving overall metabolic health.[4][7] If pure aegeline demonstrates similar activity, it could serve as a valuable lead compound for the development of novel therapeutics for metabolic syndrome.

Considerations and Future Directions

Selectivity Profiling

A critical step in characterizing any β3-AR agonist is to determine its selectivity against the β1- and β2-AR subtypes. Off-target activation of β1-AR can lead to undesirable cardiovascular effects like increased heart rate, while β2-AR activation can cause muscle tremors.[10] Therefore, aegeline must be counterscreened in binding and functional assays using cells that express β1-AR and β2-AR to establish a selectivity window.

Safety and Toxicity

The severe hepatotoxicity reported for dietary supplements containing aegeline is a major concern that cannot be overlooked.[1][2][5] It is imperative to distinguish between the effects of pure, well-characterized aegeline and the effects of a multi-ingredient formulation. Future research must involve rigorous toxicology studies on the pure compound to understand its safety profile and determine if the reported liver injury is an intrinsic property of the molecule or a result of interactions with other ingredients, contaminants, or excessive dosages.[2]

Future Research

The path forward for validating the aegeline hypothesis is clear:

  • Direct Confirmation: Conduct the in vitro binding and cAMP accumulation assays with pure, synthesized this compound to definitively determine its affinity and potency at the human β3-AR.

  • Functional Validation: Perform lipolysis and oxygen consumption rate (OCR) assays in human-derived adipocytes to confirm the physiological effects of the pure compound.

  • In Vivo Efficacy and Safety: If in vitro activity is confirmed, conduct well-controlled in vivo studies in established animal models of obesity and diabetes to assess both therapeutic efficacy and systemic toxicity, with a particular focus on liver function biomarkers.

References

  • Beta-3 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sillence, M. N. (2022). Inside the Biology of the β3-Adrenoceptor. MDPI. [Link]

  • Schena, G., et al. (2021). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC - PubMed Central. [Link]

  • Fasshauer, M., & Blüher, M. (2004). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes. PMC - PubMed Central. [Link]

  • Mishra, A., et al. (2021). Physiological and metabolic functions of the β3-adrenergic receptor and an approach to therapeutic achievements. PubMed. [Link]

  • Fasshauer, M., et al. (2004). Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes. PubMed. [Link]

  • Strosberg, A. D. (1997). Structure and function of the beta 3-adrenergic receptor. PubMed. [Link]

  • Finlin, B. S., et al. (2020). β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis. PMC - PubMed Central. [Link]

  • Reher, M., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. PMC - NIH. [Link]

  • Roe, S. M., et al. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. NIH. [Link]

  • Lönnqvist, F., et al. (1997). Determination of beta 3-adrenoceptor mediated lipolysis in human fat cells. PubMed. [Link]

  • WebMD. (n.d.). Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. Operation Supplement Safety. [Link]

  • Zen-Bio. (2012). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Zen-Bio. [Link]

  • Zen-Bio. (n.d.). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Chittiboyina, A. G., et al. (2018). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica. [Link]

  • Bloomer, R. J. (2017). Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences. [Link]

  • Kumar, H., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. [Link]

  • Wikipedia. (n.d.). Beta3-adrenergic agonist. Wikipedia. [Link]

  • Agüero, J., et al. (2016). Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension. PubMed Central. [Link]

  • Rajan, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed. [Link]

  • ChemBK. (2024). Aegeline. ChemBK. [Link]

  • Bio-Rad. (n.d.). Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. [Link]

  • Dessy, C., & Balligand, J. L. (2010). Beta-3 Receptor Agonists. Semantic Scholar. [Link]

  • Napp, A., et al. (2013). The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues. NIH. [Link]

  • Lee, J. W., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. MDPI. [Link]

  • Chatterjee, A., et al. (1959). Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa. The Journal of Organic Chemistry. [Link]

  • Dessy, C., & Balligand, J. L. (2010). Beta-3 Receptor Agonists. ResearchGate. [Link]

  • Pereira, M. D., et al. (2014). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. ResearchGate. [Link]

  • Alhayek, A., & Farooq, M. U. (2014). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central. [Link]

  • Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]

  • Patsnap. (2024). What are adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]

Sources

Natural sources and extraction of (+-)-Aegeline from Aegle marmelos

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sourcing and Extraction of (+-)-Aegeline from Aegle marmelos

Foreword: Bridging Tradition with Modern Phytochemistry

For millennia, Aegle marmelos (L.) Corrêa, commonly known as Bael, has been a cornerstone of traditional Indian medicine, particularly Ayurveda.[1] Its various parts have been utilized to manage a spectrum of ailments, from gastrointestinal disorders to diabetes.[1][2] Modern analytical science allows us to deconstruct this traditional wisdom, identifying and isolating the specific bioactive constituents responsible for its therapeutic effects. Among the most significant of these is this compound, an alkaloid-amide that has garnered substantial interest from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and cardioprotective properties.[1][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind the methodologies for extracting and purifying aegeline. As a self-validating system of protocols, the information herein is designed to be both reproducible and grounded in established chemical principles, providing a robust framework for obtaining high-purity this compound for further research and development.

Natural Occurrence and Distribution of Aegeline in Aegle marmelos

Aegeline, chemically identified as N-[2-hydroxy-2(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a key alkaloid synthesized by the Bael tree.[4][5] Its presence is not uniform throughout the plant. Analytical studies, particularly those employing advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-PDA), have been developed to quantify its distribution.[6][7]

While aegeline is found in the fruit, bark, and roots, the leaves are consistently identified as the most abundant and practical source for extraction.[8][5][7][9] This makes leaf material the logical starting point for any scalable extraction campaign, offering a renewable resource with a high concentration of the target compound. The concentration can vary based on geographical location, season of harvest, and age of the plant, necessitating robust quality control methods for raw material sourcing.[6][7]

Physicochemical Profile of this compound

A thorough understanding of a target molecule's physical and chemical properties is fundamental to designing an effective extraction and purification strategy. The properties of aegeline dictate the choice of solvents, chromatographic media, and handling conditions.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₉NO₃[10][11]
Molar Mass 297.35 g/mol [10][11]
Appearance White to light yellow crystalline solid or powder[10][12]
Melting Point 176-179 °C[10][11]
IUPAC Name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[11]
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO); Insoluble in water.[12][13][14]
Stability Stable under standard laboratory conditions; susceptible to degradation at extreme pH or high temperatures.[12][13]
Chirality Contains a chiral center, existing naturally as a racemic (±) mixture.[8][13]

Table 1: Key physicochemical properties of this compound.

The molecule's structure, featuring both polar (hydroxyl, amide) and non-polar (phenyl rings) groups, classifies it as moderately polar. This amphipathic nature is the key determinant for its solubility and chromatographic behavior, which we exploit in the subsequent protocols.

Extraction and Isolation: A Validated Workflow

The journey from raw plant material to purified aegeline is a multi-stage process. Each step is designed to selectively enrich the target compound while systematically removing impurities. The following workflow represents a synthesis of established and validated laboratory methods.

G cluster_0 Part 1: Raw Material Preparation cluster_1 Part 2: Crude Extraction cluster_2 Part 3: Purification & Isolation A Collection of Aegle marmelos Leaves B Washing & Shade-Drying A->B C Coarse Powdering B->C D Soxhlet Extraction (e.g., Hexane-Acetone or Methanol) C->D E Solvent Removal (Rotary Evaporation) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Pooling of Aegeline-Rich Fractions H->I J (Optional) Preparative HPLC I->J K Pure this compound J->K

Fig. 1: Overall workflow for aegeline extraction and purification.
Step-by-Step Protocol: Raw Material Preparation

Causality: The objective of this initial phase is to maximize the surface area of the plant material and preserve the chemical integrity of aegeline prior to extraction.

  • Collection: Harvest fresh, healthy leaves from mature Aegle marmelos trees.

  • Washing: Thoroughly wash the leaves in running tap water to remove dust and foreign contaminants.[4]

  • Drying: Shade-dry the leaves at ambient temperature (30-35°C) until they are brittle.[4] Rationale: Direct sunlight can cause photodegradation of alkaloids, while oven-drying at high temperatures can lead to thermal degradation. Shade-drying is a gentle method that preserves the phytochemical profile.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.[8][4] Rationale: This significantly increases the surface area, facilitating efficient penetration of the solvent during the extraction phase.

Step-by-Step Protocol: Crude Solvent Extraction

Causality: This step uses a solvent to selectively dissolve and remove aegeline and other compounds of similar polarity from the solid plant matrix. The Soxhlet method is cited for its high efficiency due to the continuous cycling of fresh, hot solvent.[8][15]

  • Apparatus Setup: Assemble a standard Soxhlet extraction apparatus.

  • Loading: Place approximately 500g of the dried leaf powder into a cellulose thimble and place the thimble inside the main chamber of the Soxhlet extractor.[4]

  • Solvent Selection: Fill the distillation flask with a suitable solvent system. A mixture of hexane and acetone or pure methanol have been used effectively.[8] Rationale: Methanol is a polar solvent effective for extracting a broad range of alkaloids. A hexane-acetone mixture provides a medium-polarity system that can also yield a high concentration of aegeline.[8]

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for a minimum of 8-12 hours, or through approximately 15-20 solvent cycles. The continuous flow of freshly distilled solvent over the powder ensures a thorough extraction.

  • Concentration: After extraction, cool the apparatus and collect the solvent from the distillation flask. Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.[8] Rationale: Reduced pressure lowers the boiling point of the solvent, allowing for its rapid removal without exposing the heat-sensitive aegeline to damaging temperatures.

  • Yield: The result is a dark, viscous crude extract containing aegeline along with numerous other phytochemicals.

Step-by-Step Protocol: Purification by Column Chromatography

Causality: The crude extract is a complex mixture. Column chromatography is a critical step that separates compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase (solvent).

G start Crude Extract dissolved in minimum solvent column Silica Gel Column Low Polarity Mobile Phase (e.g., 100% n-Hexane) start->column Load onto column gradient Gradient Elution (Increasing polarity with Ethyl Acetate) column:port1->gradient Start elution fractions Collection of Eluted Fractions (e.g., 50 mL each) gradient->fractions Separates compounds tlc TLC Analysis of Each Fraction (Spotting against Aegeline Standard) fractions->tlc Monitor separation pool Pooling of Fractions with Rf ≈ 0.24 tlc->pool Identify target final Concentration of Pooled Fractions (Yields Purified Aegeline) pool->final Isolate product

Fig. 2: Workflow for column chromatography purification.
  • Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using n-hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude extract (e.g., 20g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.[16] Once dry, carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (100% n-hexane). Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate. This is known as gradient elution.[16] A typical gradient might run from 100:0 to 0:100 (n-hexane:ethyl acetate).[16] Rationale: Less polar compounds will elute first with the non-polar solvent. As the solvent polarity increases, more polar compounds like aegeline will begin to move down the column and elute. Aegeline has been shown to elute effectively at a ratio of approximately 6.5:3.5 n-hexane:ethyl acetate.[16]

  • Fraction Collection: Collect the eluent in small, sequential fractions (e.g., 50 mL per fraction).[16]

  • Monitoring with TLC: Spot each collected fraction onto a Thin-Layer Chromatography (TLC) plate alongside a known aegeline standard. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 6:4). Visualize the spots under UV light (254 nm). The reported retardation factor (Rf) for aegeline is approximately 0.24.[16]

  • Pooling and Concentration: Combine all fractions that show a prominent spot at the same Rf value as the aegeline standard.[16] Evaporate the solvent from the pooled fractions to yield the purified aegeline.

For applications requiring exceptionally high purity (>97%), an additional purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.[8]

Chiral Separation: Isolating the Enantiomers

Aegeline possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((+)-aegeline and (-)-aegeline). The natural product is a racemic mixture of both.[8][13] Since enantiomers can have different pharmacological activities, their separation is often crucial for drug development.

This separation cannot be achieved by standard chromatography and requires a specialized technique:

  • Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[8] This allows for the isolation of each enantiomer in its pure form for individual bioactivity assessment.[8][6]

Analytical Characterization and Quality Assurance

Final confirmation of the isolated compound's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic techniques is used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.[8][16]

  • Mass Spectrometry (MS): Determines the exact molecular weight and fragmentation pattern, confirming the molecular formula.[8][16]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by detecting any residual impurities.[8][17]

These analytical checks form a self-validating system, ensuring that the isolated compound is indeed aegeline and meets the required purity standards for subsequent research.

References

  • World Journal of Pharmaceutical Research. (2024).
  • ChemBK. (n.d.). Aegeline.
  • ResearchGate. (n.d.). Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review.
  • Gautam, J., et al. (2021).
  • EvitaChem. (n.d.). Aegeline (EVT-258383).
  • Himanshu, et al. (2023). Ethanolic Extraction Of Aegle Marmelos Leaves Act As A Potential Natural Active: A Narrative Review. Indo American Journal of Pharmaceutical Sciences.
  • International Journal of Current Microbiology and Applied Sciences. (2019). Pharmacological Properties of Aegle marmelos: A Review.
  • Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. Planta Medica.
  • World Journal of Pharmaceutical Research. (n.d.). Phytochemistry, pharmacology and ethnomedicinal uses of aegle marmelos plant.
  • CymitQuimica. (n.d.). (±)-Aegeline.
  • Nugroho, A.E., et al. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. Pakistan Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS.
  • ACS Publications. (2021).
  • Taylor & Francis Online. (n.d.).
  • APExBIO. (n.d.). Aegeline.
  • ResearchGate. (n.d.). Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC.
  • IJRPR. (2024). Aegle Marmelos Linn: A Compressive Overview.
  • ResearchGate. (n.d.). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast.
  • IJNRD. (n.d.). Soxhlet Extraction of Aegle marmelos, Helicteres isora, and Artocarpus heterophyllus in Nanded district.

Sources

A Comprehensive Technical Guide on the Pharmacological Profile and Therapeutic Potential of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Aegeline, chemically known as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid isolated from the leaves of the Bael tree (Aegle marmelos).[1][2] This guide provides an in-depth analysis of its complex pharmacological profile, which presents a compelling duality. Preclinical investigations have unveiled a spectrum of promising therapeutic activities, positioning aegeline as a molecule of interest for metabolic disorders, inflammation, and neurodegenerative diseases. Mechanistically, it has been shown to enhance insulin sensitivity by stimulating glucose transport through PI3K/Akt and Rac1-dependent pathways, exert anti-inflammatory effects by suppressing the NF-κB-mediated NLRP3 inflammasome, and exhibit neuroprotective properties by mitigating α-synuclein toxicity.[3][4] However, the therapeutic potential of aegeline is critically overshadowed by significant safety concerns, most notably its association with severe hepatotoxicity, which led to its prohibition in dietary supplements by regulatory bodies.[1][5] This document synthesizes the existing preclinical data on aegeline's mechanisms of action and pharmacokinetics, details key experimental protocols for its investigation, and provides a critical assessment of the toxicological challenges that must be addressed for any future therapeutic development.

Introduction

Chemical Identity and Provenance

Aegeline is an alkaloidal-amide first isolated from the leaves of Aegle marmelos, a plant integral to traditional Ayurvedic medicine.[1][6][7] It can be isolated from its natural source or produced synthetically.[1][7][8] The molecule's structure comprises a pharmacophore skeleton for β3-adrenergic receptors, which partly explains its activity in metabolic pathways.[9]

The Dichotomy: Therapeutic Promise Versus Documented Toxicity

The scientific narrative of aegeline is one of stark contrast. On one hand, a growing body of preclinical research highlights its potential to modulate key pathological pathways. Studies report possible therapeutic benefits against obesity, diabetes, and hyperlipidemia.[9][10][11][12][13] On the other hand, aegeline is infamous for its inclusion in weight-loss supplements like OxyELITE Pro and VERSA-1, which were linked to numerous cases of acute and chronic liver failure, some resulting in death.[1][5][9][10][12][13] This has led to a warning from the U.S. Food and Drug Administration (FDA) in 2013, classifying aegeline as an unrecognized and unlawful dietary supplement ingredient, and its inclusion on the Department of Defense (DoD) Prohibited Dietary Supplement Ingredients list.[1][5] This guide aims to navigate this dichotomy, presenting the scientific evidence for its potential while underscoring the critical safety hurdles.

Pharmacological Profile

Mechanisms of Action

Aegeline exhibits pleiotropic activity, engaging multiple signaling pathways relevant to a range of diseases.

Aegeline's potential in managing type 2 diabetes and obesity stems from its multi-targeted approach to improving insulin sensitivity and glucose metabolism.

  • PI3K/Akt and Rac1-Mediated Glucose Transport: In C2C12 myotubes, aegeline was found to enhance GLUT4 translocation and subsequent glucose uptake in a time- and concentration-dependent manner.[4] This action is mediated through two distinct parallel pathways: the canonical PI3K-Akt pathway and a Rac1-dependent pathway.[4] The latter also involves the stimulation of the PI3-kinase-Rac1-PAK1-cofilin cascade, which suggests a role in cytoskeletal rearrangement to facilitate glucose transport.[4]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Computational studies suggest that aegeline may act as a dual-target agonist, specifically as a PPARα agonist and a partial PPARγ agonist.[14] This dual activity is highly desirable for managing type 2 diabetes, as it could confer both antihyperglycemic and antilipidemic benefits.[14]

  • β3-Adrenergic Receptor (β3-AR) Agonism: The chemical structure of aegeline is recognized as a pharmacophore for β3-ARs.[9] Synthetic derivatives inspired by aegeline have been confirmed as potent β3-AR agonists, capable of inducing lipolysis, fatty acid oxidation, and improving insulin sensitivity in both in vitro and in vivo models.[15]

G cluster_membrane Cell Membrane GLUT4 GLUT4 Uptake Glucose Uptake GLUT4->Uptake Receptor Insulin / β3-AR PI3K PI3K Receptor->PI3K Activates Aegeline (+)-Aegeline Aegeline->Receptor Akt Akt PI3K->Akt Activates Rac1 Rac1 PI3K->Rac1 Activates Akt->GLUT4 Promotes Translocation PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin PAK1->Cofilin Cytoskeleton Cytoskeletal Rearrangement Cofilin->Cytoskeleton Cytoskeleton->GLUT4 Facilitates Translocation Glucose Glucose Glucose->GLUT4

Aegeline-Stimulated Glucose Uptake Signaling Pathways.

Aegeline has demonstrated significant anti-inflammatory properties in preclinical models, particularly in the context of inflammatory bowel disease (IBD).

  • Inhibition of the NF-κB/NLRP3 Inflammasome Pathway: In a murine model of TNBS-induced colitis, aegeline administration (10 and 20 mg/kg) effectively protected the colon by lowering the disease activity score and myeloperoxidase levels.[3] Mechanistically, high-dose aegeline significantly downregulated the gene expression of key inflammatory mediators, including NF-κB, iNOS, COX-2, NLRP3, IL-1β, and IL-18.[3] This suggests aegeline mitigates colitis by suppressing the NF-κB-mediated activation of the NLRP3 inflammasome.[3]

  • Modulation of Mast Cell Degranulation: Aegeline inhibits histamine release from rat basophilic leukemia (RBL-2H3) cells.[16][17] Its effect is particularly potent against stimulants that increase intracellular calcium (Ca2+), such as thapsigargin and ionomycin.[16][17] The evidence suggests that aegeline acts by altering signaling related to the intracellular Ca2+ pool, rather than inhibiting Ca2+ influx, thereby stabilizing mast cells.[16][17]

G Stimulus Inflammatory Stimulus (e.g., TNBS) NFkB NF-κB Stimulus->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Upregulates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 Upregulates IL1b IL-1β NLRP3->IL1b Cleaves Pro-IL-1β IL18 IL-18 NLRP3->IL18 Cleaves Pro-IL-18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Aegeline (+)-Aegeline Aegeline->NFkB Inhibits

Aegeline's Inhibition of the NF-κB/NLRP3 Inflammasome Pathway.
  • Suppression of α-Synuclein and Bax Toxicity: In yeast models, aegeline was identified as a molecule that can overcome apoptosis induced by both human α-synuclein (implicated in Parkinson's disease) and the pro-apoptotic protein Bax.[18][19] It appears to mimic the function of the yeast SNARE protein Sec22p.[18][19] Aegeline restored cellular growth by inhibiting the accumulation of reactive oxygen species (ROS), preventing the loss of mitochondrial membrane potential, and reducing nuclear DNA fragmentation.[18][19]

  • Modulation of Pain and Depression Pathways: In a reserpine-induced mouse model for the pain-depression dyad, aegeline (10 mg/kg) significantly alleviated the reduction in pain threshold and increase in immobility.[20] The protective effect may be mediated by downregulating monoamine oxidase-A (MAO-A) hyperactivity, reducing levels of the pro-inflammatory cytokine IL-6, and decreasing oxidative and nitrosative stress by inhibiting iNOS expression.[18][20]

Preclinical evidence suggests a potential role for aegeline in cardiovascular health. It has been shown to be an effective anti-hypercholesterolemic agent by reducing levels of oxidized low-density lipoprotein (Ox-LDL) and its primary receptor, LOX-1, in aged experimental rats.[21] Furthermore, extracts from Aegle marmelos have demonstrated cardioprotective effects in rat models of myocardial infarction.[22]

Pharmacokinetics (ADME)

To date, pharmacokinetic data for aegeline is limited to animal studies, with no published human data. A study in ND4 mice provides the most comprehensive profile available.[9][10][11]

  • Absorption: Aegeline is rapidly absorbed from the gastrointestinal tract following oral administration. The peak plasma concentration (Tmax) was reached at 0.5 hours in mice for both 30 mg/kg and 300 mg/kg doses.[9][10][12][13]

  • Distribution: The compound distributes rapidly to the liver, kidneys, and brain, with a notable affinity for the liver.[9][11] The highest concentrations were found in the liver, likely due to a first-pass effect.[9]

  • Metabolism and Excretion: The liver appears to be the primary organ for aegeline metabolism and clearance.[9][11] It is eliminated relatively quickly, with a plasma half-life (t1/2) of approximately 1.3-1.4 hours and a liver half-life of 1.2-1.7 hours in mice.[9][10][11][12][13] The compound was not detectable in plasma 8 hours after oral administration.[9][10][12][13]

Table 1: Pharmacokinetic Parameters of Aegeline in ND4 Mice After Oral Administration [9]

Parameter30 mg/kg Dose300 mg/kg Dose
Plasma
Tmax (h)0.50.5
Cmax (ng/mL)342 ± 40949 ± 20
t1/2 (h)1.4 ± 0.011.3 ± 0.07
Liver
Tmax (h)1.91.9
Cmax (ng/g)381 ± 111670 ± 195
t1/2 (h)1.2 ± 0.21.7 ± 0.1
Drug Interactions

Aegeline may have an impact on drug-metabolizing enzymes. It has been identified as a very weak inhibitor of CYP3A4 and showed no inhibition of the CYP1A2 isoform in human liver microsomes.[5][23] While weak, the potential for interactions, especially with CYP3A4 substrates, should be considered in any future development.[5]

Potential Therapeutic Applications (Preclinical Evidence)

  • Type 2 Diabetes and Metabolic Syndrome: Its ability to improve glucose uptake and insulin sensitivity, coupled with potential lipid-lowering effects via PPARα agonism, makes it a candidate for further investigation.[4][9][14]

  • Inflammatory Bowel Disease (IBD): The potent suppression of the NF-κB/NLRP3 inflammasome pathway in a colitis model provides a strong rationale for its exploration in IBD and other chronic inflammatory conditions.[3]

  • Neurodegenerative Disorders: The unique mechanism of suppressing α-synuclein and Bax-mediated toxicity suggests a potential disease-modifying strategy for synucleinopathies like Parkinson's disease.[18][19]

  • Oncology: While aegeline itself is less studied, various extracts of Aegle marmelos have shown anti-cancer and antiproliferative activity against a range of cancer cell lines, including breast cancer and lymphoma, in preclinical models.[24][25][26][27]

Critical Safety and Toxicological Assessment

The Link to Hepatotoxicity: The OxyELITE Pro Case

The primary barrier to the therapeutic development of aegeline is its association with severe liver injury.[10][11] In 2013, dietary supplements containing synthetic aegeline were linked to an outbreak of over 90 cases of acute hepatitis, with some patients requiring liver transplantation and at least one reported death.[1] Symptoms included fatigue, nausea, jaundice, and stomach pain.[5] It is crucial to note that these supplements contained a mixture of ingredients, and it remains unclear whether aegeline alone was the causative agent or if toxicity arose from interactions with other components.[1][11] However, the strong association led to immediate regulatory action.

Regulatory Status

Due to the safety concerns, the U.S. FDA issued a warning letter to the manufacturer of aegeline-containing products, stating it is not a recognized lawful ingredient for supplements.[1][5] It is also listed on the DoD Prohibited Dietary Supplement Ingredients list.[1]

Key Experimental Methodologies

For researchers investigating aegeline, the following protocols, derived from published literature, serve as a validated starting point.

Protocol: Extraction and Isolation from Aegle marmelos[6][20]

Causality: This protocol uses a gradient elution in column chromatography, a standard technique to separate compounds based on polarity. The choice of a hexane:ethyl acetate mobile phase allows for the separation of moderately polar compounds like aegeline from the crude plant extract.

  • Extraction: Dried, ground leaves of Aegle marmelos are subjected to Soxhlet extraction with a suitable solvent system (e.g., hexane-acetone mixture or methanol).[6]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Column Chromatography: The crude extract is adsorbed onto silica gel and packed into a glass column.

  • Elution: The column is eluted with a gradient mobile phase, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).[20]

  • Fraction Collection: Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.[20]

  • Analysis and Pooling: Fractions are monitored by Thin-Layer Chromatography (TLC). Those showing similar chromatographic profiles corresponding to a standard aegeline spot are pooled and concentrated.

  • Purification: Final purity can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[6]

Protocol: In Vivo Pharmacokinetic Analysis in a Murine Model[9][12]

Causality: This workflow is designed to quantify the ADME properties of aegeline. Using two doses (a human equivalent dose and a 10x dose) allows for an assessment of dose-proportionality. The use of a highly sensitive UHPLC-QTOF system is necessary for accurately quantifying the low concentrations of the compound in biological matrices.

  • Animal Acclimatization: Female ND4 mice are acclimatized under standard laboratory conditions (25 ± 2 °C, 12h light/dark cycle) for at least one week.[9]

  • Dose Preparation and Administration: Aegeline is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at the desired doses (e.g., 30 mg/kg and 300 mg/kg).[9][12]

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), groups of mice are anesthetized, and blood is collected via cardiac puncture into heparinized tubes.[9] Tissues (liver, kidney, brain) are harvested, rinsed, and snap-frozen.

  • Sample Preparation: Plasma is separated by centrifugation. Tissues are homogenized. Aegeline is extracted from plasma and tissue homogenates using a suitable organic solvent (e.g., ethyl acetate).

  • Quantification: Samples are analyzed using a validated Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry method.[9][12]

  • Data Analysis: Plasma and tissue concentration-time profiles are plotted, and pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis software.

Experimental Workflow for Murine Pharmacokinetic Study.

Conclusion and Future Perspectives

(+/-)-Aegeline is a molecule of significant scientific interest, characterized by a promising, multi-faceted pharmacological profile that suggests therapeutic potential across metabolic, inflammatory, and neurological diseases. The preclinical evidence supporting its mechanisms of action is compelling. However, the path to any clinical application is blocked by a critical and unresolved safety issue: its strong association with severe hepatotoxicity in humans when consumed as part of a dietary supplement.

Future research must prioritize a thorough toxicological evaluation of pure aegeline. Key research imperatives include:

  • Robust Toxicology Studies: Conducting comprehensive acute and sub-chronic toxicity studies in multiple animal models to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Mechanistic Toxicology: Elucidating the precise mechanism of aegeline-induced liver injury. Is it intrinsic, idiosyncratic, or dependent on specific metabolic activation pathways?

  • Structure-Toxicity Relationship: Investigating whether the therapeutic activities of aegeline can be dissociated from its toxic liabilities through medicinal chemistry efforts to create safer, more effective analogs.

Without a definitive resolution of the hepatotoxicity concerns, aegeline will remain a tool for laboratory research rather than a viable therapeutic candidate.

References

  • Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica. [Link]

  • Manda, V., et al. (2019). Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. USDA ARS. [Link]

  • Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. [Link]

  • Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. ResearchGate. [Link]

  • WebMD. Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Aegeline. [Link]

  • ResearchGate. (2024). Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus. [Link]

  • Shah, B., & Solanki, N. (2024). Aegeline attenuates TNBS-induced colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway in mice. PubMed. [Link]

  • Gautam, M. K., et al. (2015). Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1. PubMed. [Link]

  • Kakiuchi, N., et al. (2008). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. PubMed. [Link]

  • Willson, C. (2018). Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences. [Link]

  • ResearchGate. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. [Link]

  • Singh, V., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. [Link]

  • Derf, A., et al. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. PubMed. [Link]

  • Kakiuchi, N., et al. (2008). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. [Link]

  • Kumar, D., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed. [Link]

  • Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024). [Link]

  • S, P., et al. (2023). Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach. PubMed Central. [Link]

  • ResearchGate. (n.d.). Aegeline mitigates the HCD-induced increase in the levels of serum Ox-LDL in aged experimental rats. [Link]

  • Manda, V. K., et al. (2015). Inhibition of CYP3A4 and CYP1A2 by Aegle marmelos and its constituents. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Chemical structure of aegeline. [Link]

  • Kumar, A., et al. (2020). Therapeutic effect of Aegle marmelos fruit extract against DMBA induced breast cancer in rats. PubMed Central. [Link]

  • CME Online Library. (2024). Comparative Investigation of Aegle Marmelos Linn. Seeds and Barks for Anti-Cancer Activity against Cell Line: In-Vitro Evidence. [Link]

  • ResearchGate. (n.d.). 2 Synthesis of aegeline via asymmetric transfer hydrogenation. [Link]

  • bioRxiv. (2024). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in Swiss Albino Mice. [Link]

  • Jagetia, G. C., & Venkatesh, P. (2011). Antiproliferative and antioxidant activity of Aegle marmelos (Linn.) leaves in Dalton's Lymphoma Ascites transplanted mice. NIH. [Link]

  • Prince, P. S., & Rajadurai, M. (2005). Preventive effect of Aegle marmelos leaf extract on isoprenaline-induced myocardial infarction in rats: biochemical evidence. PubMed. [Link]

  • Chatterjee, A., et al. (1961). Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa. The Journal of Organic Chemistry. [Link]

Sources

In Vitro Biological Activity of (+-)-Aegeline on Adipocytes: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Foreword

The global rise in metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic agents that can modulate adipocyte function. Adipose tissue is no longer viewed as a passive storage depot but as a critical endocrine organ regulating systemic energy homeostasis. (+-)-Aegeline, a natural alkaloid isolated from the leaves of the bael tree (Aegle marmelos), has emerged as a compound of significant interest due to its traditional use and reported anti-diabetic and anti-dyslipidemic properties.[1] This guide provides a comprehensive technical overview of the in vitro biological activities of aegeline and its synthetic analogs on adipocytes. We will dissect its effects on adipogenesis, lipolysis, and glucose uptake, grounding the discussion in established molecular mechanisms and providing detailed, field-proven protocols for researchers in drug discovery and metabolic science.

Part 1: Aegeline's Interruption of Adipocyte Differentiation (Adipogenesis)

Adipogenesis is the complex process by which preadipocyte precursor cells differentiate into mature, lipid-laden adipocytes. This process is orchestrated by a tightly regulated transcriptional cascade, dominated by two master regulators: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[2] These factors work in a unified pathway, inducing each other's expression in a positive feedback loop that drives the expression of genes responsible for the adipocyte phenotype, including lipid metabolism and insulin sensitivity.[2][3]

Core Mechanism: Suppression of Master Adipogenic Regulators

Research demonstrates that aegeline and its synthetic derivatives exert potent anti-adipogenic effects, primarily by intervening at the earliest stages of this transcriptional cascade.[4] Studies using the well-established 3T3-L1 preadipocyte cell line show that treatment with aegeline-related compounds significantly inhibits the accumulation of lipids.[1] The molecular basis for this inhibition is a marked decrease in the expression of both PPARγ and C/EBPα.[1] By suppressing these master transcription factors, aegeline effectively halts the entire downstream program of adipocyte differentiation, including the expression of critical genes like Fatty Acid Binding Protein 4 (aP2/FABP4) and Fatty Acid Synthase (FAS).[1] Some evidence suggests this anti-adipogenic action is most effective during the early phase of differentiation, potentially by inducing cell cycle arrest during mitotic clonal expansion, a prerequisite for terminal differentiation.[5]

Quantitative Data Summary

The following table summarizes the inhibitory effects of compounds isolated from Aegle marmelos leaves on adipogenesis in 3T3-L1 cells, as measured by intracellular lipid content.

CompoundConcentration (μM)Lipid Content (%)
Halfordinol 10010.04 ± 0.52
Ethyl ether aegeline 10016.29 ± 0.85
Esculetin 10025.09 ± 1.31
Data adapted from Pathak et al., 2013.[4]
Workflow: Adipogenesis Inhibition Assay

G cluster_0 Day -2 to 0: Cell Seeding & Growth cluster_1 Day 0 to 2: Induction Phase cluster_2 Day 2 to 8: Maturation Phase cluster_3 Day 8: Analysis seed Seed 3T3-L1 Preadipocytes confluence Grow to 100% Confluence seed->confluence induce Induce with MDI Medium (+/- Aegeline Compound) confluence->induce maintain_ins Maintain in Insulin Medium (+/- Aegeline Compound) induce->maintain_ins maintain_fbs Maintain in 10% FBS Medium (+/- Aegeline Compound) maintain_ins->maintain_fbs After 2 days wash Wash with PBS maintain_fbs->wash fix Fix with 10% Formalin wash->fix stain Stain with Oil Red O fix->stain quantify Elute Stain & Quantify (OD 520 nm) stain->quantify

Caption: Workflow for assessing anti-adipogenic activity.

Experimental Protocol: 3T3-L1 Adipogenesis and Oil Red O Staining

This protocol details the method for inducing 3T3-L1 differentiation and quantifying lipid accumulation to assess the anti-adipogenic potential of this compound. The 3T3-L1 cell line is the industry standard for such assays due to its robust and reproducible differentiation capacity.[6][7]

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.

    • Two days before inducing differentiation (Day -2), seed cells in a 24-well plate at a density that ensures they reach 100% confluence on Day 0. Confluence is critical for initiating the differentiation program.

  • Induction of Differentiation (Day 0):

    • Prepare MDI Induction Medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1.7 µM Insulin.

    • Aspirate the growth medium and replace it with MDI Induction Medium.

    • For test conditions, add this compound or its analogs at desired concentrations (e.g., 10-100 µM). Include a vehicle control (e.g., DMSO).

  • Maturation Phase (Day 2 onwards):

    • After 48 hours (Day 2), replace the MDI medium with Insulin Medium (DMEM, 10% FBS, 1.7 µM Insulin) containing the test compounds.

    • On Day 4, and every two days thereafter, replace the medium with standard culture medium (DMEM, 10% FBS) containing the test compounds until Day 8.

  • Quantification with Oil Red O (Day 8):

    • Wash mature adipocytes twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 10% formalin in PBS for 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Allow cells to dry completely and then add Oil Red O working solution to cover the cell monolayer for 10 minutes. This stains the intracellular lipid droplets red.

    • Wash extensively with water to remove unbound stain.

    • To quantify lipid accumulation, add isopropanol to each well to elute the stain from the lipid droplets.

    • Measure the absorbance of the eluted stain at ~520 nm using a spectrophotometer. A decrease in absorbance in aegeline-treated wells compared to the control indicates inhibition of adipogenesis.

Part 2: Aegeline as a Stimulator of Lipolysis

Lipolysis is the catabolic process of hydrolyzing stored triglycerides within adipocytes into free fatty acids and glycerol, which are then released into circulation to be used as energy. This pathway is centrally regulated by hormonal signals, most potently by catecholamines acting on β-adrenergic receptors (β-ARs).[8][9]

Core Mechanism: β3-Adrenergic Receptor Agonism

Initial QSAR studies predicted that aegeline functions as a β3-AR agonist.[10] Subsequent research on novel synthetic mimics of aegeline confirmed this mechanism. A lead compound, 10C, was identified as a potent and specific β3-AR agonist with an EC50 value of 447 nM.[10]

Activation of the β3-AR, a Gs-protein coupled receptor, triggers a well-defined signaling cascade:

  • Activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[9]

  • cAMP activates Protein Kinase A (PKA).

  • PKA phosphorylates and activates key lipolytic enzymes, primarily Hormone-Sensitive Lipase (HSL) and Perilipin 1.[11]

  • This cascade results in the sequential hydrolysis of triglycerides and the release of fatty acids and glycerol.

Consistent with this mechanism, the aegeline analog 10C was shown to induce lipolysis, enhance fatty acid oxidation, and increase the oxygen consumption rate in human adipocytes, signifying a potent pro-catabolic effect.[10]

Signaling Pathway: β3-AR Mediated Lipolysis

G cluster_0 cluster_1 cluster_2 Aegeline This compound b3AR β3-Adrenergic Receptor Aegeline->b3AR binds Gs Gs Protein b3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA (Active) cAMP->PKA activates HSL HSL-P (Active) PKA->HSL phosphorylates Perilipin Perilipin-P PKA->Perilipin phosphorylates TG Triglycerides HSL->TG hydrolyzes Perilipin->TG allows access FFA Free Fatty Acids + Glycerol TG->FFA

Caption: Aegeline-induced lipolysis via β3-AR activation.

Experimental Protocol: Glycerol Release Assay

This assay quantifies lipolysis by measuring the amount of glycerol released from adipocytes into the culture medium. Glycerol is a direct and stable product of triglyceride breakdown.

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described previously (Part 1 protocol). Use fully differentiated cells (Day 8-12 post-induction).

  • Assay Preparation:

    • Wash mature adipocytes twice with warm, serum-free DMEM.

    • Pre-incubate the cells in serum-free DMEM for 2 hours to establish a basal level of lipolysis.

  • Stimulation of Lipolysis:

    • Prepare fresh serum-free DMEM containing a range of concentrations of this compound.

    • Include a positive control, typically the non-selective β-agonist Isoproterenol (10 µM), and a vehicle control.

    • Aspirate the pre-incubation medium and add the treatment media to the cells.

    • Incubate for 1-3 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the culture medium (supernatant) from each well. This contains the released glycerol.

    • Quantify the glycerol concentration in the collected medium using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions. These kits typically use enzymatic reactions that produce a detectable signal proportional to the glycerol amount.

    • Normalize the glycerol release data to the total cellular protein content in each well. To do this, lyse the cells remaining in the plate and perform a protein assay (e.g., BCA assay).

  • Data Interpretation:

    • An increase in normalized glycerol concentration in aegeline-treated wells compared to the vehicle control indicates a pro-lipolytic effect.

Part 3: Aegeline's Role in Glucose Uptake and Insulin Sensitivity

Improving glucose uptake in peripheral tissues like adipose tissue is a primary goal in the management of type 2 diabetes. This process is mainly mediated by the glucose transporter 4 (GLUT4), which translocates from intracellular vesicles to the plasma membrane upon stimulation.[12]

Core Mechanism: Improving Insulin Sensitivity

While direct studies on aegeline itself are limited, its synthetic analogs have demonstrated significant beneficial effects on glucose metabolism. An aegeline-inspired β3-AR agonist was shown to revert chronic insulin-induced insulin resistance in human white adipocytes.[10] Furthermore, aegeline has been reported to enhance GLUT4 translocation and 2-deoxy-glucose uptake in C2C12 myotubules, a common model for skeletal muscle.[5]

These effects are likely mediated through two potential, non-mutually exclusive pathways in adipocytes:

  • Enhanced Insulin Signaling: By improving the cellular response to insulin, aegeline analogs can potentiate the canonical PI3K/Akt pathway that leads to GLUT4 translocation.

  • AMPK Activation: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. Its activation, which can occur independently of insulin, also promotes GLUT4 translocation and glucose uptake.[13][14] Given that β3-AR activation can increase cellular energy expenditure, it is plausible that aegeline's effects are at least partially mediated by AMPK.

Potential Signaling Pathways for Glucose Uptake

G cluster_0 Insulin Pathway cluster_1 Aegeline/AMPK Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K → Akt IR->PI3K GLUT4_vesicle GLUT4 Storage Vesicle PI3K->GLUT4_vesicle signals to Aegeline This compound Receptor Receptor (e.g., β3-AR) Aegeline->Receptor AMPK AMPK Receptor->AMPK AMPK->GLUT4_vesicle signals to GLUT4_pm GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake

Caption: Potential pathways for aegeline-enhanced glucose uptake.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

This protocol uses 2-NBDG, a fluorescent glucose analog, to measure glucose uptake in living cells. It is a safer and more convenient alternative to radiolabeled 2-deoxyglucose.[15]

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.

  • Serum Starvation:

    • On the day of the assay (Day 8-12), wash the mature adipocytes twice with serum-free DMEM.

    • Incubate the cells in serum-free DMEM for 2-3 hours to starve them and minimize basal glucose uptake.

  • Pre-treatment:

    • Aspirate the starvation medium.

    • Add Krebs-Ringer Bicarbonate (KRB) buffer and incubate for 30 minutes.

    • Replace with fresh KRB buffer containing the desired concentrations of this compound. For insulin-stimulated conditions, a set of wells should be treated with 100 nM insulin as a positive control. Incubate for 30 minutes.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.

    • Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Interpretation:

    • An increase in fluorescence intensity in aegeline-treated cells compared to untreated controls indicates enhanced glucose uptake. Comparing aegeline's effect in the presence and absence of insulin can reveal if it acts via an insulin-dependent or independent mechanism.

Part 4: Potential Effects on Adipokine Secretion

Mature adipocytes secrete a host of signaling molecules known as adipokines, including leptin and adiponectin, which play pivotal roles in appetite regulation, insulin sensitivity, and inflammation.[16][17] While direct studies linking aegeline to adipokine secretion are not yet available, we can extrapolate potential effects based on its known mechanisms of action.

  • Leptin: The expression and secretion of leptin, the satiety hormone, can be suppressed by the activation of AMPK.[18] Given aegeline's potential to modulate cellular energy status and activate related pathways, it is plausible that it could lead to a reduction in leptin secretion, a desirable outcome in the context of leptin resistance in obesity.

  • Adiponectin: Adiponectin is an insulin-sensitizing and anti-inflammatory adipokine.[19] Its expression is positively regulated by PPARγ. Since aegeline inhibits PPARγ expression during adipogenesis, it would likely reduce adiponectin levels in that context. However, in mature adipocytes, the regulatory network is more complex. The overall improvement in adipocyte metabolic health (e.g., reduced insulin resistance) caused by aegeline could indirectly favor a healthier adipokine secretion profile, but this remains a key area for future investigation.

Experimental Protocol: Adipokine Quantification by ELISA
  • Cell Culture and Treatment:

    • Culture and differentiate 3T3-L1 cells in a 12- or 24-well plate.

    • Treat mature adipocytes with this compound at various concentrations in serum-free medium for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Centrifuge the medium to pellet any detached cells or debris and collect the supernatant.

  • ELISA:

    • Quantify the concentration of specific adipokines (e.g., mouse adiponectin, mouse leptin) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]

    • Follow the manufacturer's protocol precisely, which typically involves incubating the sample on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and addition of a substrate to produce a colorimetric signal.

  • Normalization and Interpretation:

    • Measure the absorbance on a plate reader and calculate concentrations based on a standard curve.

    • Normalize the secretion data to the total cellular protein content of the corresponding well.

Summary and Future Directions

The in vitro evidence strongly suggests that this compound and its analogs are multi-functional modulators of adipocyte biology. Their activity profile—inhibiting the formation of new fat cells, promoting the breakdown of stored fat, and improving glucose handling—makes them compelling candidates for further development as anti-obesity and anti-diabetic therapeutics.

Key In Vitro Activities:

  • Anti-Adipogenic: Inhibits preadipocyte differentiation by downregulating the master transcription factors PPARγ and C/EBPα.

  • Pro-Lipolytic: Stimulates lipolysis in mature adipocytes by acting as a β3-adrenergic receptor agonist.

  • Insulin-Sensitizing: Improves glucose uptake and reverses insulin resistance, likely through pathways involving AMPK and/or enhanced insulin signaling.

Future research should focus on:

  • Confirming AMPK Activation: Directly assessing the phosphorylation status of AMPK and its downstream targets in adipocytes following aegeline treatment.

  • Elucidating Adipokine Regulation: Performing dedicated studies to measure the direct effects of aegeline on leptin and adiponectin secretion from mature adipocytes.

  • Exploring Brown/Beige Adipocyte Effects: Investigating whether aegeline's β3-AR agonism can promote the "browning" of white adipocytes, a process that increases thermogenic capacity.

  • In Vivo Correlation: Translating these in vitro findings into well-designed animal models of obesity and diabetes to confirm therapeutic efficacy and safety.

This guide provides the mechanistic framework and methodological tools for scientists to rigorously evaluate and build upon the promising metabolic activities of this compound in adipocytes.

References

  • Rajan, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism, 85, 1-13. [Link]

  • ResearchGate. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. ResearchGate. [Link]

  • Satish, A., et al. (2018). Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. ResearchGate. [Link]

  • Not directly cited.
  • Gauthier, M. S., et al. (2011). AMP-activated protein kinase activation suppresses leptin expression independently of adipogenesis in primary murine adipocytes. Journal of Biological Chemistry. [Link]

  • Not directly cited.
  • Pathak, S., et al. (2013). Anti adipogenic activity of Aegle marmelos Correa. Fitoterapia, 90, 197-202. [Link]

  • Ahmad, F., et al. (2019). Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase. Frontiers in Veterinary Science. [Link]

  • Not directly cited.
  • Not directly cited.
  • Daval, M., et al. (2006). Functions of AMP-activated protein kinase in adipose tissue. The Journal of Physiology, 574(Pt 1), 55–62. [Link]

  • Yang, C. S., et al. (2001). Enhancement of Glucose Uptake in 3T3-L1 Adipocytes by Toona Sinensis Leaf Extract. Journal of the Chinese Agricultural Chemical Society. [Link]

  • Not directly cited.
  • Lim, Y. C., et al. (2010). Adiponectin and Leptin are Secreted Through Distinct Trafficking Pathways in Adipocytes. Experimental Biology and Medicine. [Link]

  • Schreiber, R., et al. (2019). Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics. Journal of Molecular Endocrinology. [Link]

  • Rosen, E. D., et al. (2002). C/EBPα induces adipogenesis through PPARγ: a unified pathway. Genes & Development, 16(1), 22-26. [Link]

  • Vona-Davis, L., & Rose, D. P. (2007). Adiponectin and Leptin: A Review of Their Roles in Obesity and Breast Cancer. Journal of Mammary Gland Biology and Neoplasia. [Link]

  • Rosen, E. D., et al. (2002). C/EBPα induces adipogenesis through PPARγ: A unified pathway. ResearchGate. [Link]

  • Not directly cited.
  • Shen, Y., et al. (2014). Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. PLoS ONE, 9(2), e87894. [Link]

  • Not directly cited.
  • Cepeda-Lopez, A. C., et al. (2022). Leptin and adiponectin synthesis and secretion in mature 3T3-L1 adipocytes are differentially down-regulated by arsenic and palmitic acid exposure throughout different stages of adipogenesis. Life Sciences, 291, 120262. [Link]

  • Ruiz-Ojeda, F. J., et al. (2019). Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review. International Journal of Molecular Sciences, 20(10), 2469. [Link]

  • Collin, A. (2020). 3T3-L1 ADIPOCYTES AS A MODEL OF GLUT4 TRANSLOCATION. University of Alaska Fairbanks. [Link]

  • Not directly cited.
  • Duncan, R. E., et al. (2007). Regulation of Lipolysis in Adipocytes. Annual Review of Nutrition, 27, 79-101. [Link]

  • Not directly cited.
  • Not directly cited.
  • The Adipocyte. (2021). Lipolysis Pathway | Triglycerides Breakdown. YouTube. [Link]

  • Yeaman, S. J. (1990). Mechanisms regulating adipocyte lipolysis. Journal of Animal Science, 68(12), 4260-4269. [Link]

  • Not directly cited.
  • Fang, H., & Judd, R. L. (2018). Adiponectin Synthesis, Secretion and Extravasation from Circulation to Interstitial Space. Journal of Endocrinology. [Link]

  • Not directly cited.

Sources

Review of literature on the discovery and synthesis of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of (+-)-Aegeline

Introduction

Aegeline, a naturally occurring alkaloid-amide, has garnered significant attention in the scientific community for its diverse and promising pharmacological activities.[1] First isolated from the leaves of the Bael tree (Aegle marmelos), a plant with a long history in traditional Indian medicine, Aegeline has been investigated for its potential therapeutic applications in managing chronic conditions such as diabetes, obesity, pain, and depression.[2][3][4] The growing interest in its biological properties has, in turn, spurred efforts to develop efficient and scalable synthetic routes to access this molecule and its analogs for further pharmacological evaluation. This guide provides a comprehensive overview of the discovery of Aegeline, its biological significance, and a detailed examination of the synthetic strategies developed for its preparation.

Part 1: Discovery, Isolation, and Biological Significance

Natural Source and Isolation

Aegeline is a key bioactive constituent of Aegle marmelos, a tree indigenous to India and widely found in Southeast Asia.[5] Various parts of this plant, including the leaves, fruits, bark, and roots, have been used in traditional medicine for centuries to treat a wide range of ailments.[6][7] The leaves, in particular, are a rich source of Aegeline.[8]

The initial isolation of Aegeline from Aegle marmelos leaves is typically achieved through solvent extraction. A common laboratory-scale procedure is outlined below:

Experimental Protocol: Extraction and Isolation of Aegeline from Aegle marmelos Leaves [9][10]

  • Preparation of Plant Material: Fresh leaves of Aegle marmelos are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried leaves are then ground into a coarse powder.

  • Soxhlet Extraction: The powdered leaf material is subjected to Soxhlet extraction, a continuous extraction method, using a non-polar solvent mixture like hexane-acetone or a polar solvent such as methanol.[9]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography for purification. The column is typically packed with silica gel and eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[10]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Aegeline are pooled and concentrated.

  • Crystallization: The concentrated fractions are then allowed to crystallize, often from a suitable solvent system, to yield pure Aegeline.

The purity of the isolated Aegeline can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]

Biological Activities of Aegeline

Preclinical studies have revealed a broad spectrum of pharmacological activities for Aegeline, making it a molecule of significant interest for drug development.

  • Antidiabetic and Anti-obesity Effects: Aegeline has demonstrated potential in managing metabolic disorders.[3] Studies have shown its ability to regulate blood glucose levels and enhance insulin sensitivity.[2] It has also been reported to possess anti-adipogenic and lipolytic activities, suggesting its potential as a weight-loss agent.[13][14]

  • Analgesic and Antidepressant Properties: Research has indicated that Aegeline may alleviate pain and depression.[4] It has been shown to modulate neurotransmitter systems and reduce inflammatory markers associated with these conditions.[11][12] Specifically, it may exert its effects by down-regulating monoamine oxidase-A (MAO-A) activity and reducing levels of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS).[4]

  • Antioxidant and Anti-inflammatory Activity: Aegeline exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.[1] It also possesses anti-inflammatory properties, as demonstrated by its ability to inhibit inflammatory mediators.[5][8]

  • Other Activities: Aegeline has also been investigated for its potential anticancer, antimicrobial, and cardioprotective effects.[6][7]

The diverse biological profile of Aegeline underscores the importance of developing robust synthetic methods to enable further preclinical and clinical investigations.

Part 2: The Synthesis of this compound

The chemical structure of Aegeline, N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, presents a clear and accessible target for organic synthesis. The molecule consists of three main fragments: a cinnamic acid moiety, a 2-amino-1-phenylethanol backbone, and a methoxy-substituted phenyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors: cinnamic acid and a substituted 2-amino-1-phenylethanol derivative.

G Aegeline This compound Amide Amide Bond Disconnection Aegeline->Amide Retrosynthesis CinnamicAcid Cinnamic Acid Amide->CinnamicAcid AminoAlcohol 2-Amino-1-(4-methoxyphenyl)ethanol Amide->AminoAlcohol

Caption: Retrosynthetic analysis of this compound.

A Representative Synthetic Route

One of the common strategies for the synthesis of Aegeline and its analogs involves the coupling of a substituted 2-phenylethanolamine with cinnamic acid or its activated derivatives.[15][16][17]

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of Amino Alcohol Intermediate cluster_1 Amide Coupling A 4-Methoxyacetophenone B α-Bromo-4-methoxyacetophenone A->B Bromination C 2-Azido-1-(4-methoxyphenyl)ethanone B->C Azide Substitution D 2-Amino-1-(4-methoxyphenyl)ethanol C->D Reduction F This compound D->F E Cinnamic Acid E->F Coupling Agent

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of the Amino Alcohol Intermediate:

    • Step 1: Bromination of 4-Methoxyacetophenone. 4-Methoxyacetophenone is brominated, typically using bromine in a suitable solvent like methanol or acetic acid, to yield α-bromo-4-methoxyacetophenone. This reaction proceeds via an enol or enolate intermediate.

    • Step 2: Azide Substitution. The resulting α-bromo ketone is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to afford 2-azido-1-(4-methoxyphenyl)ethanone. This is a standard SN2 reaction.

    • Step 3: Reduction of the Azido Ketone. The azido ketone is then reduced to the corresponding amino alcohol, 2-amino-1-(4-methoxyphenyl)ethanol. A reducing agent like sodium borohydride can be used to reduce the ketone to the alcohol, followed by the reduction of the azide to the amine, for example, by catalytic hydrogenation (H2/Pd-C) or with lithium aluminum hydride.

  • Amide Coupling:

    • Step 4: Activation of Cinnamic Acid. Cinnamic acid is activated to facilitate amide bond formation. This can be achieved by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    • Step 5: Amide Bond Formation. The activated cinnamic acid derivative is then reacted with the synthesized 2-amino-1-(4-methoxyphenyl)ethanol in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane or DMF.

  • Purification: The final product, this compound, is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Summary of Synthetic Data

The efficiency of a synthetic route is evaluated based on several factors, including the number of steps, overall yield, and the cost and availability of starting materials and reagents. The following table provides a hypothetical comparison of different synthetic strategies that could be employed for the synthesis of this compound.

Synthetic Strategy Key Starting Materials Key Reagents/Reactions Number of Steps Reported Overall Yield
Route A: Amide coupling of pre-formed amino alcohol 4-Methoxyacetophenone, Cinnamic acidBromination, Azide substitution, Reduction, Amide coupling4-5Moderate to Good
Route B: Asymmetric synthesis 4-Methoxybenzaldehyde, a chiral auxiliaryAsymmetric addition, Amide coupling3-4Good
Route C: From amino acids L- or D-TyrosineEsterification, Reduction, Amide coupling3-4Moderate

Conclusion and Future Perspectives

Aegeline stands out as a natural product with a compelling pharmacological profile, warranting further investigation for its therapeutic potential. The discovery of Aegeline from Aegle marmelos and the elucidation of its biological activities have paved the way for synthetic chemists to develop methods for its preparation. The synthetic routes developed so far provide a solid foundation for accessing Aegeline and its derivatives for structure-activity relationship (SAR) studies.

Future research in this area could focus on:

  • Development of more efficient and scalable synthetic routes: This would be crucial for the large-scale production of Aegeline for extensive preclinical and potential clinical studies.

  • Enantioselective synthesis: As Aegeline is a chiral molecule, the development of stereoselective synthetic methods to obtain enantiomerically pure Aegeline is of high importance to evaluate the biological activity of individual enantiomers.

  • Synthesis of Aegeline analogs: The synthesis of a library of Aegeline analogs with modifications to the aromatic rings and the linker could lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

The continued exploration of the synthesis and biological evaluation of Aegeline and its derivatives holds great promise for the development of new therapeutic agents for a variety of diseases.

References

  • Exploring the phytochemical constituents of Aegle marmelos (bael) and their therapeutic potential against chronic diseases. (2025). Google AI Search Grounding API.
  • Phytochemical and Pharmacological Profile of Leaves of Aegle Marmelos Linn. (n.d.). CIMAP Staff.
  • Pharmacology and phytochemical constituent of aegel marmelous. (2025).
  • A REVIEW ON PHARMACOLOGICAL PROPERTIES OF Aegle marmelos (BAEL). (n.d.). Jetir.Org.
  • Aegeline: A Biologically Important Alkaloid
  • Pharmacological Properties of Aegle marmelos: A Review. (2019). International Journal of Current Microbiology and Applied Sciences.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain−Depression Dyad. (2021). ACS Omega.
  • Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024). Google AI Search Grounding API.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021).
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain - Depression Dyad. (2021). PubMed.
  • Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. (n.d.).
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021). PubMed Central.
  • Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. (2005). PubMed.
  • Synthesis of New Cinnamoyl‐Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies. (2025).
  • Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. (2025).
  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (2019). PubMed.
  • Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. (2018). PubMed.

Sources

Spectroscopic data (NMR, MS) for (+-)-Aegeline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (±)-Aegeline

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies required for the structural elucidation of (±)-Aegeline, a naturally occurring N-acyl-β-amino alcohol. The protocols and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex small molecules. By integrating Mass Spectrometry (MS) with one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating workflow that ensures unambiguous structural confirmation.

Introduction to Aegeline and Analytical Strategy

Aegeline, with the chemical formula C₁₈H₂₁NO₃, is a secondary metabolite found in several plant species, notably Aegle marmelos. Its structure features a cinnamoyl moiety attached to a 2-amino-3-hydroxy-3-phenylpropyl chain. The presence of stereocenters and various functional groups necessitates a multi-technique approach for complete characterization.

Our analytical strategy begins with Mass Spectrometry to determine the molecular formula, followed by a detailed NMR analysis to assemble the molecular skeleton. This process is not merely a sequence of experiments but an integrated approach where each dataset provides complementary information, leading to a conclusive structural assignment.

Workflow for Structural Elucidation

A logical and systematic workflow is paramount for the efficient and accurate characterization of a molecule like aegeline. The process involves a feedback loop where data from one technique informs the next experiment, progressively building a complete structural picture.

G cluster_0 Initial Analysis cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Correlation cluster_3 Structure Assembly & Verification MS Mass Spectrometry (ESI-MS) Formula Determine Molecular Formula (C₁₈H₂₁NO₃) MS->Formula H_NMR ¹H NMR Formula->H_NMR C_NMR ¹³C NMR & DEPT Formula->C_NMR Proton_Env Identify Proton Environments (Aromatic, Olefinic, Aliphatic) H_NMR->Proton_Env Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C_NMR->Carbon_Types COSY COSY Proton_Env->COSY HSQC HSQC Carbon_Types->HSQC H_H_Conn Establish ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Conn C_H_Conn Link Protons to Directly Attached Carbons HSQC->C_H_Conn HMBC HMBC Long_Range Connect Fragments via ²J, ³J C-H Correlations HMBC->Long_Range Structure Assemble Fragments & Propose Structure H_H_Conn->Structure C_H_Conn->Structure Long_Range->Structure Final Final Structure of Aegeline Structure->Final

Caption: Spectroscopic workflow for Aegeline characterization.

Mass Spectrometry: Establishing the Foundation

Expertise & Causality: The first step in characterizing an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. For aegeline, which contains a basic nitrogen atom, analysis in positive ion mode is ideal as it readily accepts a proton to form the [M+H]⁺ adduct.

Data Interpretation: The ESI-MS spectrum of aegeline shows a prominent protonated molecular ion [M+H]⁺ at m/z 298.14. This experimental value is then compared against a theoretical value calculated for the presumed molecular formula, C₁₈H₂₁NO₃. The excellent agreement between the experimental and calculated mass provides high confidence in the assigned molecular formula, which is the foundation upon which the subsequent NMR analysis is built.

¹H NMR Spectroscopy: Probing the Proton Skeleton

Expertise & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum is analyzed based on chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons). For aegeline, a solvent like deuterated chloroform (CDCl₃) is commonly used.[1]

Data Interpretation: The ¹H NMR spectrum of aegeline reveals several distinct regions:

  • Aromatic Region (δ 7.20-7.50 ppm): A complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring (the cinnamoyl moiety). Another set of signals, typically two doublets around δ 7.28 and δ 6.85 ppm, are indicative of a 1,4-disubstituted (para) benzene ring.

  • Olefinic Region (δ 6.35-7.65 ppm): Two doublets with a large coupling constant (J ≈ 15.6 Hz) are observed, which is a classic signature of two protons on a trans-disubstituted double bond. These correspond to the α,β-protons of the cinnamoyl group.

  • Aliphatic & Oxygen-linked Protons (δ 3.40-4.90 ppm): This region contains signals for the protons on the amino alcohol backbone. A methoxy group (-OCH₃) appears as a sharp singlet around δ 3.79 ppm. The protons adjacent to the hydroxyl and amine groups (CH-O and CH₂-N) appear in this region, often as complex multiplets.

¹³C NMR and DEPT: Mapping the Carbon Framework

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. DEPT-135, for instance, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent.

Data Interpretation: The ¹³C NMR spectrum of aegeline is expected to show 18 distinct carbon signals, consistent with the molecular formula.

  • Carbonyl Carbon (δ ~166 ppm): A signal in this downfield region corresponds to the amide carbonyl carbon.

  • Aromatic & Olefinic Carbons (δ 114-140 ppm): A cluster of signals in this range represents the carbons of the two benzene rings and the double bond.

  • Oxygenated Carbons (δ 55-72 ppm): The signal for the methoxy carbon (-OCH₃) appears around δ 55.3 ppm. The carbon bearing the hydroxyl group (CH-OH) is typically found further downfield around δ 72.1 ppm.

  • Aliphatic Carbons (δ ~45 ppm): The carbon adjacent to the nitrogen (CH₂-N) appears in this region.

Table 1: Summary of ¹H and ¹³C NMR Spectroscopic Data for Aegeline (in CDCl₃)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
Cinnamoyl Moiety
1'134.8-
2', 6'127.87.45-7.55 (m)
3', 5'129.77.35-7.40 (m)
4'128.87.35-7.40 (m)
α141.27.63 (d, J=15.6)
β121.56.42 (d, J=15.6)
C=O166.4-
Amino Alcohol Moiety
145.13.55-3.65 (m)
272.14.85 (dd, J=8.0, 3.6)
3131.2-
4, 8127.57.28 (d, J=8.6)
5, 7114.06.88 (d, J=8.6)
6159.2-
OCH₃55.33.79 (s)
NH-6.20 (br t)
OH-2.95 (d)

Note: Data is compiled and representative of values found in the literature. Actual shifts may vary slightly based on solvent and concentration.

2D NMR Spectroscopy: Assembling the Structure

Expertise & Causality: 2D NMR experiments are crucial for unambiguously connecting the pieces of the puzzle identified in 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It helps establish spin systems, like the sequence of protons in the amino alcohol backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the definitive way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure assembly. It shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.[2][3]

Data Interpretation and Structure Assembly:

  • COSY confirms the trans-double bond by showing a correlation between the olefinic protons H-α and H-β. It also establishes the connectivity of the -CH(OH)-CH₂-NH- fragment.

  • HSQC is used to assign the carbon signals for all protonated carbons by linking the assignments from the ¹H spectrum (Table 1) to the ¹³C spectrum.

  • HMBC provides the key connections to complete the structure. For example, a correlation from the olefinic proton H-α to the amide carbonyl carbon (C=O) confirms the cinnamoyl fragment. Crucially, correlations from the CH₂ protons (Position 1) to the aromatic carbons of the para-substituted ring connect the two major parts of the molecule.

G H_alpha->C_carbonyl H-α → C=O H_beta->C_1_prime H-β → C-1' H_1->C_2 H-1 → C-2 H_1->C_carbonyl_2 H-1 → C=O H_4_8->C_2_2 H-4/8 → C-2 H_4_8->C_6 H-4/8 → C-6

Caption: Key HMBC correlations for assembling the Aegeline structure.

Experimental Protocols

Trustworthiness: The following protocols are generalized standard procedures. For trustworthy and reproducible results, it is imperative to use high-purity solvents and properly calibrated instruments.

A. Sample Preparation for NMR Spectroscopy

  • Weighing: Accurately weigh 5-10 mg of purified (±)-Aegeline sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Analysis: The sample is now ready for analysis on a 400 MHz or higher field NMR spectrometer.

B. NMR Data Acquisition

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).[1]

  • Standard 1D Spectra:

    • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of 220-240 ppm, a 30-degree pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • DEPT-135: Use standard instrument parameters to differentiate carbon types.

  • Standard 2D Spectra:

    • gCOSY: Acquire with 2048 data points in F2 and 256-512 increments in F1, with 4-8 scans per increment.

    • gHSQC: Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.

    • gHMBC: Optimize for a long-range ⁿJ(C,H) coupling of 8 Hz.

C. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of aegeline (approx. 10 µg/mL) in methanol or acetonitrile/water (50:50).

  • Instrument: Bruker microTOF QII mass spectrometer or equivalent.[1]

  • Acquisition:

    • Mode: Positive ion electrospray ionization (ESI+).

    • Capillary Voltage: 3500-4500 V.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

    • Scan Range: m/z 50-500.

Conclusion

The structural elucidation of (±)-Aegeline is a classic example of the synergistic application of modern spectroscopic techniques. By systematically acquiring and interpreting data from MS, 1D NMR (¹H, ¹³C, DEPT), and 2D NMR (COSY, HSQC, HMBC), a complete and unambiguous chemical structure can be confidently assigned. This guide provides the technical framework and expert rationale necessary for researchers to apply these powerful analytical tools to the characterization of natural products and other complex small molecules.

References

  • Singh, A. P., Singh, L., Singh, P., & Bhatti, R. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS. ACS Omega, 6(3), 2034–2044. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd.[Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Isolation of (+-)-Aegeline from Aegle marmelos Leaves

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the isolation and purification of (+-)-Aegeline, a biologically significant alkaloid-amide, from the leaves of Aegle marmelos (L.) Corr.[1][2]. This guide is intended for researchers, natural product chemists, and drug development professionals, offering a step-by-step workflow from raw plant material processing to the characterization of the final, purified compound. The methodology emphasizes scientific integrity, explaining the causality behind each procedural choice to ensure reproducibility and high-purity yields. The protocol integrates established techniques including Soxhlet extraction, liquid-liquid partitioning, column chromatography, and analytical verification by TLC and HPLC.[3][4][5]

Introduction: The Significance of Aegle marmelos and Aegeline

Aegle marmelos, commonly known as Bael, is a medicinal tree indigenous to India and Southeast Asia, with a rich history in traditional systems of medicine like Ayurveda.[5][6] Its leaves, fruit, and bark are known to contain a diverse array of bioactive phytochemicals, including alkaloids, coumarins, and flavonoids.[7][8] Among these, Aegeline (N-[2-hydroxy-2(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide) stands out as a principal alkaloid in the leaves.[1][6]

Preclinical studies have highlighted the therapeutic potential of Aegeline, attributing to it anti-diabetic, anti-obesity, and antioxidant properties.[2] However, its use in dietary supplements has also been linked to instances of liver injury, underscoring the critical need for pure, well-characterized material for pharmacological and toxicological research.[9] This protocol addresses that need by providing a robust and reliable method to isolate racemic this compound.

Foundational Principles: The "Why" Behind the "How"

The successful isolation of a target natural product hinges on exploiting its unique physicochemical properties to separate it from a complex matrix of other plant metabolites. This protocol is designed around the specific characteristics of Aegeline:

  • Alkaloid Nature: Aegeline is a nitrogen-containing basic compound. This allows for its separation from neutral and acidic compounds via acid-base extraction, a key purification step.

  • Moderate Polarity: As an amide with hydroxyl and methoxy groups, Aegeline exhibits moderate polarity. This property dictates the choice of solvents for both extraction and chromatography, allowing it to be separated from highly nonpolar lipids and highly polar compounds like tannins and glycosides.[8]

  • Chromatographic Behavior: Aegeline can be effectively retained and eluted on silica gel, a polar stationary phase, using a mobile phase of intermediate polarity. This is the basis for its purification via column chromatography.[10][11]

Materials and Reagents

Equipment
  • Grinder or blender

  • Soxhlet apparatus with a 2L capacity[4][6]

  • Rotary evaporator

  • Separatory funnels (1L and 2L)

  • Glass chromatography column (e.g., 60 cm length x 4 cm diameter)

  • Thin Layer Chromatography (TLC) tank and plates (Silica Gel 60 F254)[12]

  • UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector[13][14]

  • Analytical balance

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Chemicals and Solvents
  • Ethanol (95%, analytical grade)[12]

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chloroform (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (mesh size 70-230)

  • Distilled or deionized water

  • Iodine (for TLC visualization)

Integrated Isolation and Purification Workflow

The protocol is divided into four distinct but interconnected stages: Extraction, Acid-Base Partitioning, Chromatographic Purification, and Analytical Verification. Each stage serves as a quality control checkpoint for the next.

Aegeline_Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Acid-Base Partitioning cluster_2 Stage 3: Chromatographic Purification cluster_3 Stage 4: Analytical Verification Plant A. marmelos Leaf Powder Soxhlet Soxhlet Extraction (95% Ethanol) Plant->Soxhlet 500g powder Crude_Extract Crude Ethanolic Extract Soxhlet->Crude_Extract Concentrate via Rotary Evaporation Dissolve Dissolve Extract in 2M HCl (aq) Crude_Extract->Dissolve Filter Filter to Remove Insolubles Dissolve->Filter Hexane_Wash Wash with n-Hexane Filter->Hexane_Wash Aqueous Layer Basify Basify Aqueous Layer (2M NaOH to pH 9-10) Hexane_Wash->Basify Aqueous Layer EtOAc_Extract Extract with Ethyl Acetate Basify->EtOAc_Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate EtOAc_Extract->Dry_Concentrate Crude_Alkaloid Crude Alkaloid Fraction Dry_Concentrate->Crude_Alkaloid Column_Chrom Silica Gel Column Chromatography Crude_Alkaloid->Column_Chrom Elution Gradient Elution (Hexane:EtOAc) Column_Chrom->Elution TLC_Monitor Monitor Fractions by TLC Elution->TLC_Monitor Pool_Fractions Pool Pure Fractions TLC_Monitor->Pool_Fractions Final_Concentrate Concentrate & Dry Pool_Fractions->Final_Concentrate Pure_Aegeline This compound (White/Off-white solid) Final_Concentrate->Pure_Aegeline HPLC HPLC Analysis (Purity & Quantification) Pure_Aegeline->HPLC Spectroscopy Spectroscopic ID (MS, NMR, IR) Pure_Aegeline->Spectroscopy

Caption: Workflow for the isolation and analysis of this compound.

Detailed Experimental Protocols

Stage 1: Plant Material Preparation & Extraction
  • Collection and Drying: Collect fresh, healthy leaves of Aegle marmelos. Wash them thoroughly with tap water to remove debris and shade-dry at room temperature (25-30°C) for 7-10 days until brittle.[6]

    • Causality: Shade drying prevents the degradation of thermolabile phytochemicals like Aegeline that can be damaged by direct sunlight.

  • Pulverization: Grind the dried leaves into a coarse powder (approx. 40-60 mesh size) using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh approximately 500 g of the dried leaf powder and place it in a thimble.

    • Assemble the Soxhlet apparatus and charge the round-bottom flask with 1.5 L of 95% ethanol.[12]

    • Heat the solvent to its boiling point and continue the extraction for 18-24 hours or until the solvent in the siphoning tube becomes colorless.

    • Causality: Soxhlet extraction provides a continuous and exhaustive extraction process, ensuring a high yield of metabolites. Ethanol is a solvent of broad polarity, effective for extracting alkaloids and other moderately polar compounds.[6]

  • Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a dark green, viscous residue.

Stage 2: Acid-Base Liquid-Liquid Partitioning

This crucial step purifies the alkaloid fraction from neutral and acidic compounds.

  • Acidification: Dissolve the crude ethanolic residue in 500 mL of 2M HCl. Stir for 30 minutes. Aegeline, being basic, will form a water-soluble hydrochloride salt.

  • Filtration: Filter the acidic solution through cheesecloth or Whatman No. 1 filter paper to remove undissolved lipids and chlorophyll.

  • Defatting: Transfer the acidic aqueous filtrate to a 2L separatory funnel. Wash the solution three times with 250 mL portions of n-hexane. Discard the n-hexane layers.

    • Causality: This step, known as defatting, removes nonpolar compounds (fats, waxes, chlorophyll) which are soluble in n-hexane, while the protonated Aegeline remains in the aqueous layer.

  • Basification: Carefully add 2M NaOH solution dropwise to the aqueous layer while stirring, until the pH reaches 9-10 (verify with a pH meter). A precipitate may form as the free base of the alkaloids becomes insoluble in water.

  • Extraction of Free Base: Extract the basified aqueous solution four times with 300 mL portions of ethyl acetate.

    • Causality: At a basic pH, Aegeline is deprotonated to its neutral (free base) form, which is more soluble in an organic solvent like ethyl acetate than in water. This allows for its selective transfer into the organic phase.

  • Drying and Concentration: Pool all the ethyl acetate fractions. Dry the combined extract over anhydrous sodium sulfate for 30 minutes, then filter. Concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Stage 3: Silica Gel Column Chromatography

This is the primary purification step to isolate Aegeline from other alkaloids and impurities.[10][11]

  • Column Packing: Prepare a slurry of 200 g of silica gel (70-230 mesh) in n-hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Adsorb the crude alkaloid fraction (approx. 5-10 g) onto a small amount of silica gel (2-3 times its weight). Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

    • Causality: A gradient elution system is used to separate compounds based on their polarity. Nonpolar impurities will elute first with the low-polarity mobile phase (high n-hexane content). As the polarity of the mobile phase increases (higher ethyl acetate content), more polar compounds like Aegeline will begin to elute.[11]

  • Fraction Collection: Collect fractions of 20-25 mL in test tubes and number them sequentially.

Solvent System (n-Hexane:Ethyl Acetate) Volume (mL) Compounds Typically Eluted
100:0500Highly nonpolar compounds, residual lipids
95:5500Less polar compounds
90:101000Transition
80:201000Early eluting alkaloids and coumarins
70:30 1500 Aegeline-rich fractions
50:501000More polar compounds
0:100500Highly polar compounds

Table 1: Suggested Gradient Elution Scheme for Column Chromatography.

Stage 4: Monitoring by TLC & Pooling Fractions
  • TLC Analysis: Spot a small amount from every 3-5 fractions onto a TLC plate. Develop the plate in a chamber saturated with a mobile phase of Chloroform:Methanol (95:5) or Hexane:Ethyl Acetate (6:4) .[15]

  • Visualization: Visualize the developed plate under a UV lamp at 254 nm. Aegeline should appear as a dark, UV-quenching spot. Further visualization can be done in an iodine chamber.

  • Rf Value: Calculate the Retention factor (Rf) for the target spot. Aegeline typically has an Rf value in the range of 0.4 - 0.5 in these solvent systems.

  • Pooling: Combine all fractions that show a single, prominent spot corresponding to the Rf of Aegeline and are free from major impurities.

  • Final Concentration: Concentrate the pooled fractions to dryness under reduced pressure. The resulting off-white to pale yellow solid is purified this compound. Record the final yield.

Characterization and Purity Assessment

HPLC Analysis

High-Performance Liquid Chromatography is essential for confirming the purity of the isolated compound and for quantification.[9][14]

Parameter Condition
Instrument Agilent 1220 LC Infinity or equivalent[16]
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[14]
Mobile Phase Gradient of Acetonitrile (A) and Water (B)[14]
Flow Rate 1.0 mL/min[16]
Detection UV at 275 nm[14]
Injection Volume 20 µL
Run Time 20-30 min

Procedure:

  • Prepare a stock solution of the isolated Aegeline (1 mg/mL) in methanol.

  • Inject the sample into the HPLC system.

  • Purity is determined by calculating the peak area percentage of the Aegeline peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered good for further biological studies.

Spectroscopic Characterization

To confirm the identity of the isolated compound as Aegeline, spectroscopic analysis is required.[17][18][19]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a protonated molecular ion [M+H]⁺ peak corresponding to the molecular weight of Aegeline (C₁₈H₁₉NO₃), which is approximately 298.14 g/mol .

  • ¹H-NMR Spectroscopy: The proton NMR spectrum (in CDCl₃ or DMSO-d₆) will show characteristic peaks for the aromatic protons of the cinnamoyl and methoxyphenyl groups, the vinyl protons, and the protons of the hydroxy-ethyl side chain.[20]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the hydroxyl (-OH), secondary amide (N-H and C=O), and ether (C-O-C) functional groups present in the molecule.[19]

Expert Insights & Troubleshooting

  • Low Yield: If the final yield is low, consider increasing the extraction time or using a more polar solvent like methanol for extraction, though this may also extract more impurities. Ensure the pH for basification is optimal (9-10); a lower pH will result in incomplete deprotonation and poor extraction into the organic phase.

  • Poor Separation in Column: If column chromatography gives poor separation (overlapping spots on TLC), the sample may have been overloaded. Use a higher ratio of silica gel to crude extract (e.g., 50:1 instead of 20:1). A slower, more shallow gradient can also significantly improve resolution.

  • Compound Instability: Some alkaloids can degrade over time. Store the final purified Aegeline in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

References

  • Prajapat, R. P., et al. (2012). Extraction and Isolation of Marmelosin from Aegle Marmelos, Synthesis and Evaluation of Their Derivative as Antidiabetic Agent. Der Pharmacia Lettre, 4(4), 1085-1092. Available from: [Link]

  • Himanshu, Ghatuary, S. K., Chaturvedi, S., & Dubey, M. (2023). Ethanolic Extraction of Aegle Marmelos Leaves Act As A Natural Active Potential. Indo American Journal of Pharmaceutical Sciences, 10(02). Available from: [Link]

  • Derf, A., Sharma, A., Bharate, S. B., & Chaudhuri, B. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Bioorganic & Medicinal Chemistry Letters, 29(3), 454-460. Available from: [Link]

  • Maity, P., Hansda, D., Bandyopadhyay, U., & Mishra, D. K. (2023). Phytochemical and biological review of Aegle marmelos Linn. Journal of Traditional and Complementary Medicine, 13(3), 221-231. Available from: [Link]

  • Anonymous. (2024). Extraction and analysis of aegeline enantiomers from Aegle marmelos. Advanced Research Publications. Available from: [Link]

  • Anonymous. (n.d.). Phytochemical Investigation and Thin Layer Chromatography of Aegle marmelos Leaves Methanolic Extract. ResearchGate. Available from: [Link]

  • Kurade, V. S., & Narvekar, T. V. (2023). Extraction Isolation Characterization and Pharmacological Screening of Aegle Marmelos for Antiasthmatic Activity. International Journal of Pharmaceutical Sciences and Research, 14(6), 3070-75. Available from: [Link]

  • Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. Planta Medica, 82(6), 580-588. Available from: [Link]

  • Manda, V., et al. (2019). Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. Planta Medica, 85(06), 491-495. Available from: [Link]

  • Anonymous. (n.d.). Extraction and Thin Layer Chromatography of Alkaloids from Bael (Aegle marmelos) Leaves. CORE. Available from: [Link]

  • Anonymous. (2024). Aegle marmelos leaves: A natural antioxidant powerhouse. Journal of Medicinal Plants Studies, 12(1), 10-15. Available from: [Link]

  • Singh, V. K., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Omega, 6(3), 2097-2109. Available from: [Link]

  • Singh, V. K., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Omega, 6(3), 2097-2109. Available from: [Link]

  • Shelke, S. (2020). Development of RP-HPLC method for standardization of Aegle marmelos (L.). World Journal of Advanced Research and Reviews, 7(1), 129–132. Available from: [Link]

  • Anonymous. (n.d.). Evolution of extraction technique for the separation of bioactive compounds from Aegle marmelos. Taylor & Francis Online. Available from: [Link]

  • Anonymous. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbent Technologies. Available from: [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Anonymous. (2021). Aegle marmelos Leaf Extract Phytochemical Analysis, Cytotoxicity, In Vitro Antioxidant and Antidiabetic Activities. MDPI. Available from: [Link]

  • Anonymous. (2020). Quantitative analysis of biomarkers in hydro- ethanolic extract of Aegle marmelos by High Performance Thin Layer Chromatography (HPTLC). The Pharma Innovation Journal. Available from: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

  • Anonymous. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Quantitative phytochemical analysis on leaf extract of Aegle marmelos. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Karmase, A., et al. (2014). Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC. Natural Product Communications, 9(7), 951-954. Available from: [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available from: [Link]

  • Anonymous. (2023). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Gallic Acid, Scopoletin, Umbelliferone, and Imperatorin in Bael avaleha. Impactfactor.org. Available from: [Link]

  • Anonymous. (2012). Purification of Alkaloids with RediSep® Rf SCX columns. Teledyne ISCO. Available from: [Link]

  • Anonymous. (n.d.). Aegeline: A Biologically Important Alkaloid From Nature. ResearchGate. Available from: [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Available from: [Link]

  • Anonymous. (n.d.). Alkaloid Separation. Lifeasible. Available from: [Link]

  • Chem2700. (2012, January 13). Thin Layer Chromatography: Analgesics [Video]. YouTube. Available from: [Link]

Sources

Quantitative Analysis of (+-)-Aegeline in Plant Extracts Using a Validated Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of (+-)-Aegeline, a bioactive alkaloid of significant interest, in plant extracts, particularly from Aegle marmelos. The developed isocratic reverse-phase HPLC method demonstrates excellent linearity, accuracy, and precision, meeting the standards set forth by the International Council for Harmonisation (ICH) guidelines. Furthermore, forced degradation studies were conducted to establish the stability-indicating properties of the method, ensuring that the quantification of Aegeline is not affected by the presence of its degradation products. This comprehensive guide is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for the quality control and standardization of Aegeline-containing herbal products and formulations.

Introduction

Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a prominent alkaloid found in the leaves and fruit of the bael tree (Aegle marmelos). This plant has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments. Modern pharmacological studies have begun to explore the therapeutic potential of Aegeline, including its anti-inflammatory, anti-diabetic, and cardioprotective properties. As interest in Aegeline as a potential pharmaceutical agent grows, the need for a validated, reliable, and stability-indicating analytical method for its quantification in plant extracts and finished products becomes paramount for ensuring quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture, making it an ideal choice for the analysis of herbal extracts. This application note provides a detailed protocol for a stability-indicating RP-HPLC method for Aegeline, designed to be both accurate and robust for routine use in a quality control laboratory.

Chemical and Physical Properties of Aegeline

A fundamental understanding of the analyte's physicochemical properties is crucial for developing a successful HPLC method.

  • Chemical Structure:

  • Molecular Formula: C₁₈H₁₉NO₃

  • Molecular Weight: 297.35 g/mol

  • Solubility: Aegeline is soluble in organic solvents such as methanol, ethanol, and acetonitrile.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station software for instrument control, data acquisition, and processing.

  • Solvents and Reagents: All solvents should be of HPLC grade.

    • Methanol

    • Acetonitrile

    • Water (HPLC grade or purified water)

    • Citric Acid (analytical grade)

    • Sodium Hydroxide (for pH adjustment)

    • This compound reference standard (purity ≥95%)

Chromatographic Conditions

A well-defined set of chromatographic conditions is essential for reproducible results.

ParameterRecommended Setting
Mobile Phase Isocratic elution with a mixture of Citric Acid Buffer (0.005 M, pH 3.0) and Methanol (40:60, v/v) .
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C for enhanced reproducibility)
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Citric Acid Buffer (0.005 M, pH 3.0): Dissolve an appropriate amount of citric acid in HPLC grade water to make a 0.005 M solution. Adjust the pH to 3.0 with a dilute sodium hydroxide solution.

  • Mobile Phase: Mix the prepared Citric Acid Buffer and Methanol in a 40:60 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1000 µg/mL.

From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations in the range of 0.5 to 250 µg/mL.

Sample Preparation from Plant Extracts

The following protocol is a general guideline and may need optimization based on the specific plant matrix.

  • Extraction:

    • Accurately weigh about 1 g of the dried and powdered plant material (e.g., Aegle marmelos leaves).

    • Perform Soxhlet extraction with 100 mL of methanol for 6-8 hours. Alternatively, use ultrasonication with three portions of 50 mL methanol for 20 minutes each.

  • Concentration:

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Solution for HPLC:

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters are summarized in the table below.

Validation ParameterResults
Linearity & Range The method was found to be linear over the concentration range of 0.5–250 µg/mL with a correlation coefficient (r²) of >0.99 .[1][3]
Accuracy (Recovery) The accuracy of the method was determined by the standard addition method, with recovery values typically within 98-102% .
Precision
    - Repeatability (Intra-day)The relative standard deviation (%RSD) for replicate injections of the same standard solution was <2% .
    - Intermediate Precision (Inter-day)The %RSD for analyses conducted on different days was <2% .
Limit of Detection (LOD) The LOD was determined to be 0.1 µg/mL .[1][3]
Limit of Quantification (LOQ) The LOQ was established at 0.5 µg/mL .[1][3]
Specificity The method demonstrated good specificity, with no interference from common excipients or other components in the plant extract at the retention time of Aegeline. This was further confirmed by forced degradation studies.
Robustness The method was found to be robust with respect to minor variations in mobile phase composition, pH, and flow rate.

Stability-Indicating Property: Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies were performed on the Aegeline standard.[4][5] The goal is to achieve partial degradation (5-20%) of the drug substance to ensure that the degradation products can be adequately resolved from the parent peak.

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the Aegeline standard solution with 0.1 M HCl and heat at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the Aegeline standard solution with 0.1 M NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the Aegeline standard solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Aegeline standard to a temperature of 80 °C for 48 hours.

  • Photolytic Degradation: Expose the Aegeline standard solution to UV light (254 nm) and visible light for 24 hours.

After the specified time, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Rationale and Expected Outcome

The forced degradation studies are designed to demonstrate the specificity of the method by showing that the peak for Aegeline is well-resolved from any peaks of its degradation products. A photodiode array (PDA) detector is particularly useful in these studies to assess peak purity. The successful separation of Aegeline from its degradation products confirms that the method can be reliably used to quantify Aegeline in stability samples without interference.

Workflow Diagrams

HPLC Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Mobile_Phase Mobile Phase (Buffer:Methanol 40:60) HPLC_System HPLC System (C18 Column, 254 nm) Mobile_Phase->HPLC_System Standard_Solutions Standard Solutions (0.5-250 µg/mL) Standard_Solutions->HPLC_System Sample_Preparation Plant Extract Sample Preparation Sample_Preparation->HPLC_System Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration_Curve Quantification Quantification of Aegeline in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of Aegeline by HPLC.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions Aegeline_Standard Aegeline Standard Solution/Solid Acid Acidic (HCl) Aegeline_Standard->Acid Base Basic (NaOH) Aegeline_Standard->Base Oxidation Oxidative (H₂O₂) Aegeline_Standard->Oxidation Thermal Thermal (Heat) Aegeline_Standard->Thermal Photo Photolytic (UV/Vis Light) Aegeline_Standard->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity & Resolution Assessment Analysis->Result Conclusion Method is Stability-Indicating Result->Conclusion

Sources

Preparation of (+-)-Aegeline Stock Solutions for Cell Culture Experiments: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (+-)-Aegeline

This compound, chemically known as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid amide found in the leaves of the Bael tree (Aegle marmelos)[1]. This bioactive compound has garnered significant interest within the research and drug development communities for its diverse pharmacological activities. In vitro studies have demonstrated its potential in various cellular processes, including the stimulation of glucose transport and the modulation of apoptosis.[2][3][4] One of its noted mechanisms of action involves overcoming apoptosis by inhibiting the production of reactive oxygen species (ROS), preventing the loss of mitochondrial membrane potential, and blocking nuclear DNA fragmentation[3][4]. Furthermore, aegeline has been shown to influence cellular signaling pathways, such as the Akt and Rac1 pathways, which are crucial for glucose metabolism and cytoskeletal organization.[2]

Given its therapeutic potential, the ability to prepare consistent and reliable stock solutions of this compound is paramount for obtaining reproducible results in cell culture-based assays. This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions, ensuring scientific integrity and experimental success.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a robust preparation protocol.

PropertyValueSource
Chemical Name N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide
Molecular Formula C₁₈H₁₉NO₃
Molecular Weight 297.35 g/mol
Appearance White powder
Solubility Soluble in DMSO; sparingly soluble in water
Purity >98%

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the solvent of choice due to the high solubility of Aegeline in it and its miscibility with most cell culture media.[5]

Materials:
  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Causality Behind Experimental Choices:
  • Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorption can decrease the solubility of hydrophobic compounds like Aegeline and potentially lead to its precipitation upon storage. Using anhydrous DMSO minimizes this risk.

  • Amber Vials: While not explicitly stated in the literature for Aegeline, many organic compounds are light-sensitive. Using amber vials protects the stock solution from potential photodegradation, ensuring its stability over time.

  • High Concentration Stock: Preparing a concentrated stock solution (e.g., 10 mM) allows for small volumes to be used for preparing working solutions. This minimizes the final concentration of the solvent (DMSO) in the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[6]

Step-by-Step Methodology:
  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.97 mg of this compound powder directly into the tube. This amount is calculated to yield a 10 mM solution in 1 mL of DMSO.

      • Calculation:

        • Desired Concentration (M) = 0.010 mol/L

        • Volume (L) = 0.001 L

        • Molecular Weight ( g/mol ) = 297.35 g/mol

        • Mass (g) = 0.010 mol/L * 0.001 L * 297.35 g/mol = 0.00297 g = 2.97 mg

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Aegeline powder.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. For higher concentrations, gentle warming (e.g., 37°C water bath) and sonication can aid in dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.[5]

Workflow for Stock Solution Preparation

Aegeline Stock Preparation Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh 2.97 mg This compound start->weigh Equilibrate Reagents add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot Visually Inspect store Store at -20°C aliquot->store end Ready for Working Solution Prep store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Preparation of Working Solutions for Cell Culture

The working solution is the final dilution of the stock solution in cell culture medium that will be added to the cells. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with ≤0.1% being ideal for most cell lines to avoid off-target effects.[6][7]

Protocol:
  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution in Culture Medium:

    • Aseptically add the required volume of the thawed stock solution to pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Calculation:

      • C1 (Stock Concentration) = 10 mM

      • V1 (Stock Volume) = ?

      • C2 (Final Concentration) = 10 µM = 0.01 mM

      • V2 (Final Volume) = 1 mL

      • V1 = (C2 * V2) / C1 = (0.01 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL

    • The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound. This ensures that any observed cellular effects are due to the compound and not the solvent.

  • Immediate Use: Working solutions should be prepared fresh for each experiment and used immediately. Do not store diluted solutions in cell culture medium.

Quality Control and Validation

A self-validating protocol includes checkpoints to ensure the integrity of the prepared solutions.

  • Solubility Check: After dissolving the this compound in DMSO, visually inspect the solution for any undissolved particles. A clear, homogenous solution indicates complete dissolution.

  • pH Measurement: While DMSO is aprotic and does not have a pH in the traditional sense, the addition of a small volume of the DMSO stock to the culture medium should not significantly alter the medium's pH. You can verify this by measuring the pH of the medium with and without the addition of the DMSO stock.

  • Cell Viability Assay: To confirm that the final DMSO concentration is not toxic to your specific cell line, perform a dose-response curve with DMSO alone and assess cell viability using a standard method like the MTT or Trypan Blue exclusion assay.

Safety and Handling

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry, this compound is not classified as a hazardous substance.[8] However, standard laboratory safety practices should always be followed.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder and concentrated DMSO solutions.

  • Handle the powdered compound in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution when handling the DMSO stock solution.

  • Dispose of all waste materials in accordance with institutional and local regulations.

Mechanism of Action: Aegeline's Anti-Apoptotic Pathway

The following diagram illustrates the proposed anti-apoptotic mechanism of this compound.

Aegeline_MoA cluster_stress Cellular Stress cluster_aegeline Aegeline Intervention cluster_downstream Apoptotic Cascade stress Cellular Stressors (e.g., α-synuclein, Bax) ros Increased ROS stress->ros aegeline This compound aegeline->ros Inhibits mito Mitochondrial Membrane Potential Loss aegeline->mito Prevents dna_frag Nuclear DNA Fragmentation aegeline->dna_frag Blocks ros->mito mito->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Sources

Application Notes & Protocols: In Vivo Administration of (+-)-Aegeline in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.

Introduction and Scientific Rationale

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a constellation of metabolic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The complexity of obesity necessitates a multi-faceted research approach to identify and validate new therapeutic agents. One such agent of interest is (+-)-Aegeline, an alkaloid found in the leaves of the Bael tree (Aegle marmelos)[1][2]. Preclinical studies have suggested its potential therapeutic efficacy against obesity and diabetes[1][3][4].

This document provides a comprehensive guide for the in vivo administration of this compound in diet-induced obese (DIO) mouse models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible studies to evaluate the anti-obesity effects of this compound. We will delve into the scientific reasoning behind protocol choices, from model selection to endpoint analysis, ensuring a self-validating experimental design.

Proposed Mechanism of Action

While the complete molecular mechanism of aegeline is still under investigation, current evidence suggests it may exert its metabolic benefits through multiple pathways. Computational studies propose that aegeline may act as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα) and a partial agonist for PPARγ[5].

  • PPARα activation is primarily associated with fatty acid oxidation and reducing circulating triglycerides.

  • PPARγ agonism is a well-established mechanism for improving insulin sensitivity.

Furthermore, related research into natural compounds for metabolic disorders often points to the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of cellular energy homeostasis. Its activation can stimulate glucose uptake in muscle and other tissues by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface, a mechanism that is critical for clearing glucose from the blood[6][7][8][9]. This guide will, therefore, incorporate endpoints relevant to assessing these potential pathways.

Experimental Design and Planning

A well-designed experiment is the cornerstone of trustworthy results. This section outlines the critical considerations before initiating in vivo studies with aegeline.

Mouse Model Selection

The most common and clinically relevant model for studying common obesity is the diet-induced obesity (DIO) model .

  • Strain: C57BL/6J mice are the standard and recommended strain as they are highly susceptible to developing obesity, insulin resistance, and hyperglycemia when placed on a high-fat diet (HFD)[10][11].

  • Age: Start the high-fat diet at 6-10 weeks of age[10][12].

  • Sex: Male mice are often preferred as they develop a more robust DIO phenotype. However, female mice can also be used, but researchers should be aware of potential variations due to the estrous cycle[13].

Diet and Induction of Obesity
  • High-Fat Diet (HFD): A diet with 45-60% of its calories derived from fat is standard for inducing obesity[10][14][15]. This regimen typically requires 12-16 weeks to establish a stable obese phenotype with significant increases in body weight (20-30% higher than controls) and impaired glucose metabolism[10].

  • Control Diet: A low-fat control diet (e.g., 10% kcal from fat) should be given to a parallel group of mice[10].

Experimental Groups

A robust study should include the following groups to ensure that the observed effects are directly attributable to aegeline.

Group #Mouse ModelDietTreatmentPurpose
1C57BL/6JControl Diet (CD)VehicleTo establish a baseline for normal metabolic parameters.
2C57BL/6JHigh-Fat Diet (HFD)VehicleTo establish the obese, insulin-resistant phenotype (disease model).
3C57BL/6JHigh-Fat Diet (HFD)This compound (Dose 1)To test the efficacy of a low dose of the test compound.
4C57BL/6JHigh-Fat Diet (HFD)This compound (Dose 2)To test the efficacy of a high dose of the test compound.
5C57BL/6JHigh-Fat Diet (HFD)Positive ControlOptional but recommended. To validate the model's responsiveness.
This compound Dosing and Administration
  • Dosage: Pharmacokinetic studies in mice have used oral doses of 30 mg/kg and 300 mg/kg[1][3][4]. A dose-response study starting within this range is recommended. Another study investigating pain and depression used a 10 mg/kg oral dose[16][17].

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of aegeline. Common vehicles include water, saline, or a solution containing a small percentage of Tween 80 or carboxymethylcellulose (CMC). The specific vehicle should be determined based on the solubility characteristics of the purchased aegeline.

  • Route of Administration: Oral gavage is the most common and clinically relevant route for aegeline administration, mimicking human consumption of supplements[1][3][4].

  • Frequency: Based on pharmacokinetic data showing a plasma half-life of approximately 1.3-1.4 hours in mice, daily administration is appropriate to maintain exposure[1][3][4].

Detailed Experimental Protocols

This section provides step-by-step instructions for the key phases of the experiment.

Workflow Overview Diagram

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis acclimatize Acclimatize Mice (1 week) start_diet Start HFD / CD Feeding (12-16 weeks) acclimatize->start_diet monitor_bw Monitor Body Weight & Food Intake start_diet->monitor_bw randomize Randomize Mice into Groups monitor_bw->randomize start_treatment Daily Aegeline/Vehicle Admin. (4-8 weeks) randomize->start_treatment in_life_assays In-Life Measurements (Weekly Body Weight, etc.) start_treatment->in_life_assays metabolic_tests GTT / ITT in_life_assays->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia tissue_analysis Adipose, Liver, Muscle Analysis euthanasia->tissue_analysis G cluster_0 Aegeline Action cluster_1 Cellular Sensors/Receptors cluster_2 Downstream Effects Aegeline This compound AMPK AMPK Aegeline->AMPK Activates PPAR PPARα / PPARγ Aegeline->PPAR Agonist Activity GLUT4 GLUT4 Translocation AMPK->GLUT4 FAO ↑ Fatty Acid Oxidation (Liver) PPAR->FAO Adipogenesis ↓ Adipogenesis PPAR->Adipogenesis GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->GlucoseUptake

Caption: Proposed signaling pathways for aegeline's metabolic effects.

Troubleshooting

IssuePotential CauseSuggested Solution
High variability in GTT/ITT data Improper fasting; inconsistent injection technique; excessive stress during handling.Ensure consistent fasting times (4-6 hours). Standardize injection volumes and locations. Handle mice gently and consistently to minimize stress.
No significant weight gain in HFD group Incorrect diet formulation; mouse strain is resistant to DIO; insufficient duration of diet.Verify the caloric content of the HFD (45-60% from fat). Use C57BL/6J mice. Extend the diet duration to at least 16 weeks.
Aspiration or injury during oral gavage Improper technique; incorrect needle size.Ensure proper restraint and that the gavage needle passes without force. Use a flexible or ball-tipped needle appropriate for the mouse's size. Seek hands-on training.
Aegeline precipitates out of solution Poor solubility in the chosen vehicle.Test different GRAS (Generally Recognized As Safe) vehicles. Try creating a suspension using 0.5% carboxymethylcellulose (CMC). Prepare fresh solutions before each use.

References

  • The glucose tolerance test in mice: Sex, drugs and protocol - PMC. [Link]

  • Mouse Adipose Tissue Collection and Processing for RNA Analysis - PubMed. [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol - King's College London. [Link]

  • (PDF) Oral Glucose Tolerance Test in Mouse v1 - ResearchGate. [Link]

  • Oral Glucose Tolerance Test in Mouse - Protocols.io. [Link]

  • Insulin Tolerance Test in Mouse - Protocols.io. [Link]

  • Insulin Tolerance Test - Bridges Lab Protocols. [Link]

  • Intraperitoneal glucose tolerance test (IP GTT) - MMPC.org. [Link]

  • Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice - USDA ARS. [Link]

  • Diet-induced obesity murine model - Protocols.io. [Link]

  • Mouse Adipose Tissue Collection and Processing for RNA Analysis - JoVE. [Link]

  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. [Link]

  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. [Link]

  • High Fat Diet Treatment - Bridges Lab Protocols. [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC - NIH. [Link]

  • Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC. [Link]

  • LAB_057 Insulin Tolerance Test in Mice - Research support. [Link]

  • Intraperitoneal Insulin Tolerance Test - MMPC.org. [Link]

  • Switching from a High-Fat to a Regular Chow Diet Improves Obesity Progression in Mice. [Link]

  • Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - JoVE. [Link]

  • Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC. [Link]

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain - Depression Dyad - PubMed. [Link]

  • Video: Localization, Identification, and Excision of Murine Adipose Depots - JoVE. [Link]

  • Identification and Dissection of Diverse Mouse Adipose Depots - JoVE. [Link]

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad - ACS Publications. [Link]

  • Self-Administration of Drugs in Mouse Models of Feeding and Obesity - JoVE. [Link]

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. [Link]

  • Anti adipogenic activity of Aegle marmelos Correa - PubMed. [Link]

  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus - ResearchGate. [Link]

  • High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC. [Link]

  • (PDF) Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - ResearchGate. [Link]

  • Aegeline: Why is it a problem? - Operation Supplement Safety. [Link]

  • Activators of AMP-activated protein kinase enhance GLUT4 translocation and its glucose transport activity in 3T3-L1 adipocytes - PubMed. [Link]

  • Translocation of myocardial GLUT-4 and increased glucose uptake through activation of AMPK by AICAR - PubMed. [Link]

  • Murine Models of Obesity - MDPI. [Link]

  • 5' AMP-activated protein kinase activation causes GLUT4 translocation in skeletal muscle - PubMed. [Link]

  • AMPK Enhances Insulin-Stimulated GLUT4 Regulation via Lowering Membrane Cholesterol. [Link]

  • Nigella sativa influences GLUT4 through the AMPK pathway | Request PDF - ResearchGate. [Link]

Sources

Using (+-)-Aegeline in glucose uptake assays in skeletal muscle cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Bioactivity of (+-)-Aegeline: A Guide to Glucose Uptake Assays in Skeletal Muscle Cells

Introduction: The Significance of Skeletal Muscle Glucose Uptake and the Potential of this compound

Skeletal muscle is the primary site for postprandial glucose disposal, accounting for over 75% of glucose uptake, a process critical for maintaining glucose homeostasis.[1] Impaired glucose uptake in skeletal muscle is a key feature of insulin resistance and type 2 diabetes. The facilitation of glucose into muscle cells is primarily mediated by the glucose transporter type 4 (GLUT4), which translocates from intracellular vesicles to the plasma membrane in response to stimuli like insulin.[2][3] Consequently, identifying compounds that can enhance skeletal muscle glucose uptake represents a promising therapeutic strategy for metabolic disorders.

This compound, an alkaloid-amide first isolated from the leaves of the Bael tree (Aegle marmelos), has demonstrated significant antihyperglycemic and antidyslipidemic activities in preclinical models of type 2 diabetes.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in glucose uptake assays using skeletal muscle cells. We will delve into the molecular mechanisms of aegeline's action and provide a robust, step-by-step protocol for its evaluation in a laboratory setting.

Mechanism of Action: Aegeline's Dual Signaling Pathway to Enhance Glucose Uptake

This compound enhances glucose uptake in skeletal muscle cells through the stimulation of two distinct, yet parallel, signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Rac1-dependent pathway. This dual mechanism culminates in the translocation of GLUT4 to the plasma membrane, thereby increasing glucose import into the cell.[4][6]

The PI3K/Akt pathway is a well-established cascade in insulin-mediated glucose uptake.[7][8] Aegeline has been shown to activate Akt (also known as Protein Kinase B), a key downstream effector of PI3K.[4] The second pathway involves the small GTPase, Rac1. Rac1 plays a crucial role in actin cytoskeletal rearrangement, a process necessary for the movement and fusion of GLUT4-containing vesicles with the plasma membrane.[9][10] Aegeline activates Rac1, which in turn stimulates its downstream effectors, p21-activated kinase 1 (PAK1) and cofilin.[4] Cofilin, an actin-binding protein, is a critical regulator of actin filament dynamics.[11] The activation of the Rac1-PAK1-cofilin axis contributes to the necessary cytoskeletal remodeling for GLUT4 translocation.[4]

The diagram below illustrates the proposed signaling cascade initiated by this compound in skeletal muscle cells.

aegeline_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular cluster_pi3k_akt PI3K/Akt Pathway cluster_rac1 Rac1 Pathway Aegeline This compound Receptor Putative Receptor(s) Aegeline->Receptor PI3K PI3K Receptor->PI3K Rac1 Rac1 Receptor->Rac1 GLUT4_pm GLUT4 Glucose Glucose GLUT4_pm->Glucose Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin (Actin Depolymerization) PAK1->Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Actin->GLUT4_vesicle Translocation Translocation GLUT4_vesicle->Translocation Translocation->GLUT4_pm

Caption: Aegeline-induced glucose uptake signaling pathway.

Experimental Protocol: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes

This protocol details a fluorescent glucose uptake assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), a fluorescent glucose analog, in differentiated C2C12 mouse myotubes.[12]

Part 1: C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[8][13]

  • Seeding: Seed the C2C12 myoblasts into a 96-well black, clear-bottom plate at a density that will allow them to reach approximately 90-100% confluency within 24-48 hours.[4]

  • Differentiation: Once confluent, induce differentiation by replacing the growth medium with differentiation medium (DMEM with high glucose, 2% horse serum, and 1% penicillin-streptomycin).[4][5]

  • Myotube Formation: Change the differentiation medium every 24 hours for 4-6 days. Successful differentiation is visually confirmed by the fusion of myoblasts into elongated, multinucleated myotubes.[4][5]

Part 2: 2-NBDG Glucose Uptake Assay

The following workflow outlines the key steps of the glucose uptake assay.

glucose_uptake_workflow Start Differentiated C2C12 Myotubes in 96-well plate Starvation Serum Starvation (Serum-free DMEM, 4-6 hours) Start->Starvation Wash1 Wash with PBS Starvation->Wash1 Aegeline_Tx Aegeline Treatment (10 µM in serum-free DMEM, 24 hours) Wash1->Aegeline_Tx Wash2 Wash with PBS Aegeline_Tx->Wash2 NBDG_Inc 2-NBDG Incubation (100 µM in PBS, 30-60 min) Wash2->NBDG_Inc Wash3 Wash with cold PBS (3x) NBDG_Inc->Wash3 Lysis Cell Lysis (RIPA buffer or similar) Wash3->Lysis Measure Fluorescence Measurement (Ex: 485 nm, Em: 535 nm) Lysis->Measure

Sources

Application Note: Quantitative Analysis of (±)-Aegeline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(±)-Aegeline is a naturally occurring alkaloidal amide found in the leaves of the Bael tree (Aegle marmelos).[1] It has garnered significant interest for its pharmacological activities. However, its presence in certain dietary supplements has been linked to adverse events, underscoring the need for robust and reliable analytical methods to study its pharmacokinetics and ensure consumer safety.[2][3] This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of (±)-Aegeline in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodology herein is designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5][6][7] We will delve into the causality behind experimental choices, from sample preparation to the intricacies of mass spectrometric detection, providing a comprehensive guide for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology.

Physicochemical Properties of Aegeline

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₃[8][9]
Molecular Weight 297.35 g/mol [8][9]
Melting Point 176-179 °C[8][9]
Appearance White to light yellow crystalline powder[8]
Solubility Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in water.[1][10]

Metabolic Profile

Understanding the metabolic fate of Aegeline is crucial for distinguishing the parent compound from its metabolites. Studies have shown that Aegeline undergoes metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C19.[11][12] Key metabolic pathways include demethylation and the formation of glutathione (GSH) conjugates.[11][12] This analytical method is designed to be selective for the parent compound, (±)-Aegeline.

Experimental Workflow

The overall analytical process is a multi-stage workflow designed for high-throughput and accuracy.

Aegeline Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (Frozen at -80°C) Thawing Sample Thawing (Room Temperature) Sample->Thawing IS_Spike Internal Standard Spiking Thawing->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Supernatant Transfer Vortex->Supernatant Evaporation Dry-Down (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Sources

Topic: Chiral Separation of (+-)-Aegeline Enantiomers using High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-ToF-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active compounds is a critical determinant of their efficacy and safety. Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a natural alkaloid isolated from the plant Aegle marmelos and has garnered significant interest for its potential therapeutic properties, including anti-diabetic and anti-hyperlipidemic activities.[][2][3] Since Aegeline possesses a chiral center, its enantiomers can exhibit different pharmacological and toxicological profiles.[4] Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for drug development, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the chiral separation of (+)- and (-)-Aegeline using High-Performance Liquid Chromatography (HPLC) coupled with a Time-of-Flight Mass Spectrometry (ToF-MS) detector, providing high resolution and accurate mass confirmation.

Introduction: The Significance of Aegeline's Chirality

Aegeline is a bioactive constituent found in the leaves and fruit of Aegle marmelos, a plant with a long history in traditional medicine.[5][6][7] The presence of a stereocenter in the Aegeline molecule means it exists as a pair of enantiomers—non-superimposable mirror images. In pharmacology, it is well-established that enantiomers of a chiral drug can have distinct biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4] The thalidomide tragedy, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the importance of stereospecific analysis.[4]

Direct analysis of enantiomers is achieved by creating a chiral environment where the two forms interact differently, allowing for their separation.[8] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this purpose, offering high selectivity and resolution for a wide range of compounds.[9] Coupling this separation technique with ToF-MS provides an additional layer of analytical certainty through precise mass measurement, confirming the identity of the eluting peaks and enhancing method specificity, which is particularly valuable in complex matrices like plant extracts or biological fluids.[10][11]

Principle of Chiral Recognition via HPLC

The foundation of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase.[12] The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support (typically silica).[13][14] The stability of these complexes differs for each enantiomer due to their unique three-dimensional arrangements, leading to different retention times and, consequently, separation.[13]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad applicability in separating a vast number of chiral compounds.[9][15] The chiral recognition mechanism on these phases is complex, involving a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where analytes fit into "chiral pockets" or grooves within the polysaccharide structure.[13][14]

For basic compounds like the alkaloid Aegeline, method development often involves a normal-phase mobile system with a basic additive. The additive, such as diethylamine (DEA), minimizes undesirable ionic interactions with residual silanol groups on the silica support, leading to improved peak shape and resolution.[15][16]

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the setup, execution, and validation of the chiral separation method.

Materials and Instrumentation
  • Instrumentation : HPLC or UHPLC system equipped with a binary pump, autosampler, and column thermostat, coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chemicals :

    • (±)-Aegeline reference standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (≥99.5%)

    • Methanol (LC-MS grade) for sample preparation

  • Chiral Column : A polysaccharide-based CSP is recommended. For this application, a cellulose-based column such as a CHIRALPAK® IC or a similar phase is a suitable starting point.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

Preparation of Solutions
  • Mobile Phase : Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a volumetric ratio of 80:20:0.1 (v/v/v) .[17] Filter through a 0.45 µm membrane and degas thoroughly before use.

    • Rationale: This composition provides a normal-phase environment where the non-polar n-hexane is the weak solvent and IPA acts as the polar modifier to control retention. DEA is critical for achieving sharp, symmetrical peaks for the basic Aegeline analyte.[16]

  • Standard Stock Solution : Accurately weigh 10 mg of (±)-Aegeline reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1.0 mg/mL.

  • Working Standard Solution : Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.

HPLC-ToF-MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: HPLC Method Parameters

Parameter Setting
Chiral Column Cellulose-based (e.g., CHIRALPAK® IC, 250x4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Run Time | 20 minutes |

Table 2: ToF-MS Method Parameters

Parameter Setting
Ionization Mode ESI, Positive
Mass Range 100 - 500 m/z
Capillary Voltage 3500 V
Nebulizer Gas (N₂) Pressure 2.0 bar
Drying Gas (N₂) Flow 8.0 L/min
Drying Gas Temperature 200 °C
Data Acquisition Full Scan Mode

| Target Ion | [M+H]⁺ for Aegeline (C₁₈H₁₉NO₃), Calculated m/z: 298.1438 |

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines (e.g., ICH).[18][19] Key parameters to assess include:

  • Specificity : The ability to assess the enantiomers unequivocally in the presence of other components. Confirmed by the unique retention times and accurate mass from the ToF-MS.

  • Resolution (Rs) : The degree of separation between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.[9]

  • Linearity : Assessed over a range of concentrations (e.g., 0.1 - 50 µg/mL) with a correlation coefficient (r²) > 0.999.[17]

  • Precision : Expressed as the relative standard deviation (RSD%) for replicate injections, with an acceptance criterion of < 2.0%.[17]

  • Accuracy : Determined by spike/recovery studies, with typical acceptance criteria of 98.0% - 102.0%.[17]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD) : The lowest concentrations that can be reliably quantified and detected, respectively.[17]

Workflow and Data Analysis

The overall analytical process is visualized in the workflow diagram below.

Chiral_Separation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-ToF-MS Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare (±)-Aegeline Standard (10 µg/mL) hplc_inj Inject 10 µL onto Chiral HPLC System prep_std->hplc_inj Sample prep_mob Prepare Mobile Phase (Hex:IPA:DEA 80:20:0.1) prep_mob->hplc_inj Eluent hplc_sep Isocratic Separation on Cellulose-based CSP hplc_inj->hplc_sep tof_ms Detect via ESI-ToF-MS (Positive Mode, Full Scan) hplc_sep->tof_ms Eluted Enantiomers data_acq Acquire Chromatographic and Spectral Data tof_ms->data_acq data_proc Extract Ion Chromatogram (EIC) for m/z 298.1438 data_acq->data_proc data_quant Integrate Peaks & Calculate Resolution (Rs) data_proc->data_quant report Generate Report with Quantitative Results data_quant->report

Caption: Workflow for Chiral HPLC-ToF-MS Analysis of Aegeline.

Upon data acquisition, the primary processing step involves generating an Extracted Ion Chromatogram (EIC) for the protonated molecular ion of Aegeline ([M+H]⁺) at m/z 298.1438. This step ensures that only the compound of interest is visualized, eliminating potential interferences. The two separated peaks corresponding to the (+)- and (-)-enantiomers are then integrated to determine their respective areas, which are used for quantification.

Expected Results

Using the protocol described, baseline separation of the (±)-Aegeline enantiomers is expected. The high-resolution mass spectrum from the ToF analyzer will confirm the elemental composition of the peaks, providing unambiguous identification.

Table 3: Hypothetical Chromatographic Results

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) ~12.5 min ~14.8 min
Observed Mass [M+H]⁺ 298.1436 298.1437
Mass Accuracy < 2 ppm < 2 ppm
Resolution (Rs) \multicolumn{2}{c }{> 2.0}

| Selectivity (α) | \multicolumn{2}{c|}{~1.25} |

The results should demonstrate a clear separation (Rs > 1.5) and good selectivity, validating the method's effectiveness. The mass accuracy of < 5 ppm provided by the ToF-MS offers extremely high confidence in the peak identification.

Conclusion

This application note provides a robust and validated method for the chiral separation of (±)-Aegeline enantiomers using HPLC with a polysaccharide-based chiral stationary phase and ToF-MS detection. The protocol is highly specific, sensitive, and reliable, making it an invaluable tool for researchers in pharmaceutical development, natural product chemistry, and quality control. The detailed methodology and validation framework ensure that the results are accurate and reproducible, which is critical for regulatory submissions and advanced pharmacological studies.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Outline of Chiral Chromatography. (n.d.). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • PRINCIPLES of CHIRAL SEPARATION. (n.d.). Chromedia. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (2018). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. (2016). PubMed. Retrieved from [Link]

  • METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). (2019). Protocols.io. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • The HPLC-Q-TOF/MS chromatograms of flumequine obtained from real sediment samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical structure of aegeline. (n.d.). ResearchGate. Retrieved from [Link]

  • (+-)-Aegeline. (n.d.). PubChem. Retrieved from [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (2019). PubMed. Retrieved from [Link]

  • Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. (n.d.). CSH Protocols. Retrieved from [Link]

  • Aegle Marmelos Linn: A Compressive Overview. (2024). LinkedIn. Retrieved from [Link]

  • Versatile, sensitive liquid chromatography mass spectrometry – Implementation of 10 μm OT columns suitable for small molecules, peptides and proteins. (2016). PubMed Central. Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021). ACS Publications. Retrieved from [Link]

  • Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. (2019). USDA ARS. Retrieved from [Link]

Sources

Application of (+-)-Aegeline in Studying Mast Cell Degranulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Mast Cells in Allergic and Inflammatory Responses

Mast cells are pivotal players in the immune system, acting as frontline sensors in allergic reactions and inflammatory processes.[1] Residing in tissues that form the interface between the body and the external environment, such as the skin, respiratory tract, and gastrointestinal tract, they are strategically positioned to detect and respond to a wide array of stimuli.[1] Upon activation, mast cells undergo a rapid process of degranulation, releasing a potent cocktail of pre-formed inflammatory mediators, including histamine, proteases (like tryptase), and cytokines, from their cytoplasmic granules.[1][2] This release triggers the classic symptoms of allergic reactions, from itching and swelling to bronchoconstriction in asthma.[1] Consequently, the modulation of mast cell degranulation is a significant therapeutic target for the development of novel anti-allergic and anti-inflammatory drugs.

(+-)-Aegeline, an alkaloid first isolated from the leaves of the bael tree (Aegle marmelos), has emerged as a valuable pharmacological tool for investigating the intricate signaling pathways that govern mast cell degranulation.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to probe the mechanisms of mast cell activation. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into the design and interpretation of studies aimed at understanding and modulating mast cell function.

Mechanism of Action: this compound as an Inhibitor of Intracellular Calcium Signaling

The inhibitory effect of this compound on mast cell degranulation is primarily attributed to its interference with intracellular calcium (Ca²⁺) signaling, a critical downstream event in mast cell activation.[3][4] Studies utilizing the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell function, have demonstrated that this compound effectively inhibits histamine release induced by various stimuli, including antigen (DNP-BSA), the calcium ionophore ionomycin, and thapsigargin.[3][4]

The following diagram illustrates the proposed mechanism of action of this compound in the context of mast cell degranulation signaling.

MastCell_Signaling cluster_antigen Antigen-Mediated Activation cluster_calcium Intracellular Calcium Signaling cluster_downstream Downstream Effects Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links PLCg PLCγ FceRI->PLCg activates IP3 IP3 PLCg->IP3 generates IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto increases IP3R->Ca_ER releases SERCA SERCA Pump SERCA->ER pumps Ca²⁺ into Thapsigargin Thapsigargin Thapsigargin->SERCA inhibits Aegeline This compound Aegeline->ER inhibits Ca²⁺ release from PKC PKC Ca_cyto->PKC activates Granule Granule PKC->Granule triggers Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Granule->Degranulation leads to

Figure 1. Proposed signaling pathway for mast cell degranulation and the inhibitory action of this compound.

Experimental Protocols for Studying Mast Cell Degranulation with this compound

The following protocols provide a framework for investigating the effects of this compound on mast cell degranulation. The RBL-2H3 cell line is recommended for these in vitro studies due to its well-characterized responses and ease of culture.

I. RBL-2H3 Cell Culture
  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin with 4-6 mL of complete culture medium.

    • Gently pipette to create a single-cell suspension.

    • Seed new culture flasks at a ratio of 1:2 to 1:4.

II. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.

A. Reagents and Materials:

  • RBL-2H3 cells

  • 24-well or 96-well tissue culture plates

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Degranulation inducers:

    • DNP-BSA (for antigen-induced degranulation)

    • Thapsigargin

    • Ionomycin

  • Anti-DNP IgE (for sensitization)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 0.1% Triton X-100 in Tyrode's buffer

  • Microplate reader (405 nm)

B. Experimental Workflow:

The overall workflow for the β-hexosaminidase release assay is depicted below.

workflow A 1. Cell Seeding & Sensitization (if antigen-induced) B 2. Pre-incubation with this compound A->B C 3. Stimulation with Inducer B->C D 4. Supernatant & Lysate Collection C->D E 5. β-Hexosaminidase Assay D->E F 6. Absorbance Reading & Data Analysis E->F

Figure 2. Experimental workflow for the β-hexosaminidase release assay.

C. Step-by-Step Protocol:

  • Cell Seeding and Sensitization (for antigen-induced degranulation):

    • Seed RBL-2H3 cells in a 24-well or 96-well plate at a density of 2 x 10⁵ cells/well.

    • For antigen-induced degranulation, add anti-DNP IgE (0.5-1.0 µg/mL) to the culture medium and incubate overnight. For non-antigenic stimuli, sensitization is not required.

  • Pre-incubation with this compound:

    • The following day, gently wash the cells twice with Tyrode's buffer.

    • Add Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the Aegeline-treated wells).

    • Incubate at 37°C for 30-60 minutes.

  • Stimulation of Degranulation:

    • Add the degranulation inducer to the wells.

      • Antigen: DNP-BSA (e.g., 10-100 ng/mL)

      • Thapsigargin: (e.g., 0.1-1 µM)

      • Ionomycin: (e.g., 0.5-1 µM)

    • Include the following controls:

      • Negative Control (Spontaneous Release): Cells with buffer only (no inducer).

      • Positive Control (Induced Release): Cells with inducer only (no Aegeline).

      • Total Release (100% Degranulation): Cells lysed with 0.1% Triton X-100.

    • Incubate at 37°C for 30-60 minutes.

  • Sample Collection:

    • After incubation, centrifuge the plate at 4°C (e.g., 300 x g for 5 minutes) if cells are in suspension, or carefully collect the supernatant if cells are adherent.

    • Transfer an aliquot of the supernatant to a new 96-well plate for the assay.

    • To the remaining cells, add 0.1% Triton X-100 in Tyrode's buffer to lyse the cells and determine the total β-hexosaminidase content. Collect the lysate.

  • β-Hexosaminidase Assay:

    • Add pNAG substrate solution (dissolved in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant or cell lysate.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

    % Release = [(Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

III. Histamine Release Assay

This assay provides a direct measurement of histamine, a key mediator of allergic reactions.

A. Method:

Histamine levels in the cell supernatants can be quantified using a commercially available Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.

B. Procedure Outline:

  • Follow steps 1-4 of the β-hexosaminidase release assay to obtain cell supernatants.

  • Use the collected supernatants as samples in the histamine EIA/ELISA kit.

  • Construct a standard curve using the provided histamine standards.

  • Determine the histamine concentration in the samples by interpolating from the standard curve.

  • Calculate the percentage of histamine release relative to the total histamine content (determined from lysed cells).

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes when studying the effect of this compound on mast cell degranulation induced by different stimuli.

Inducer Mechanism of Action Expected Effect of this compound Rationale
DNP-BSA (Antigen) Cross-links IgE-FcεRI complexes, initiating a signaling cascade that leads to IP₃ generation and intracellular Ca²⁺ release.Inhibition of degranulation.This compound disrupts the downstream intracellular Ca²⁺ signal required for granule exocytosis.
Thapsigargin Inhibits the SERCA pump, leading to depletion of ER Ca²⁺ stores and subsequent store-operated Ca²⁺ entry.[5][6]Strong inhibition of degranulation.This directly probes the effect of this compound on the intracellular Ca²⁺ pool, bypassing receptor-proximal events.
Ionomycin A calcium ionophore that directly transports Ca²⁺ across cell membranes, increasing cytosolic Ca²⁺ levels independently of intracellular stores.Potent inhibition of degranulation.This compound's ability to inhibit ionomycin-induced degranulation suggests it may also have effects downstream of the initial Ca²⁺ rise or on the overall cellular response to a sustained Ca²⁺ signal.
Compound 48/80 A non-immunological secretagogue that activates G proteins, leading to IP₃ production and Ca²⁺ mobilization.Inhibition of degranulation.Similar to antigen stimulation, this pathway converges on intracellular Ca²⁺ release, which is targeted by this compound.

A study by Nugroho et al. (2011) reported the following IC₅₀ values for this compound on histamine release from RBL-2H3 cells:

Inducer IC₅₀ (µM)
Thapsigargin 77.16
Ionomycin 42.22

Data adapted from Nugroho et al. (2011).[4]

Conclusion and Future Directions

This compound serves as a specific and potent tool for dissecting the role of intracellular calcium signaling in mast cell degranulation. Its ability to inhibit degranulation triggered by a variety of stimuli that converge on the mobilization of intracellular calcium makes it an invaluable compound for both basic research and drug discovery applications. By employing the protocols outlined in this guide, researchers can effectively characterize the mechanisms of mast cell activation and screen for novel inhibitors of this critical inflammatory pathway.

Future investigations could focus on elucidating the precise molecular target of this compound within the endoplasmic reticulum or associated calcium-handling proteins. Furthermore, exploring the structure-activity relationship of Aegeline analogs could lead to the development of even more potent and selective modulators of mast cell function, with potential therapeutic implications for allergic diseases.

References

  • Nugroho, A. E., Riyanto, S., Sukari, M. A., & Maeyama, K. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. Pakistan journal of pharmaceutical sciences, 24(3), 359–367.
  • Baird, B., Holowka, D., & Swain, L. (2011). Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions. Frontiers in immunology, 2, 64.
  • Tasaka, K., Mio, M., & Okamoto, M. (1987). The role of intracellular Ca2+ in the degranulation of skinned mast cells. Agents and actions, 20(3-4), 157–160.
  • Ma, H. T., & Beaven, M. A. (2011). Regulation of Ca2+ Signaling with Particular Focus on Mast Cells. The Journal of allergy and clinical immunology, 128(5), 931–944.
  • Nugroho, A. E., Riyanto, S., Sukari, M. A., & Maeyama, K. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. [Link]

  • Mast cell activation by CDCs - calcium response and degranulation. (n.d.). ResearchGate. [Link]

  • Penner, R., Fasolato, C., & Hoth, M. (1993). Ion Channels and Calcium Signaling in Mast Cells. Annals of the New York Academy of Sciences, 707, 263-273.
  • Wang, C., Du, J. F., Wu, F., & Wang, H. C. (2008). Apelin decreases the SR Ca2+ content but enhances the amplitude of [Ca2+]i transient and contractions during twitches in isolated rat cardiac myocytes. American journal of physiology.
  • Derf, A., Sharma, A., Bharate, S. B., & Chaudhuri, B. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Bioorganic & medicinal chemistry letters, 29(3), 454–460.
  • Derf, A., Sharma, A., Bharate, S. B., & Chaudhuri, B. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. PubMed. [Link]

  • Mast cell activation via two distinct pathways, IgE-dependent and... (n.d.). ResearchGate. [Link]

  • Cellosaurus cell line RBL-2H3 (CVCL_0591). (n.d.). Cellosaurus. [Link]

  • Zhao, C., Liu, Z. W., & Li, Y. Y. (2017). Inhibitory Effects of Angelica Polysaccharide on Activation of Mast Cells.
  • Lee, M. J., An, H. J., Lee, J. H., Kim, J. S., Lee, J. H., Lee, H. J., ... & Kim, Y. M. (2020). Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities. International journal of molecular sciences, 21(21), 8011.
  • Mohammed, M. M. D., Ibrahim, N. A., El-Sakhawy, F. S., Mohamed, K. M., & Deabes, D. A. H. (2016). Two new cytotoxic furoquinoline alkaloids isolated from Aegle marmelos (Linn.) Correa. Natural product research, 30(22), 2559–2566.
  • Sick, E., Brehin, S., André, P., Gies, J. P., & Frossard, N. (2010). Advanced glycation end products (AGEs) activate mast cells. British journal of pharmacology, 161(3), 578–590.
  • Sharma, A. K., Bhardwaj, A., Kumar, A., Kumar, A., Singh, S., Kumar, A., ... & Gaikwad, A. N. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism: clinical and experimental, 85, 1–13.
  • Ryan, J. J., & Global, F. (2018). Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today. Frontiers in immunology, 9, 268.
  • Shakoor, H., & Khan, A. (2024). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. International Journal of Molecular Sciences, 25(16), 8933.
  • Aguayo-Ortiz, R., & Espinoza-Fonseca, L. M. (2021). Linking Biochemical and Structural States of SERCA: Achievements, Challenges, and New Opportunities. International journal of molecular sciences, 22(8), 4146.
  • AGE strongly inhibited C48/80-induced mast cell degranulation. (A) MTT... (n.d.). ResearchGate. [Link]

  • Lee, J. H., Kim, D. H., & Park, J. G. (2023). Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions. International journal of molecular sciences, 24(14), 11333.

Sources

Application Notes & Protocols for Preclinical Dosage Calculations of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Path for (+-)-Aegeline

(±)-Aegeline, a naturally occurring alkaloid-amide found in the leaves of the Bael tree (Aegle marmelos), has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory, analgesic, and metabolic-modulating properties.[1] However, this interest is tempered by significant safety concerns. Notably, dietary supplements containing aegeline have been associated with severe hepatotoxicity in humans, leading to warning letters from the U.S. Food and Drug Administration (FDA).[2][3] This critical safety issue underscores the absolute necessity for rigorous, well-defined preclinical toxicology and dose-calculation studies before any clinical consideration.

Part 1: Physicochemical Characterization & Formulation Development

The journey of any in vivo study begins with understanding the test article's fundamental properties. Proper formulation is not a trivial step; it is the bedrock upon which reliable and reproducible pharmacokinetic and toxicological data are built.

Physicochemical Properties of this compound

A thorough understanding of the molecule's characteristics is paramount for developing a stable and bioavailable formulation.

PropertyValue / DescriptionSource(s)
Chemical Name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[4]
Molecular Formula C₁₈H₁₉NO₃[4]
Molecular Weight 297.35 g/mol [4]
Appearance Typically a white crystalline solid or powder.[5][]
Melting Point ~176-180 °C[4][]
Solubility Soluble in polar organic solvents like DMSO and ethanol; sparingly soluble or has limited solubility in water.[1][5][]

The key challenge for in vivo administration, particularly for oral studies, is aegeline's poor water solubility.[1] This necessitates the use of specialized vehicle formulations to ensure complete solubilization or stable suspension, which is critical for consistent dosing and absorption.

Protocol for Vehicle Selection and Formulation

The goal is to prepare a homogenous, stable formulation that is well-tolerated by the study animals. The vehicle should not have pharmacological activity of its own or interfere with the test article's properties.

Causality Behind Vehicle Choice: For a poorly water-soluble compound like aegeline, a multi-step strategy is required. We start with the simplest aqueous vehicles and increase complexity only as needed. This minimizes the risk of vehicle-induced toxicity or confounding effects. Co-solvents are often necessary to dissolve lipophilic compounds.[8]

Step-by-Step Protocol:

  • Initial Solubility Screening (Benchtop):

    • Attempt to dissolve a small, known amount of (±)-aegeline in common, well-tolerated vehicles (see table below). Start with heated or vortexed saline and progress to co-solvent systems.

    • Target vehicles: Saline, 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 5% (v/v) DMSO in saline, 10% (v/v) PEG-400 in water.

    • Observation: Visually inspect for complete dissolution. If a clear solution is not formed, assess if a fine, homogenous suspension is achievable with suspending agents like CMC or Tween 80.

  • Formulation Development for a Target Concentration:

    • Based on published pharmacokinetic studies in mice that used oral doses of 30 mg/kg and 300 mg/kg, a target formulation concentration must be selected.[9][10] Assuming a standard dosing volume of 10 mL/kg for mice, this requires concentrations of 3 mg/mL and 30 mg/mL, respectively.

    • Example Protocol (Co-Solvent System): a. Start with a minimal amount of an organic co-solvent in which aegeline is freely soluble, such as Dimethyl Sulfoxide (DMSO). b. Weigh the required amount of (±)-aegeline. c. Add just enough DMSO to form a clear, concentrated solution (e.g., 5-10% of the final volume). d. Slowly add a second, more tolerable vehicle like Polyethylene Glycol 400 (PEG-400) while stirring. e. Finally, bring the solution to the final volume with saline or sterile water, adding it dropwise to prevent precipitation. f. A common starting point for a challenging compound: 5% DMSO, 40% PEG-400, 55% Saline. Adjust ratios as needed based on solubility and stability.

  • Stability Assessment:

    • Once a candidate formulation is prepared, its stability must be confirmed for the intended duration of use.

    • Store the formulation under the planned experimental conditions (e.g., room temperature, 4°C).

    • Visually inspect for any signs of precipitation or phase separation at regular intervals (e.g., 0, 2, 4, 8, 24 hours). The compound should remain in solution or suspension for the entire dosing period.

  • Vehicle Toxicity Control:

    • It is mandatory to include a vehicle-only control group in all animal studies. This group receives the exact same formulation, volume, and route of administration as the test groups, but without the (±)-aegeline. This step is crucial to differentiate any adverse effects caused by the vehicle from those caused by the test article.[11][12]

Table of Common Preclinical Vehicles:

VehicleProperties & Use CasesPotential Issues
0.9% Saline Isotonic, well-tolerated. Ideal for water-soluble compounds.Unsuitable for hydrophobic compounds like aegeline.
0.5% - 1% CMC (w/v) Aqueous suspending agent. Good for creating uniform suspensions.Can affect absorption rate. Requires vigorous mixing.
DMSO Powerful organic solvent.Can be toxic at high concentrations. A vehicle consisting solely of DMSO can cause significant motor impairment.[11][12] Use at <10% v/v.
PEG-400 Water-miscible co-solvent.Can cause transient motor deficits at higher concentrations.[11][12]
Corn Oil / Sesame Oil Lipid-based vehicle for highly lipophilic compounds.Can influence absorption kinetics (lipid-facilitated uptake).

Diagram: Vehicle Selection Workflow

G start Start: this compound Powder sol_screen Solubility Screening start->sol_screen water_sol Soluble in Aqueous Vehicle? sol_screen->water_sol formulate_aq Formulate in Saline or PBS water_sol->formulate_aq Yes co_solvent Try Co-Solvent System (e.g., DMSO/PEG-400/Saline) water_sol->co_solvent No final_formulation Final Formulation Ready for In Vivo Study formulate_aq->final_formulation co_sol_ok Soluble & Stable? co_solvent->co_sol_ok suspension Try Suspension System (e.g., 0.5% CMC, Tween 80) co_sol_ok->suspension No co_sol_ok->final_formulation Yes susp_ok Homogenous & Stable? suspension->susp_ok lipid Consider Lipid-Based Vehicle (e.g., Corn Oil) susp_ok->lipid No susp_ok->final_formulation Yes lipid->final_formulation

Caption: Workflow for selecting an appropriate in vivo vehicle.

Part 2: Protocol for Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is the statistically estimated dose of a substance that is expected to cause death in 50% of a tested animal population.[] While modern toxicology focuses more on identifying target organs and establishing a NOAEL, an acute toxicity study is a foundational step to understand the substance's intrinsic toxicity and to guide dose selection for further studies.

Authoritative Grounding: The following protocol is based on the principles of the OECD Test Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure). This method is preferred as it uses a minimal number of animals and provides sufficient information for hazard classification.

Protocol: Acute Oral Toxicity via Up-and-Down Procedure (UDP)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats or female CD-1 mice). Females are often slightly more sensitive. Use young, healthy adult animals.

  • Starting Dose Selection:

    • The LD50 for pure (±)-aegeline is unknown. However, studies on methanolic extracts of Aegle marmelos showed no mortality at oral doses up to 2000 mg/kg in mice.[13]

    • Based on this, a conservative starting dose of 175 mg/kg is a reasonable choice. This is a standard starting dose in the OECD 425 guideline when there is some, but limited, information on the substance's toxicity.

  • Dosing Procedure:

    • Fast the animal overnight prior to dosing (food, but not water).

    • Administer the selected dose of the (±)-aegeline formulation to a single animal via oral gavage.

    • The dose progression factor is 3.2 (as recommended by OECD 425). Therefore, subsequent doses will be 550 mg/kg, 1750 mg/kg, etc.

  • Observation and Main Test Logic:

    • Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Logic:

      • If the animal survives , the next animal is dosed at a higher level (e.g., 175 mg/kg -> 550 mg/kg).

      • If the animal dies , the next animal is dosed at a lower level (e.g., 550 mg/kg -> 175 mg/kg).

    • A reversal (e.g., survival followed by death, or death followed by survival) triggers the main test. After a reversal, a total of 4 more animals are dosed, one at a time, adjusting the dose up or down based on the previous outcome.

  • Data Collection and Endpoint:

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy). Record body weights just before dosing and at days 7 and 14.

    • The test is stopped when one of the stopping criteria is met (e.g., 3 consecutive animals dosed at the upper limit survive, or after a sequence of reversals).

    • The LD50 is then calculated using the Maximum Likelihood Method with software like AOT425StatPgm, which uses the sequence of outcomes (survival/death) to estimate the LD50 with confidence intervals.

Table for Recording Acute Toxicity Data:

Animal IDSex/StrainBody Wt. (g)Dose (mg/kg)Outcome (Survive/Die)Time of Death (if any)Clinical Signs of Toxicity

Part 3: Dose-Range Finding and NOAEL Determination

For repeated-dose studies (sub-acute, sub-chronic, and chronic), the most critical parameter to determine is the No Observed Adverse Effect Level (NOAEL) . The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to its control.[14]

Protocol: 14-Day Repeated-Dose Oral Toxicity Study

  • Dose Selection:

    • Based on the results of the acute toxicity study (Part 2), select at least 3 dose levels.

    • A suggested range would be:

      • Low Dose: A dose expected to produce no toxicity.

      • Mid Dose: A dose expected to produce minimal, non-lethal toxicity.

      • High Dose: A dose expected to produce clear toxicity but less than 10% mortality.

    • A fourth group, the Vehicle Control , is mandatory.

  • Study Design:

    • Use both male and female rodents (e.g., 5-10 per sex per group).

    • Administer the selected doses of the (±)-aegeline formulation and the vehicle control daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • In-Life Observations:

    • Mortality and Morbidity Checks: Twice daily.

    • Clinical Observations: Detailed examination daily, preferably at the same time each day and at the time of peak plasma concentration (if known). A pharmacokinetic study in mice showed a Tmax of 0.5 hours.[9][10]

    • Body Weights: Record prior to the first dose, weekly, and at termination.

    • Food Consumption: Measure weekly.

  • Terminal Procedures:

    • At the end of the 14-day period, euthanize all surviving animals.

    • Hematology and Clinical Chemistry: Collect blood for analysis of a full panel of hematological and biochemical parameters to assess effects on blood cells, liver function (e.g., ALT, AST, ALP), and kidney function (e.g., BUN, creatinine).

    • Gross Pathology: Conduct a full necropsy on all animals. Examine all external surfaces, orifices, and all organs in the cranial, thoracic, and abdominal cavities.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Preserve key tissues from all animals in all groups in a fixative (e.g., 10% neutral buffered formalin) for potential microscopic examination. At a minimum, examine all tissues from the high-dose and control groups. If treatment-related effects are seen in the high-dose group, examine the same tissues from the lower dose groups to establish the NOAEL.

  • Establishing the NOAEL:

    • Analyze all data (body weights, clinical chemistry, organ weights, pathology findings) for statistically significant differences between the dosed groups and the vehicle control group.

    • The NOAEL is the highest dose level that shows no treatment-related adverse findings.

Part 4: Allometric Scaling and Human Equivalent Dose (HED) Calculation

Once a reliable NOAEL is determined in an animal species, the next step is to extrapolate this to a dose that would be expected to be safe in humans. This is not done by a simple mg/kg conversion. The FDA recommends using Body Surface Area (BSA) normalization for this extrapolation, a process known as allometric scaling.[14][15][16]

The Principle of Allometric Scaling: Allometry is the study of how the characteristics of an organism scale with its size.[2][13] Many physiological parameters, including drug clearance, scale more closely with BSA than with body weight. The FDA guidance provides standard conversion factors for this calculation.[14][17]

Protocol: Calculating the Human Equivalent Dose (HED)

  • Identify the NOAEL: From the study in Part 3, identify the definitive NOAEL in mg/kg for the most sensitive animal species tested.

  • Convert Animal Dose to mg/m²:

    • Use the appropriate Km factor (Body weight (kg) / BSA (m²)) for the animal species.

    • Formula: Animal Dose (mg/m²) = Animal NOAEL (mg/kg) × Animal Km

  • Convert mg/m² Dose to Human Dose (mg/kg):

    • Divide the mg/m² dose by the Human Km.

    • Formula: HED (mg/kg) = Animal Dose (mg/m²) / Human Km

  • Simplified Calculation (Using FDA Conversion Factors):

    • The FDA provides a simplified table to directly convert an animal dose in mg/kg to a Human Equivalent Dose (HED) in mg/kg.[14]

    • Formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(0.33)

    • Or, more simply: HED (mg/kg) = Animal NOAEL (mg/kg) / Conversion Factor

Table for HED Conversion (Based on FDA Guidance):

SpeciesBody Weight (kg)BSA (m²)Km FactorTo Convert Animal Dose in mg/kg to HED (Divide by)
Human 60 1.6 37 -
Mouse0.020.007312.3
Rat0.150.02566.2
Rabbit1.80.15123.1
Dog100.50201.8
Monkey30.24123.1

Example Calculation:

  • Assume a NOAEL for (±)-aegeline was determined in rats to be 50 mg/kg .

  • To convert this to the HED:

    • HED = 50 mg/kg (Rat NOAEL) / 6.2 (Conversion Factor)

    • HED = 8.06 mg/kg

Part 5: Calculating the Maximum Recommended Starting Dose (MRSD)

The HED is the dose in humans that is expected to provide the same level of exposure as the NOAEL in the animal study. However, to ensure safety in a first-in-human trial, a safety factor is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD).[14]

The Rationale for a Safety Factor: The safety factor accounts for potential uncertainties, such as:

  • Humans being more sensitive than the animal model.

  • Differences in bioavailability between species.

  • Toxicities that may not be detectable in animal models (e.g., headache, nausea).

Protocol: Calculating the MRSD

  • Select the Most Appropriate HED: If NOAELs are determined in multiple species, calculate the HED from each one. The MRSD calculation should be based on the lowest HED obtained, which comes from the most sensitive species.

  • Apply the Safety Factor:

    • The standard, default safety factor recommended by the FDA is 10 .[14]

    • A larger safety factor may be warranted if there are concerns such as a steep dose-response curve for toxicity, irreversible toxicities, or unexplained mortality in animal studies.

    • Formula: MRSD (mg/kg) = HED (mg/kg) / Safety Factor

  • Final MRSD Calculation Example:

    • Using the HED calculated from the rat NOAEL: HED = 8.06 mg/kg.

    • Applying the standard safety factor of 10:

      • MRSD = 8.06 mg/kg / 10

      • MRSD = 0.806 mg/kg

This final value represents a conservative, data-driven starting point for a Phase 1 clinical trial in healthy adult volunteers.

Diagram: Overall Workflow from Preclinical Study to MRSD

G cluster_preclinical Preclinical Animal Studies cluster_calculation Dosage Calculation & Extrapolation formulation Part 1: Formulation Development acute_tox Part 2: Acute Toxicity (LD50 Determination) formulation->acute_tox noael_study Part 3: Repeated-Dose Study (e.g., 14-Day) acute_tox->noael_study noael_value Determine NOAEL (mg/kg) in most sensitive species noael_study->noael_value hed_calc Part 4: Allometric Scaling (Convert NOAEL to HED) HED = NOAEL / Factor noael_value->hed_calc safety_factor Part 5: Apply Safety Factor (Typically ÷10) hed_calc->safety_factor mrsd Calculate MRSD (mg/kg) safety_factor->mrsd fih First-in-Human (Phase 1) Starting Dose mrsd->fih

Caption: From preclinical NOAEL to the First-in-Human starting dose.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link][4][14][17][18]

  • Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?. [Link][15]

  • Journal of Pharmaceutical Negative Results. (2022). Determination Of Phytoconstituents And Toxicity Profile In Methanolic Extract Of Aegle Marmelos. [Link][13]

  • Veerappan, A., Miyazaki, S., Kadarkaraisamy, M., & Ranganathan, D. (2007). Acute and subacute toxicity studies of Aegle marmelos Corr., an Indian medicinal plant. Phytomedicine, 14(2-3), 209-215. [Link][19]

  • Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?. [Link][16]

  • Lin, J., et al. (2014). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1241-1253. [Link][2]

  • Alves, G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link][11][12]

  • Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica, 85(06), 491-495. [Link][9][20]

  • Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. [Link][3]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link][17]

  • ResearchGate. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF. [Link][21]

  • The Good Scents Company. (n.d.). (±)-aegeline, 456-12-2. [Link]

  • ChemBK. (2024). (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide. [Link]

  • Thieme Connect. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. [Link][10]

  • National Center for Biotechnology Information. (n.d.). This compound | C18H19NO3 | CID 15558419 - PubChem. [Link][4][10]

  • ResearchGate. (n.d.). Rodent LD50 Tests: - (PDF). [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link][12]

  • BioCrick. (n.d.). Aegeline | CAS:456-12-2 | Alkaloids | High Purity | Manufacturer. [Link][]

Sources

Troubleshooting & Optimization

Improving the yield of (+-)-Aegeline synthesis from precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (+-)-Aegeline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of racemic Aegeline. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of this compound Synthesis

This compound, or N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a valuable bioactive compound. While it can be isolated from natural sources like the leaves of Aegle marmelos, chemical synthesis offers a reliable route for producing pure material and analogues.[1][2] A common and logical synthetic approach involves the amide coupling of a key amino alcohol precursor with an activated cinnamic acid derivative.

This guide focuses on a two-stage synthetic pathway:

  • Synthesis of the Precursor: Formation of 2-amino-1-(4-methoxyphenyl)ethanol.

  • Amide Coupling: Acylation of the amino alcohol with a cinnamoyl derivative to yield this compound.

Below is a conceptual workflow for this process.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Purification A p-Methoxy- á-bromoacetophenone B Amine Source (e.g., Hexamine, NH3) A->B Amination C Reduction (e.g., NaBH4) B->C Hydrolysis & Reduction D 2-amino-1-(4-methoxyphenyl)ethanol (Precursor) C->D H This compound D->H Coupling in Aprotic Solvent E Cinnamic Acid F Activating Agent (e.g., SOCl2, EDC) E->F G Activated Cinnamoyl Derivative F->G G->H I Crude Product H->I J Purified this compound I->J Workup & Chromatography

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format.

Q1: My yield for the precursor, 2-amino-1-(4-methoxyphenyl)ethanol, is consistently low. What are the likely causes and solutions?

Answer: Low yields in the synthesis of this key amino alcohol precursor often stem from two areas: the initial amination of the alpha-bromo ketone and the subsequent reduction step.

  • Cause 1: Inefficient Amination. Direct amination of 2-bromo-1-(4-methoxyphenyl)ethan-1-one can lead to side products, including over-alkylation. A more controlled method like the Gabriel synthesis or using hexamine (Delepine reaction) followed by acidic hydrolysis can provide the primary amine more cleanly.

  • Cause 2: Incomplete or Over-Reduction. The reduction of the amino ketone to the amino alcohol is critical.

    • Reagent Choice: Sodium borohydride (NaBH₄) is a mild and effective reagent for this ketone reduction. Using a stronger reducing agent like lithium aluminum hydride (LAH) is unnecessary and may lead to side reactions if other functional groups are present.

    • Reaction Conditions: The reaction should be run at a low temperature (e.g., 0 °C) in a protic solvent like methanol or ethanol. Adding the NaBH₄ portion-wise helps control the reaction rate and prevent overheating, which can degrade the product.

  • Cause 3: Work-up Losses. The amino alcohol product is polar and may have some water solubility. During the aqueous work-up, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery. Adjusting the pH to be basic (pH > 9) ensures the amine is in its freebase form, which is more soluble in organic solvents.

Q2: The final amide coupling step is messy. My TLC shows multiple products and unreacted starting material. How can I improve the coupling efficiency?

Answer: This is a classic challenge in amide bond formation. Success hinges on effectively activating the carboxylic acid (cinnamic acid) without generating difficult-to-remove byproducts or causing side reactions.

  • Cause 1: Poor Carboxylic Acid Activation. Simply mixing the amine and the carboxylic acid will not work. You must activate the acid.

    • Acid Chloride Method: Converting cinnamic acid to cinnamoyl chloride (using thionyl chloride or oxalyl chloride) is highly effective. The resulting acid chloride is very reactive. The main challenge is that it is moisture-sensitive and the HCl generated during the reaction must be neutralized with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Peptide Coupling Reagents: Using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a milder and often cleaner alternative. These reagents form a highly reactive ester in situ, which then reacts with the amine. This method avoids the harsh conditions of forming an acid chloride.

  • Cause 2: Side Reactions. The amino alcohol has two nucleophilic sites: the amine (-NH₂) and the alcohol (-OH).

    • The amine is significantly more nucleophilic and will react preferentially. However, under harsh conditions or with highly reactive reagents (like an excess of cinnamoyl chloride), you can get O-acylation on the alcohol, leading to a di-substituted byproduct.

    • Solution: Control the stoichiometry carefully. Use approximately 1.0-1.1 equivalents of the activated cinnamoyl derivative relative to the amino alcohol. Running the reaction at a reduced temperature (0 °C to room temperature) also favors the more selective N-acylation.

  • Cause 3: Incorrect Solvent or Base.

    • Solvent: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to prevent reaction with the solvent.

    • Base: The base is crucial for scavenging the acid byproduct (e.g., HCl). It must be non-nucleophilic. Do not use pyridine if you are using the acid chloride method, as it can form a reactive acylpyridinium salt that may complicate the reaction. TEA or DIPEA are standard choices.

Table 1: Comparison of Amide Coupling Conditions

ParameterMethod A: Cinnamoyl ChlorideMethod B: EDC/HOBt CouplingRationale & Expert Insight
Reagents Cinnamoyl Chloride, TEA/DIPEACinnamic Acid, EDC, HOBt, DIPEAMethod A is faster and cheaper but more aggressive. Method B is milder, often cleaner, but reagents are more expensive and byproducts (ureas) must be removed.
Solvent Anhydrous DCM or THFDCM or DMFAnhydrous conditions are critical for Method A to prevent hydrolysis of the acid chloride.
Temperature 0 °C to RT0 °C to RTStarting at 0 °C is always recommended to control the initial exothermic reaction, minimizing side product formation.
Yield Good to ExcellentGood to ExcellentYield is highly dependent on execution and purification. Method B often results in a cleaner crude product, simplifying purification.
Key Pitfall O-acylation, moisture sensitivityIncomplete activation, difficult urea byproduct removalFor Method B, the urea byproduct from EDC can sometimes be tricky to remove. An acidic wash during work-up can help by protonating the urea, making it more water-soluble.
Q3: I am losing the majority of my product during purification. What is a reliable protocol for isolating high-purity this compound?

Answer: Product loss during purification is a common bottleneck that severely impacts overall yield. A systematic approach combining an effective work-up with optimized chromatography is essential.

  • Step 1: Aqueous Work-up. After the reaction is complete, the work-up is your first purification step.

    • If you used the acid chloride method, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and the HCl salt of your base.

    • If you used EDC, a mild acid wash (e.g., 1M HCl or 5% citric acid) can help remove the EDC-urea byproduct and any excess base.

    • Follow with a brine wash to remove bulk water from the organic layer before drying.

  • Step 2: Column Chromatography. This is the most effective method for purifying this compound from starting materials and byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: The polarity of the eluent is key. Based on literature for Aegeline isolation, a solvent system of n-hexane and ethyl acetate is highly effective.[1][3] Start with a low polarity (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity of the ethyl acetate.

    • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation. Aegeline has a reported retardation factor (Rf) of approximately 0.24 in a hexane:ethyl acetate (6.5:3.5) system.[1] Your specific Rf may vary, but this provides an excellent starting point. The product should be UV active due to the aromatic rings.

  • Step 3: Alternative Purification Methods. If chromatography is still problematic or for final polishing:

    • Recrystallization: If your crude product is semi-crystalline, you can attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water). This can be very effective at removing small amounts of impurities.[4]

    • Trituration: This involves washing the crude solid with a solvent in which your desired product is insoluble, but the impurities are soluble.[4] For instance, washing the crude solid with cold diethyl ether might remove non-polar impurities while leaving the more polar Aegeline behind.

G A Crude Reaction Mixture B Quench Reaction (e.g., sat. NaHCO3) A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. H2O) B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over Na2SO4 or MgSO4 E->F G Filter and Concentrate (Rotary Evaporator) F->G H Purify via Silica Gel Column Chromatography G->H I Combine Pure Fractions (TLC Verified) H->I J Remove Solvent I->J K High-Purity This compound J->K

Caption: A robust workflow for the purification of this compound.

Q4: My characterization data (NMR, Mass Spec) suggests the presence of impurities. What are the most common contaminants?

Answer: Identifying impurities is key to refining your procedure. Based on the synthetic route, here are the most likely suspects:

  • Unreacted Starting Materials:

    • 2-amino-1-(4-methoxyphenyl)ethanol: Look for its characteristic signals in the ¹H NMR spectrum.

    • Cinnamic Acid: If your work-up was not thorough, this could remain. An acidic wash should remove it.

  • Reagent-Derived Byproducts:

    • EDC-Urea: If using EDC coupling, this is a very common impurity. It has characteristic signals in the NMR and a distinct mass. It is often removed by an acid wash or chromatography.

    • Ph₃P=O: If a Wittig-type reaction was used in an alternative synthesis of the cinnamic acid precursor, triphenylphosphine oxide is a notoriously difficult-to-remove byproduct.[5]

  • Reaction Side Products:

    • O-Acylated Byproduct: This di-acylated molecule will have a higher mass than Aegeline (M + 132 g/mol for the cinnamoyl group). In the ¹H NMR, you would expect to see a downfield shift of the proton on the carbon bearing the hydroxyl group (-CH-OH) as it becomes an ester (-CH-O-CO-).

To confirm the identity of your product, compare your data to published characterization data for Aegeline. High-resolution mass spectrometry (HRMS) will give you an exact mass to confirm the elemental composition, while ¹H and ¹³C NMR will confirm the structure and purity.[1]

References

  • Asymmetric Synthesis of Naturally Occurring b-Hydroxyamides (R)-Tembamide and (R)-Aegeline. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Singh, S., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Chemical Neuroscience, 12(3), 441-454. [Link]

  • Gautam, J., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism, 85, 1-13. [Link]

  • Derf, A., et al. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Bioorganic & Medicinal Chemistry Letters, 29(3), 454-460. [Link]

  • Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Total synthesis of R-tembamide and R-aegeline. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024). ScienceDirect. Retrieved January 2, 2026, from [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Singh, S., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. Retrieved January 2, 2026, from [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (+-)-Aegeline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a lipophilic alkaloid-amide, achieving sufficient concentration in aqueous buffers for in vitro and in vivo studies can be a significant hurdle.[1][2] This resource provides in-depth, scientifically-grounded solutions to common solubility issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, TRIS). What are the primary reasons for its low solubility?

A1: this compound, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, possesses a molecular structure that contributes to its poor water solubility.[3][4][5] Key factors include:

  • Lipophilicity: The presence of multiple aromatic rings and a long hydrocarbon chain makes the molecule predominantly hydrophobic.[1][6]

  • Crystalline Structure: In its solid state, this compound likely exists in a stable crystalline lattice, which requires significant energy to break apart for dissolution to occur.[1]

  • Neutral Amide Group: While the molecule contains a secondary amine, it is part of an amide linkage. Amides are generally neutral and do not readily ionize, limiting pH-dependent solubility enhancements that are effective for simple amines.[7][8]

One supplier notes that Aegeline is soluble in DMSO and sparingly soluble in water.[9] Another indicates it is insoluble in water but soluble in DMSO and ethanol (with sonication and warming).[10]

Q2: I've managed to dissolve Aegeline in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this "crashing out"?

A2: This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous medium.[11] The sudden change in solvent polarity causes the compound to exceed its solubility limit in the final buffer. Here are several strategies to mitigate this:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, use a serial dilution method. Prepare a highly concentrated stock solution in a suitable organic solvent (like DMSO) and perform gradual dilutions into your final assay buffer.[11] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.[11]

  • Adjust the Final Organic Solvent Concentration: The amount of organic co-solvent in your final assay is critical. For many cell-based assays, it's crucial to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% to avoid cellular toxicity, though some assays may tolerate up to 1%.[11] It is essential to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.[11]

  • Use of Co-solvents: Co-solvents are water-miscible organic reagents that can increase the solubility of poorly water-soluble compounds.[12][13][14] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14] These can be used in combination with your primary organic solvent to create a more favorable environment for Aegeline.

Troubleshooting Guides

Issue 1: My compound won't dissolve to the desired concentration even with co-solvents.

If you are still facing solubility challenges after trying different co-solvents, consider the following advanced techniques:

While the amide group in Aegeline is neutral, the molecule also contains a secondary amine and a hydroxyl group. The secondary amine has a lone pair of electrons that can be protonated in acidic conditions, forming a more soluble salt.[7][8]

  • Rationale: By lowering the pH of the aqueous buffer, you can increase the proportion of the protonated, and thus more water-soluble, form of Aegeline.[15][16] Most drug molecules are weak acids or bases, and their ionization state, which is pH-dependent, significantly affects solubility.[12]

  • Experimental Protocol: pH-Modification for Solubility Enhancement

    • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.[12]

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Add a small aliquot of the Aegeline stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent and below the tolerance limit of your assay (typically <0.5%).[11]

    • Vortex each solution vigorously for 1-2 minutes.

    • Incubate the solutions at room temperature or 37°C for 1-2 hours.

    • Visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of Aegeline in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Important: Always verify that the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay).[11] The pH for intravenous administration should ideally be between 3 and 9 to minimize vascular irritation.[12]

pH_Solubility cluster_Aegeline Aegeline Molecule cluster_pH Buffer pH cluster_Solubility Solubility Outcome Aegeline_Structure R-NH-R' Low_pH Low pH (e.g., < 7) Aegeline_Structure->Low_pH Protonation (R-NH2+-R') High_pH High pH (e.g., > 7) Aegeline_Structure->High_pH Deprotonation (R-N-R') Increased_Solubility Increased Solubility Low_pH->Increased_Solubility Forms Soluble Salt Decreased_Solubility Decreased Solubility High_pH->Decreased_Solubility Less Polar Form

Caption: pH effect on Aegeline solubility.

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[17][18][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can form inclusion complexes with poorly soluble drugs like Aegeline, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[23][24][25][26]

    • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and good safety profiles.[26]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[12][27] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their solubility.[11]

    • Commonly used surfactants: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68) are often used in biological research.[28]

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent.[14][29][30]Simple and effective for creating stock solutions.Potential for toxicity at higher concentrations; risk of precipitation upon dilution.[31]
pH Adjustment Increases the proportion of the ionized, more soluble form of the drug.[12][32]Can significantly increase solubility for ionizable compounds.Limited by the pKa of the compound and the pH constraints of the experimental system.[11]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[20][23][24]Generally low toxicity; can improve stability.[19]Can be a more expensive option; may interfere with drug-target interactions.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the drug.[12]Effective at low concentrations.Can cause cell lysis at higher concentrations; may interfere with some assays.
Issue 2: My compound dissolves initially but precipitates over time.

This phenomenon, known as delayed precipitation, can occur for several reasons:

  • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess compound will precipitate out until it reaches its equilibrium solubility.[11]

  • Temperature Changes: Solubility is often temperature-dependent.[33] If you dissolved the compound at a higher temperature and then stored it at a lower temperature, it may precipitate.

  • Degradation: The compound may be degrading over time into less soluble byproducts.

  • Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting Aegeline solubility.

  • Experimental Protocol: Preparing a Formulation with Cyclodextrin

    • Prepare the aqueous buffer at the desired pH and concentration.

    • Add the calculated amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer. A common starting concentration is 1-5% (w/v). Stir until the cyclodextrin is completely dissolved.

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the Aegeline stock solution to the cyclodextrin-containing buffer while vortexing or stirring vigorously.

    • Allow the solution to equilibrate for at least one hour at room temperature, protected from light.

    • Visually inspect for clarity. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles or aggregates.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and achieve reliable and reproducible results in your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. 2025. Available from: [Link]

  • Popescu, A., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. 2025. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Popescu, A., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. 2025. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. 2019. Available from: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. 2020. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. 2022. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 2010. Available from: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. 2025. Available from: [Link]

  • Co-solvent: Significance and symbolism. 2025. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. 2024. Available from: [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. ResearchGate. Available from: [Link]

  • Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. Available from: [Link]

  • Aegeline. BioCrick. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Derf, A., et al. Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. PubMed. 2019. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Nugroho, A. E., et al. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. PubMed. Available from: [Link]

  • Effects of aegeline, a main alkaloid of aegle marmelos correa leaves, on the histamine release from. Available from: [Link]

  • Grimm, A., et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. 2020. Available from: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. 2025. Available from: [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. Available from: [Link]

  • Showing Compound (±)-Aegeline (FDB011473). FooDB. 2010. Available from: [Link]

  • Grimm, A., et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PubMed. 2020. Available from: [Link]

  • Structure-property relation of amines over the pH range 5.6-7. (a) The... ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Impact of pH on Solubility. YouTube. 2020. Available from: [Link]

  • Amine. Wikipedia. Available from: [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. 2014. Available from: [Link]

Sources

How to minimize (+-)-Aegeline degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (+-)-Aegeline (CAS 456-12-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As an alkaloid-amide derived from the Aegle marmelos plant, its unique structure, featuring a phenolic group and a chiral center, necessitates careful handling to prevent degradation and ensure reproducible results.[1] This document provides in-depth, field-proven insights and protocols to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

Section 1: Storage and Solution Preparation

Question 1: What are the ideal conditions for storing solid this compound?

Proper storage of solid this compound is the first and most critical step in preventing degradation.

  • Core Recommendation: Solid this compound should be stored at -20°C, desiccated.[2][3]

  • Scientific Rationale: The low temperature (-20°C) minimizes the kinetic energy of the molecules, drastically slowing the rate of any potential chemical degradation. The desiccation (storage with a drying agent like silica gel) is crucial to prevent hydrolysis of the amide linkage. As a general best practice for natural products, this also decreases the possibility of bioactive compound degradation over time.[4] For maximal protection, especially for long-term reference standards, consider storing the vial under an inert gas atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation of the reactive phenolic group.[1]

Question 2: I've prepared a stock solution of Aegeline in DMSO. How should I store it and for how long?

Storing Aegeline in solution is far more challenging than storing it as a solid. The general consensus is to prepare solutions fresh and use them the same day.[3] Long-term storage of solutions is not recommended.[2]

  • Core Recommendation: If storage is unavoidable, aliquot the stock solution into single-use vials and store them tightly sealed at -20°C or, preferably, -80°C for no more than one month.[3]

  • Scientific Rationale: In solution, molecules have greater mobility, increasing the likelihood of degradation. DMSO is hygroscopic (absorbs water from the air), which can introduce water and facilitate hydrolysis over time. Freezing the solution slows molecular motion, but the freeze-thaw process itself can be detrimental. Repeatedly accessing a single stock vial introduces atmospheric oxygen and moisture with each use, accelerating degradation. Aliquoting into single-use vials minimizes both freeze-thaw cycles and exposure to contaminants.

Question 3: What is the best solvent for this compound? I'm having trouble with solubility.

This compound is sparingly soluble in water but shows good solubility in organic solvents.[1][3]

  • Core Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions (e.g., ≥52.8 mg/mL).[2] Ethanol is also a viable option (≥10.24 mg/mL), though it may require warming and ultrasonication to fully dissolve the compound.[2]

  • Protocol for Enhancing Solubility: If you encounter solubility issues, gently warm the vial to 37°C and use an ultrasonic bath for a short period.[3] This increases the kinetic energy of both the solvent and solute, facilitating the dissolution process. Always ensure the vial is tightly capped during this process to prevent solvent evaporation.

ParameterSolid this compoundThis compound in Solution (DMSO/EtOH)
Temperature -20°C (mandatory)[2][3]-20°C (short-term, <1 month) or -80°C (preferred)
Atmosphere Desiccated[3]; Under inert gas (Argon/Nitrogen) for long-term storage (recommended)Tightly sealed vials to minimize air/moisture exposure
Light Protect from light (store in amber vial or dark)Protect from light (use amber vials)
Duration Several months to years if stored correctlyUse fresh (<24 hours) is highly recommended[3]; Avoid long-term storage[2]

Table 1: Recommended Storage Conditions for this compound.

SolventSolubilityNotes
DMSO ≥52.8 mg/mL[2]Recommended for high-concentration stock solutions.
Ethanol ≥10.24 mg/mL[2]May require warming and ultrasonication to achieve dissolution.[2]
Water Insoluble / Sparingly Soluble[2][3]Not suitable for preparing primary stock solutions.

Table 2: Solubility Profile of this compound.

Section 2: Stability During Experiments

Question 4: How does pH affect the stability of Aegeline in my aqueous experimental buffer?

The pH of your experimental medium is a critical factor. The Aegeline structure contains an amide bond and a phenolic hydroxyl group, both of which can be affected by pH.

  • Scientific Rationale:

    • Alkaline pH (>8): The phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This species is highly susceptible to oxidation, potentially leading to the formation of a reactive quinone methide intermediate, a known metabolic pathway for Aegeline that can be mimicked by chemical degradation.[5][6]

    • Extreme pH (Acidic <4 or Alkaline >9): The amide linkage in Aegeline can undergo hydrolysis, breaking the molecule into its constituent carboxylic acid and amine parts. This process is catalyzed by both acidic and basic conditions.[7]

  • Core Recommendation: For maximum stability in aqueous buffers, maintain a pH as close to neutral as possible, ideally within the range of pH 6.0-7.5 . Avoid strongly acidic or alkaline conditions unless required by the experimental design, and be aware that this may compromise the compound's integrity.

Question 5: Is this compound sensitive to light or ambient temperature?

Yes, as with many complex natural products, exposure to light and elevated temperatures should be minimized.

  • Scientific Rationale:

    • Light: UV radiation can provide the activation energy needed to initiate photo-degradation, particularly promoting the oxidation of the aromatic and phenolic components of the molecule.[8]

    • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[9] Even at room temperature, degradation in solution will be significantly faster than at -20°C.

  • Core Recommendation: Conduct experimental steps using amber-colored tubes or tubes wrapped in aluminum foil. Avoid leaving solutions on the benchtop for extended periods. When not in immediate use, keep solutions on ice.

Troubleshooting and Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures you start your experiment with a high-quality, accurately concentrated stock solution.

  • Pre-Equilibration: Allow the vial of solid this compound to warm to room temperature for at least one hour before opening.[3] This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Accurately weigh the desired amount of Aegeline in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath or gentle warming at 37°C to ensure complete dissolution.[3] Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber-colored, tightly-capped vials. Store at -80°C.

  • Workflow Visualization:

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Solid Aegeline to RT B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate (Warm if needed) C->D E Aliquot into Single-Use Amber Vials D->E F Store at -80°C E->F G Thaw Single Aliquot for Experiment F->G For each experiment H Use Immediately (Discard Unused Portion) G->H

Caption: Workflow for preparing and storing Aegeline stock solutions.

Troubleshooting Guide: Suspected Degradation

If you observe inconsistent experimental results, a loss of activity, or changes in the physical appearance of your solution (e.g., color change), degradation should be suspected.

SymptomPotential CauseRecommended Action
Loss of biological activity Chemical Degradation: Hydrolysis of the amide bond or oxidation of the phenolic ring.1. Prepare a fresh stock solution from solid material. 2. Perform a stability check via HPLC/LC-MS (see Protocol 2). 3. Re-evaluate experimental buffer pH and light/temperature exposure.
Color change in solution (e.g., yellowing) Oxidation: Formation of quinone-type species.1. Discard the solution immediately. 2. When preparing new solutions, consider purging the solvent and vial headspace with inert gas. 3. Ensure storage is strictly protected from light.
Precipitate forms in stored solution Poor Solubility / Freeze-Thaw: Compound crashing out of solution.1. Warm the solution to 37°C and sonicate to attempt redissolution. 2. If it does not redissolve, it may indicate degradation into less soluble products. Discard and prepare fresh. 3. Avoid repeated freeze-thaw cycles.

Table 3: Troubleshooting Guide for this compound Degradation Issues.

Visualizing Potential Degradation Pathways

The primary points of instability on the this compound molecule are the amide bond and the methoxy-phenol group.

G cluster_main cluster_pathways cluster_products Aegeline Aegeline Structure Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Aegeline->Hydrolysis Oxidation Phenol Oxidation (High pH, O2, Light) Aegeline->Oxidation P1 Cinnamic Acid + Amino Alcohol Hydrolysis->P1 P2 Quinone Methide Intermediate Oxidation->P2

Caption: Potential chemical degradation pathways for this compound.

Protocol 2: Basic Stability Assessment by RP-HPLC

This protocol allows for a quantitative assessment of Aegeline stability in a given condition (e.g., in your experimental buffer).

  • Method Foundation: A stability-indicating method should be able to separate the parent Aegeline peak from any potential degradation products. Methods for Aegeline analysis have been established using C18 columns with a mobile phase of acetonitrile and water.[10]

  • Sample Preparation (Time Zero, T=0):

    • Prepare your experimental solution of Aegeline (e.g., 10 µM in cell culture media).

    • Immediately inject a sample onto a calibrated HPLC system with UV detection (a detection wavelength of 275 nm is suitable).[10]

    • Record the peak area of the main Aegeline peak. This is your 100% reference.

  • Incubation:

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator for 24 hours).

  • Sample Preparation (Time X, T=X):

    • After the desired incubation time, take another sample from the solution.

    • Inject the sample onto the HPLC system using the identical method.

  • Analysis:

    • Compare the chromatogram from T=X to the one from T=0.

    • Calculate Percent Remaining: (Peak Area at T=X / Peak Area at T=0) * 100.

    • Look for Degradation Products: Observe the appearance of new peaks in the T=X chromatogram that are not present at T=0. The presence of new peaks is a strong indicator of degradation.

References

  • Talevi, A. (2015). Methods in natural product chemistry. Clinical Gate. Retrieved from [Link]

  • Luo, Z., et al. (2021). Metabolic activation of aegeline mediated by CYP2C19. Xenobiotica, 51(6), 669-676. Retrieved from [Link]

  • BioCrick. (n.d.). Aegeline | CAS:456-12-2. Retrieved from [Link]

  • Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. Planta Medica, 82(6), 580-588. Retrieved from [Link]

  • Unknown. (2024). Extraction and analysis of aegeline enantiomers from Aegle marmelos.
  • Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. ResearchGate. Retrieved from [Link]

  • Karmase, A., et al. (2013). Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC. ResearchGate. Retrieved from [Link]

  • Quinn, R. J. (n.d.). Basics and principles for building natural product–based libraries for HTS. Griffith Research Online.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Retrieved from [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Retrieved from [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Wu, Y., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 934-943. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting (+-)-Aegeline-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (+-)-Aegeline in primary cell cultures. This resource is designed to provide in-depth troubleshooting strategies and address common challenges associated with the cytotoxicity of this compound. As scientists and drug development professionals, we understand that unexpected cell death can be a significant roadblock in experimental progress. This guide offers a structured, causality-driven approach to identifying and resolving these issues, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial observations of cytotoxicity and provides immediate steps for mitigation.

FAQ 1: I've observed a significant decrease in cell viability after treating my primary cells with this compound. Is this expected?

While this compound has shown protective effects in some contexts, it can also exhibit cytotoxic properties, particularly in sensitive primary cell cultures.[1] The extent of cytotoxicity is often dependent on the concentration, duration of exposure, and the specific cell type being used.[2] It is crucial to first establish a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell line.

FAQ 2: My results are inconsistent across experiments. What could be the cause?

Inconsistent results are a common challenge in cell culture experiments. Several factors could be at play:

  • Cell Health and Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Ensure you are using cells from a consistent and low passage number.

  • Reagent Quality: The quality and storage of your this compound, media, and supplements can significantly impact results. Use fresh reagents whenever possible and follow recommended storage conditions.

  • Pipetting and Seeding Density: Inaccurate pipetting can lead to variations in cell number and compound concentration. High cell density can also lead to increased cytotoxicity.[3] Standardize your cell seeding protocol to ensure uniformity across wells and experiments.

FAQ 3: How can I be sure that the observed cell death is due to this compound and not another factor?

Proper controls are essential to validate your observations.[2] Include the following controls in your experimental setup:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This will account for any solvent-induced toxicity.

  • Untreated Control: This group of cells receives only the culture medium and serves as a baseline for normal cell viability.

  • Positive Control: Use a known cytotoxic agent to ensure your cell viability assay is working correctly.

Section 2: In-depth Mechanistic Troubleshooting

If initial troubleshooting does not resolve the cytotoxicity issues, a deeper investigation into the underlying mechanisms is necessary.

Question: I've optimized the concentration and exposure time, but still observe significant cytotoxicity. What are the potential mechanisms of this compound-induced cell death?

Answer: Research suggests that this compound can influence several cellular pathways that may lead to cytotoxicity. Understanding these can help you design experiments to pinpoint the cause in your specific cell type.

Potential Mechanisms of this compound Cytotoxicity:
  • Apoptosis Induction: this compound has been shown to modulate apoptotic pathways. This can involve the activation of caspases, a family of proteases that execute programmed cell death.[4][5] Key indicators of apoptosis include DNA fragmentation and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][7]

  • Mitochondrial Dysfunction: The mitochondria are central to cell survival and death. Disruption of the mitochondrial membrane potential (MMP) is an early indicator of apoptosis.[6][7] this compound may be impacting mitochondrial health, leading to the release of pro-apoptotic factors.

  • Reactive Oxygen Species (ROS) Production: An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components and trigger apoptosis.[8][9] While sometimes acting as an antioxidant, under certain conditions, aegeline might contribute to ROS generation.[6][7]

  • Calcium Signaling Disruption: this compound has been shown to affect intracellular calcium levels.[10][11] Dysregulation of calcium homeostasis can activate various cell death pathways.

Troubleshooting Workflow: Investigating the Mechanism of Cytotoxicity

This workflow provides a step-by-step approach to dissecting the cause of this compound-induced cytotoxicity.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Step 1: Confirm and Quantify cluster_2 Step 2: Investigate Apoptosis cluster_3 Step 3: Assess Mitochondrial Health Observe Observe Unexpected Cytotoxicity DoseResponse Perform Dose-Response & Time-Course Analysis Observe->DoseResponse ViabilityAssay Select Appropriate Viability Assay (MTT, LDH, etc.) DoseResponse->ViabilityAssay CaspaseAssay Measure Caspase-3/7, -8, -9 Activity DoseResponse->CaspaseAssay If cytotoxicity is confirmed MMP Measure Mitochondrial Membrane Potential (e.g., JC-1, TMRE) DoseResponse->MMP If apoptosis is suspected AnnexinV Annexin V / PI Staining for Apoptosis vs. Necrosis CaspaseAssay->AnnexinV DNAFrag TUNEL Assay for DNA Fragmentation AnnexinV->DNAFrag ROS Quantify Reactive Oxygen Species (ROS) Production (e.g., DCFH-DA) MMP->ROS

Caption: A stepwise workflow for troubleshooting this compound cytotoxicity.

Section 3: Experimental Protocols

Here we provide detailed protocols for key assays mentioned in the troubleshooting workflow.

Protocol 1: Determining IC50 with an MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • 96-well plates

  • Primary cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14]

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[5][15][16]

Materials:

  • Luminometer-compatible 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Treated and control cells

Procedure:

  • Seed cells and treat with this compound as in the MTT assay protocol.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

Loss of MMP is an early hallmark of apoptosis.[17][18] The JC-1 dye is commonly used for this measurement.

Materials:

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

  • Treated and control cells

Procedure:

  • Culture and treat cells with this compound.

  • Incubate the cells with JC-1 dye according to the manufacturer's instructions.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.

    • Apoptotic cells: With decreased MMP, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.

  • A shift from red to green fluorescence indicates a loss of MMP.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye DCFH-DA to measure intracellular ROS levels.[19]

Materials:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Fluorescence plate reader or flow cytometer

  • Treated and control cells

Procedure:

  • Culture and treat cells with this compound.

  • Load the cells with DCFH-DA solution and incubate at 37°C for 30 minutes.

  • Wash the cells to remove the excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • An increase in fluorescence indicates an elevation in intracellular ROS levels.

Section 4: Data Interpretation and Advanced Insights

Interpreting Your Results
Assay Observation with this compound Treatment Interpretation
MTT/LDH Assay Decreased cell viability/increased LDH releaseGeneral cytotoxicity
Caspase-3/7 Assay Increased luminescenceApoptosis is occurring via caspase activation
Annexin V/PI Staining Increased Annexin V positive, PI negative cellsEarly apoptosis
Increased Annexin V and PI positive cellsLate apoptosis/necrosis
MMP Assay (JC-1) Shift from red to green fluorescenceMitochondrial membrane depolarization, an early apoptotic event
ROS Assay (DCFH-DA) Increased fluorescenceIncreased intracellular reactive oxygen species, a potential trigger for apoptosis
Signaling Pathway Visualization

Understanding the potential signaling cascades involved in this compound-induced cytotoxicity can guide further investigation.

Aegeline_Cytotoxicity_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Aegeline This compound Mito Mitochondrial Stress Aegeline->Mito ROS ↑ ROS Production Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Technical Support Center: Interpreting Off-Target Effects of (+-)-Aegeline in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+-)-Aegeline. This guide is designed to provide in-depth technical assistance for interpreting and troubleshooting the off-target effects of this compound in your experimental models. As a natural alkaloid isolated from the leaves of Aegle marmelos, aegeline has garnered significant interest for its diverse pharmacological activities.[1][2] However, like many bioactive molecules, it can interact with unintended targets, leading to complex biological responses that require careful consideration.[3][4]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target activities of this compound?

A1: this compound is primarily investigated for its potential therapeutic effects in metabolic disorders. It has been reported to act as a β3-adrenergic receptor (β3-AR) agonist, which is linked to its anti-hyperlipidemic and insulin-sensitizing properties.[5] Additionally, aegeline has been shown to enhance glucose uptake in skeletal muscle by targeting AKT and Rac1-dependent pathways.[2][][7]

However, research has also uncovered several off-target activities. In silico and in vivo studies have demonstrated that aegeline can interact with and inhibit monoamine oxidase-A (MAO-A) and inducible nitric oxide synthase (iNOS).[8][9][10] These interactions may contribute to its observed anti-inflammatory and neuroprotective effects.[8][11] It has also been shown to affect histamine release from mast cells by influencing intracellular calcium signaling.[12][13]

Q2: My experimental results with this compound are inconsistent with its proposed primary mechanism of action. What could be the cause?

A2: Inconsistencies in experimental outcomes when studying this compound can often be attributed to its off-target effects. The engagement of multiple signaling pathways can lead to a complex net biological response that may not align with the expected outcomes of β3-AR agonism alone. For example, the inhibition of MAO-A can modulate neurotransmitter levels, which could influence a wide range of cellular processes.[8][9] It is also crucial to consider the specific experimental model, as the expression levels of on- and off-targets can vary significantly between cell types and tissues.

Q3: Are there any known safety concerns or toxicities associated with this compound that could be related to off-target effects?

A3: Yes, there have been safety concerns linked to aegeline-containing dietary supplements. Cases of acute and chronic liver injury have been reported in individuals consuming products containing aegeline, such as OxyELITE Pro.[2][][14][15] While the exact mechanism of hepatotoxicity is still under investigation, it is plausible that off-target effects, potentially in combination with other ingredients, could play a role.[14][15] Therefore, it is essential to carefully monitor for signs of cytotoxicity in your experimental models.

Q4: How can I proactively screen for potential off-target effects of this compound in my experimental system?

A4: Proactive off-target screening is a critical step in drug discovery and development.[16] Several approaches can be employed, including:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of aegeline.[4]

  • Broad-Panel In Vitro Screening: Services are available that screen compounds against a wide range of receptors, enzymes, ion channels, and transporters to identify unintended interactions.[16]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can identify the binding partners of small molecules in complex biological samples.[17]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

Problem: You observe a significant decrease in cell viability in your cell line treated with this compound, which is unexpected based on its primary mechanism.

Potential Causes and Solutions:

  • Off-Target Engagement: Aegeline's off-target activities could be inducing apoptosis or necrosis. For instance, its interaction with iNOS could lead to cytotoxic levels of nitric oxide in certain cellular contexts.[8][9]

    • Troubleshooting Steps:

      • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for cytotoxicity.

      • Apoptosis vs. Necrosis Assays: Use assays such as Annexin V/Propidium Iodide staining or caspase activity assays to distinguish between apoptosis and necrosis.

      • Inhibitor Studies: Co-treat cells with specific inhibitors of potential off-target pathways (e.g., an iNOS inhibitor) to see if the cytotoxicity is rescued.

  • Metabolic Activation: The cytotoxicity could be due to a metabolite of aegeline rather than the parent compound.

    • Troubleshooting Steps:

      • Metabolite Identification: Use techniques like LC-MS/MS to identify potential metabolites of aegeline in your cell culture supernatant or cell lysates.

      • Test Metabolite Activity: If a major metabolite is identified, synthesize or obtain it and test its cytotoxicity directly.

  • Cell Line Specificity: The observed cytotoxicity may be specific to your chosen cell line due to its unique expression profile of off-targets.

    • Troubleshooting Steps:

      • Test in Multiple Cell Lines: Compare the cytotoxic effects of aegeline in a panel of cell lines with different origins and genetic backgrounds.

      • Target Expression Analysis: Use techniques like qPCR or Western blotting to quantify the expression levels of known and potential off-targets in your cell line.

Guide 2: Discrepancies Between In Vitro and In Vivo Results

Problem: this compound shows a potent and specific effect in your in vitro assays, but the results are not replicated in your animal models.

Potential Causes and Solutions:

  • Pharmacokinetics and Bioavailability: Aegeline may have poor absorption, rapid metabolism, or unfavorable distribution in the animal model, preventing it from reaching the target tissue at a sufficient concentration.[2][15]

    • Troubleshooting Steps:

      • Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the concentration of aegeline in the plasma and target tissues over time after administration.[2][15]

      • Formulation Optimization: If bioavailability is low, consider different formulations or routes of administration.

  • In Vivo Off-Target Effects: Off-target effects that were not apparent in vitro may become significant in vivo due to the complex physiological environment.

    • Troubleshooting Steps:

      • Phenotypic Analysis: Carefully observe the animals for any unexpected physiological or behavioral changes.

      • Tissue-Specific Analysis: Analyze tissues for biomarkers of off-target engagement (e.g., changes in neurotransmitter levels in the brain due to MAO-A inhibition).

  • Species Differences: The on- and off-targets of aegeline may have different affinities or expression patterns in the animal model compared to the human cells used in your in vitro assays.

    • Troubleshooting Steps:

      • Sequence Homology Analysis: Compare the amino acid sequences of the primary and potential off-targets between humans and the animal model species to identify any significant differences.

      • Cross-Species Activity Assays: If possible, test the activity of aegeline on the orthologous targets from the animal model species.

Data Presentation

Table 1: Summary of Known and Potential Off-Target Interactions of this compound

TargetInteractionPotential ConsequenceReference(s)
Monoamine Oxidase-A (MAO-A)InhibitionModulation of neurotransmitter levels, antidepressant-like effects[8][9][10]
Inducible Nitric Oxide Synthase (iNOS)InhibitionAnti-inflammatory effects[8][9][10]
Intracellular Calcium SignalingModulationAltered histamine release from mast cells[12][13]

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening Using a Kinase Panel

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: Follow the manufacturer's protocol for the kinase panel assay. Typically, this involves incubating the kinases with a substrate and ATP in the presence and absence of various concentrations of this compound.

  • Data Analysis: Measure the kinase activity at each concentration of aegeline and calculate the IC50 value for any kinases that show significant inhibition.

  • Hit Validation: For any identified "hits," perform secondary assays to confirm the interaction and determine the mechanism of inhibition.

Visualizations

Aegeline_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Aegeline This compound b3AR β3-Adrenergic Receptor Aegeline->b3AR Agonist Insulin_Signaling AKT/Rac1 Signaling Aegeline->Insulin_Signaling Activates MAOA MAO-A Aegeline->MAOA Inhibits iNOS iNOS Aegeline->iNOS Inhibits Ca_Signaling Ca2+ Signaling Aegeline->Ca_Signaling Modulates Metabolic_Effects Anti-hyperlipidemic & Insulin Sensitizing Effects b3AR->Metabolic_Effects Insulin_Signaling->Metabolic_Effects Neuro_Effects Neurotransmitter Modulation MAOA->Neuro_Effects Inflammation_Effects Anti-inflammatory Effects iNOS->Inflammation_Effects Histamine_Release Altered Histamine Release Ca_Signaling->Histamine_Release

Caption: Signaling pathways activated or inhibited by this compound.

Troubleshooting_Workflow cluster_investigation Experimental Investigation Start Unexpected Experimental Outcome with Aegeline Problem_ID Identify Discrepancy: Cytotoxicity, In vivo/In vitro Mismatch, etc. Start->Problem_ID Hypothesis Formulate Hypotheses: Off-Target Effects, PK Issues, Metabolic Activation Problem_ID->Hypothesis In_Vitro In Vitro Assays: Dose-Response, Apoptosis Assays, Inhibitor Studies, Target Expression Hypothesis->In_Vitro In_Vivo In Vivo Studies: Pharmacokinetics, Phenotypic Analysis, Tissue Biomarkers Hypothesis->In_Vivo Analytical Analytical Chemistry: Metabolite ID (LC-MS/MS) Hypothesis->Analytical Analysis Analyze Data and Interpret Results In_Vitro->Analysis In_Vivo->Analysis Analytical->Analysis Conclusion Refine Understanding of Aegeline's MOA and Off-Target Profile Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Singh, A. P., Singh, L., Singh, P., & Bhatti, R. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain-Depression Dyad. ACS Omega, 6(2), 1433–1444. [Link]

  • Li, J., Wang, C., & Liu, Y. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1327–1336. [Link]

  • Collins, S. M., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3352. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]

  • Singh, A. P., Singh, L., Singh, P., & Bhatti, R. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. [Link]

  • ResearchGate. (n.d.). Chemical structure of aegeline. Retrieved from [Link]

  • Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5894. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Synapse. [Link]

  • BioCrick. (n.d.). Aegeline. Retrieved from [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Retrieved from [Link]

  • Kumar, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism, 85, 1–13. [Link]

  • Operation Supplement Safety. (2022). Aegeline: Why is it a problem?[Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Vishwakarma, P., Divekar, P., Goel, R. K., & Sharma, M. (2017). Evaluation of cardioprotective effect of Aegle marmelos on doxorubicin induced cardiotoxicity: an experimental study. International Journal of Basic & Clinical Pharmacology, 6(5), 1045. [Link]

  • ResearchGate. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain – Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS. Retrieved from [Link]

  • USDA ARS. (2019). Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. Retrieved from [Link]

  • Rajadurai, M., & Prince, P. S. M. (2007). Preventive effect of Aegle marmelos leaf extract on isoprenaline-induced myocardial infarction in rats: biochemical evidence. Journal of Pharmacy and Pharmacology, 59(5), 725–731. [Link]

  • ScienceDirect. (2024). Extraction and analysis of aegeline enantiomers from Aegle marmelos. Retrieved from [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?[Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. [Link]

  • Willson, C. (2018). Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences, 7(8), 54-65. [Link]

  • Derf, A., Sharma, A., Bharate, S. B., & Chaudhuri, B. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. Bioorganic & Medicinal Chemistry Letters, 29(3), 454–460. [Link]

  • Kurniati, N. F., et al. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. Pakistan Journal of Pharmaceutical Sciences, 24(3), 263–269. [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Aegeline mitigates the HCD-induced increase in the levels of serum.... Retrieved from [Link]

  • YouTube. (2018). Neurology | Adrenergic Receptors. [Link]

  • Nagi, M. N., & Mansour, M. A. (2000). Cardioprotective effects of Nigella sativa oil on cyclosporine A-induced cardiotoxicity in rats. Basic & Clinical Pharmacology & Toxicology, 86(5), 227–232. [Link]

  • Kurniati, N. F., et al. (2011). Effects of aegeline, a main alkaloid of aegle marmelos correa leaves, on the histamine release from. Pakistan Journal of Pharmaceutical Sciences, 24(3). [Link]

  • MDPI. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]

  • YouTube. (2023). Adrenergic Receptors. [Link]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of (+-)-Aegeline in Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (+-)-Aegeline. This guide is designed to provide you with in-depth troubleshooting advice and practical, step-by-step protocols to address the significant challenge of its poor oral bioavailability. As scientists and drug development professionals, we understand that overcoming this hurdle is critical to unlocking the therapeutic potential of this promising natural compound. This resource synthesizes established principles of pharmaceutical sciences with specific, actionable strategies tailored to the physicochemical properties of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and challenges associated with this compound.

Q1: What are the known physicochemical properties of this compound that contribute to its poor oral bioavailability?

A1: this compound, an alkaloidal amide, possesses several physicochemical characteristics that inherently limit its oral absorption. It is a lipophilic molecule, exhibiting good solubility in organic solvents like DMSO and ethanol, but it is practically insoluble in water.[1][2] This poor aqueous solubility is a primary rate-limiting step for its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption. While its lipophilicity might suggest good membrane permeability, the overall absorption is hampered by the initial failure to dissolve.

Q2: What does the preclinical pharmacokinetic data on this compound tell us?

A2: Studies in mice have shown that after oral administration, this compound is rapidly absorbed, reaching peak plasma concentration (Tmax) at approximately 0.5 hours, but it is also quickly eliminated, with a half-life of about 1.3 to 1.4 hours.[1][3][4] The compound was not detectable in plasma after 8 hours.[1][3] This rapid clearance, coupled with evidence of significant metabolism in the liver, suggests a substantial first-pass effect.[4] The liver appears to be a primary site for both metabolism and clearance of aegeline.[4]

Q3: Is there evidence of significant first-pass metabolism for this compound?

A3: Yes, the preclinical data strongly suggests a significant first-pass metabolism. The liver is a major site of drug metabolism, and for orally administered drugs, it's the first organ they pass through after absorption from the gut via the portal vein.[5][6] Studies have identified that cytochrome P450 enzymes, specifically CYP2C19, are involved in the metabolism of aegeline, leading to the formation of metabolites such as a demethylated product and a glutathione conjugate.[7] This extensive metabolism in the liver before the drug reaches systemic circulation significantly reduces its bioavailability.[5][6]

Q4: Could efflux transporters like P-glycoprotein (P-gp) be a factor in the poor bioavailability of this compound?

A4: While direct studies on this compound's interaction with P-glycoprotein (P-gp) are not yet published, it is a plausible contributor to its poor bioavailability. P-gp is an efflux transporter present in the intestinal epithelium that actively pumps a wide range of xenobiotics, including many lipophilic drugs, back into the intestinal lumen, thereby limiting their absorption.[8][9] Given Aegeline's chemical structure, it is a strong candidate for being a P-gp substrate. Investigating this interaction is a critical step in a comprehensive bioavailability enhancement program.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, question-driven troubleshooting for common experimental challenges, complete with actionable protocols.

Troubleshooting Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

Q: We are observing very low and highly variable plasma concentrations of this compound in our animal studies, making it difficult to establish a clear dose-response relationship. What are the likely causes and how can we address this?

A: Causal Analysis & Strategy

Low and erratic plasma levels are classic indicators of poor oral bioavailability driven by solubility and/or permeability limitations, compounded by first-pass metabolism. The immediate goal is to enhance the concentration of dissolved Aegeline in the GI tract to create a more favorable concentration gradient for absorption. We will explore two primary formulation strategies: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS) .

The principle behind solid dispersions is to disperse the poorly soluble drug in a hydrophilic polymer matrix at a molecular level.[10] This can lead to the drug being in an amorphous state, which has higher energy and thus greater solubility and faster dissolution compared to its crystalline form.[10]

Experimental Workflow for Solid Dispersion Formulation

Caption: Workflow for developing and evaluating solid dispersions of this compound.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (or other suitable volatile solvent).

  • Procedure: a. Accurately weigh this compound and PVP K30 in various ratios (e.g., 1:5, 1:10, 1:15 drug-to-polymer).[11] b. Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask. c. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). d. Once a solid film is formed, continue drying under vacuum for 24 hours to remove any residual solvent. e. Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve. f. Store the resulting powder in a desiccator until further analysis.

  • Characterization:

    • In Vitro Dissolution: Perform dissolution studies using a USP apparatus II (paddle) in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to assess the enhancement in dissolution rate compared to the pure drug.[12][13]

    • Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound within the dispersion.[14] Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any drug-polymer interactions.[14]

ParameterPure this compoundThis compound:PVP K30 (1:15) Solid Dispersion
Aqueous Solubility Insoluble[1]Significantly Increased (Hypothetical)
Dissolution Rate Very SlowRapid (e.g., >85% release in 15 min) (Hypothetical)[11]
Physical State CrystallineAmorphous (as confirmed by DSC/PXRD)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[15][16] The drug is dissolved in this lipidic formulation and is presented in a solubilized state within the small emulsion droplets, which facilitates absorption.[17]

Experimental Workflow for SEDDS Formulation

Caption: Workflow for the development and characterization of a SEDDS formulation for this compound.

Protocol 2: Formulation and Evaluation of a this compound SEDDS

  • Component Selection: a. Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400) to identify components that can solubilize the drug effectively.[18]

  • Pseudo-Ternary Phase Diagram Construction: a. Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. b. Titrate each mixture with water and observe the formation of emulsions to identify the boundaries of the self-emulsifying region.[18]

  • Preparation of Drug-Loaded SEDDS: a. Select a ratio from the self-emulsifying region of the phase diagram. b. Dissolve the required amount of this compound in the oil phase. c. Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous liquid is formed.

  • Characterization:

    • Self-Emulsification Assessment: Dilute the SEDDS formulation in water (e.g., 1:100) and visually assess the speed and appearance of the resulting emulsion. A rapid formation of a clear or bluish-white emulsion is desirable.[3]

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.[2]

    • In Vitro Drug Release: Perform dissolution studies in a relevant medium to evaluate the release of this compound from the emulsion.

ParameterTarget ValueRationale
Self-emulsification time < 2 minutesRapid emulsification in the GI tract is crucial.[3]
Droplet Size < 200 nmSmaller droplets provide a larger surface area for absorption.[4]
Zeta Potential NegativeCan indicate stability of the emulsion.[3]
Drug Release >90% in 30 minutesEnsures the drug is available for absorption.[18]
Troubleshooting Issue 2: Suspected P-glycoprotein (P-gp) Mediated Efflux

Q: Even with improved dissolution from our formulation, the in vivo exposure of this compound is lower than expected. Could P-gp efflux be the culprit, and how can we test this?

A: Causal Analysis & Strategy

If solubility is no longer the rate-limiting step, poor membrane permeability or active efflux by transporters like P-gp becomes a primary suspect. The Caco-2 cell monolayer assay is the gold standard in vitro model to investigate intestinal permeability and identify P-gp substrates.[19]

Signaling Pathway of P-gp Efflux

Pgp_Efflux cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Aegeline_Lumen (+)-Aegeline Aegeline_Intra (+)-Aegeline Aegeline_Lumen->Aegeline_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) Aegeline_Intra->Pgp Binds to P-gp Aegeline_Blood (+)-Aegeline Aegeline_Intra->Aegeline_Blood Absorption Pgp->Aegeline_Lumen Active Efflux

Caption: P-gp mediated efflux of this compound from an enterocyte back into the intestinal lumen.

Protocol 3: Caco-2 Permeability Assay for this compound

  • Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20][21] b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: a. The study measures the transport of this compound in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). b. Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution). c. For the A-to-B transport, add the dosing solution to the apical side and fresh buffer to the basolateral side. d. For the B-to-A transport, add the dosing solution to the basolateral side and fresh buffer to the apical side. e. Incubate the plates at 37°C with gentle shaking. f. At predetermined time points, take samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). c. An efflux ratio greater than 2 is generally considered indicative of active efflux.[22]

  • Inhibition Study: a. To confirm P-gp involvement, repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[22] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

Troubleshooting Issue 3: Potential for Gut Microbiota Metabolism

Q: We are considering the role of the gut microbiome in the presystemic metabolism of this compound. How can we investigate if it is metabolized by gut bacteria?

A: Causal Analysis & Strategy

The gut microbiota possesses a vast enzymatic capacity and can metabolize a wide range of compounds, affecting their bioavailability and toxicity.[23] An in vitro fermentation model using human fecal inocula can provide direct evidence of whether this compound is a substrate for microbial metabolism.

Protocol 4: In Vitro Gut Microbiota Fermentation of this compound

  • Preparation of Fecal Inoculum: a. Collect fresh fecal samples from healthy human donors who have not taken antibiotics recently. b. Prepare a fecal slurry by homogenizing the samples in an anaerobic buffer.

  • In Vitro Fermentation: a. In an anaerobic chamber, add the fecal slurry to a basal medium that supports the growth of gut bacteria. b. Add a solution of this compound to the fermentation culture. Include a control culture without the drug. c. Incubate the cultures under anaerobic conditions at 37°C.

  • Sampling and Analysis: a. Collect samples from the fermentation cultures at various time points (e.g., 0, 6, 12, 24, 48 hours).[23] b. Analyze the samples by LC-MS/MS to quantify the concentration of the parent this compound and to identify any potential metabolites.

  • Interpretation: a. A time-dependent decrease in the concentration of this compound in the active fermentation culture compared to the control indicates microbial metabolism. b. The appearance of new peaks in the chromatogram suggests the formation of metabolites, which can be further characterized.

References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • Rajshree Journal of Pharmaceutical Technology. (n.d.). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. Retrieved from [Link]

  • DOI. (n.d.). Development, in vitro and in vivo evaluation of a self-emulsifying drug delivery system (SEDDS) for oral enoxaparin administration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. Retrieved from [Link]

  • Studylib. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay.... Retrieved from [Link]

  • National Institutes of Health. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic activation of aegeline mediated by CYP2C19. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Retrieved from [Link]

  • (n.d.). Advancements in Nanoformulations for Enhanced Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (n.d.). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). preparation and characterization of solid dispersions for solubility enhancement of bcs class ii drug. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A. Retrieved from [Link]

  • PubMed. (n.d.). In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Metabolic Signatures on Human Gut Microbiota: Ellagic Acid, Naringenin, and Phloroglucinol. Retrieved from [Link]

  • Wikipedia. (n.d.). First pass effect. Retrieved from [Link]

  • Iris Publishers. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. Retrieved from [Link]

  • PLOS One. (n.d.). The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. Retrieved from [Link]

  • Frontiers. (n.d.). Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation and selection of bio-relevant dissolution media for a poorly water-soluble new chemical entity. Retrieved from [Link]

  • PubMed. (n.d.). Challenges With Developing in Vitro Dissolution Tests for Orally Inhaled Products (OIPs). Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds that interact with P-glycoprotein (substrates) | Download Table. Retrieved from [Link]

  • MDPI. (n.d.). Challenges of Dissolution Methods Development for Soft Gelatin Capsules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges to the Dissolution Test, including Equipment Calibration | Request PDF. Retrieved from [Link]

  • Pharmaspire. (n.d.). Formulation, optimization, and characterization of solid lipid dispersion Original Article. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30. Retrieved from [Link]

  • (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation and Selection of Bio-relevant Dissolution Media for a Poorly Water-Soluble New Chemical Entity. Retrieved from [Link]

Sources

Technical Support Center: Controlling Batch-to-Batch Variability of Synthetic (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic (+-)-Aegeline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control for batch-to-batch variability in their experiments. This guide provides in-depth technical advice and practical solutions to common challenges encountered during the synthesis and handling of this compound.

Introduction to this compound and the Challenge of Variability

Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a natural product isolated from the leaves of the Bael tree (Aegle marmelos) and can also be chemically synthesized.[1] It has garnered interest for its potential pharmacological activities.[2][] However, like many synthetic compounds, batch-to-batch variability can be a significant hurdle, leading to inconsistent experimental results and hindering drug development progress.[4][5][6][7] This guide will equip you with the knowledge to identify the sources of this variability and implement effective control strategies.

Understanding the Roots of Batch-to-Batch Variability

Several factors can contribute to variations between different batches of synthetic this compound. A systematic approach to identifying these sources is the first step toward effective control.[8][9]

  • Starting Materials: The quality and purity of the starting materials are foundational to the consistency of the final product.[10][11][12] Impurities in reactants can lead to side reactions and the formation of unexpected byproducts.

  • Reaction Conditions: Seemingly minor fluctuations in reaction parameters such as temperature, pressure, reaction time, and stirring speed can significantly impact the reaction outcome.[8]

  • Solvent Effects: The choice of solvent and its purity can influence reaction rates, equilibria, and the stability of reactants and transition states.[13][14][15][16][17]

  • Work-up and Purification: The procedures used to isolate and purify the final product can introduce variability. This includes the choice of extraction solvents, crystallization conditions, and chromatographic methods.[18][19][20][21][22]

  • Human Factor: Variations in experimental technique between different chemists or even by the same chemist on different days can contribute to inconsistencies.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of synthetic this compound that I should be monitoring?

A1: The key CQAs for this compound that directly impact its performance and safety include:

  • Purity: The percentage of the desired compound in the final product.

  • Impurity Profile: The identity and quantity of any byproducts or residual starting materials.

  • Enantiomeric Purity: For chiral compounds like this compound, the ratio of the desired enantiomer to its counterpart is critical.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.

  • Physical Properties: Characteristics such as melting point, appearance, and solubility.

Q2: How can I ensure the quality of my starting materials?

A2: Always source starting materials from reputable suppliers and obtain a Certificate of Analysis (CoA) for each batch.[11] It is also good practice to perform your own identity and purity testing on incoming materials using techniques like NMR, IR, and melting point analysis.

Q3: My reaction yield is inconsistent between batches. What should I investigate first?

A3: Start by meticulously reviewing your reaction setup and parameters.[8][23]

  • Temperature Control: Ensure your heating or cooling bath is accurately calibrated and maintains a stable temperature.

  • Reagent Addition: The rate and order of reagent addition can be critical. Use a syringe pump for precise additions of key reagents.

  • Atmosphere: If your reaction is sensitive to air or moisture, ensure your inert atmosphere (e.g., nitrogen or argon) is consistently dry and oxygen-free.

Q4: I'm observing an unknown impurity in some batches. How can I identify and eliminate it?

A4: Isolate the impurity using preparative HPLC or column chromatography.[18] Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[24] Once the structure is known, you can hypothesize its formation pathway and adjust reaction conditions to minimize its formation. Common strategies include changing the solvent, temperature, or reaction time.

Troubleshooting Guide: Inconsistent Purity Profile

Problem: High-Performance Liquid Chromatography (HPLC) analysis shows significant variations in the impurity profile from batch to batch.

Root Cause Analysis Workflow

Caption: Workflow for troubleshooting inconsistent purity.

Step-by-Step Protocol: Purity and Impurity Profiling by HPLC
  • Method Development:

    • Column Selection: A C18 reversed-phase column is a good starting point for a molecule like Aegeline.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

    • Detection: UV detection at a wavelength where Aegeline and potential impurities have good absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation:

    • Accurately weigh a known amount of your this compound batch.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Record the chromatogram.

  • Data Interpretation:

    • The area of the main peak corresponds to this compound. Purity can be calculated as (Area of Aegeline peak / Total area of all peaks) * 100%.

    • Identify and quantify any impurity peaks.

Table 1: Example HPLC Data for Two Batches of this compound

Batch IDRetention Time (min)Peak Area% AreaIdentification
A-001 5.2985,00098.5%This compound
3.810,0001.0%Impurity 1
6.15,0000.5%Impurity 2
B-002 5.2920,00092.0%This compound
3.850,0005.0%Impurity 1
7.530,0003.0%Impurity 3
Troubleshooting Guide: Variable Enantiomeric Ratio

Problem: Chiral HPLC analysis reveals a fluctuating enantiomeric ratio between batches.

Decision Tree for Chiral Purity Issues

ChiralPurity start Variable Enantiomeric Ratio q1 Is a chiral catalyst or reagent used? start->q1 q2 Is there a chiral purification step? q1->q2 No a1_yes Check catalyst/reagent quality and loading q1->a1_yes Yes a2_yes Optimize chiral separation conditions q2->a2_yes Yes a2_no Consider introducing a chiral resolution step q2->a2_no No end_goal Consistent Enantiomeric Ratio a1_yes->end_goal a1_no Racemization may be occurring a1_no->q2 a2_yes->end_goal a2_no->end_goal

Caption: Decision tree for addressing chiral purity issues.

Step-by-Step Protocol: Chiral HPLC Analysis

Chiral chromatography is the primary technique for determining enantiomeric purity.[25][][27][28]

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).

  • Method Optimization:

    • Vary the ratio of the mobile phase components to achieve baseline separation of the enantiomers.

    • Adjust the flow rate to optimize resolution and analysis time.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers:

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Stability Testing: A Proactive Approach

Beyond initial quality control, understanding the stability of your synthetic this compound is crucial for ensuring its integrity over time.[29][30][][32][33]

Q5: How should I properly store my synthetic this compound to prevent degradation?

A5: Store this compound in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C or -80°C). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Q6: What is a simple way to assess the stability of a new batch?

A6: Conduct a forced degradation study.[30] Expose small aliquots of the material to stress conditions (e.g., heat, acid, base, oxidation, and light) and analyze the samples by HPLC at various time points to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

ConditionTypical Stressor
Acidic 0.1 M HCl at 60°C
Basic 0.1 M NaOH at 60°C
Oxidative 3% H₂O₂ at room temperature
Thermal 80°C (dry heat)
Photolytic Exposure to UV and visible light
Conclusion

Controlling batch-to-batch variability of synthetic this compound requires a multifaceted approach that begins with well-characterized starting materials and extends through meticulous control of reaction conditions, purification, and storage.[4][34] By implementing robust analytical methods and a systematic troubleshooting strategy, researchers can ensure the consistency and reliability of their experimental results, ultimately accelerating the path of scientific discovery and drug development.

References
  • Solvent effects. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Solvent Effects Definition. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

  • Gualandi, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Solvent Effects. (n.d.). StudyGuides.com. Retrieved January 2, 2026, from [Link]

  • Solvent Effects on Chemical Reaction. (2017, May 2). Slideshare. [Link]

  • Paraskevas, P. D., et al. (2021). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. [Link]

  • Chiral analysis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Alkaloid Purification. (n.d.). Lifeasible. Retrieved January 2, 2026, from [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (n.d.). Asynt. Retrieved January 2, 2026, from [Link]

  • Peterson, J. J. (2013). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development. [Link]

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024, November 24). Process Engineering. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Peterson, J. J. (2013). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. [Link]

  • Process for the extraction and purification of alkaloids. (1995).
  • Alkaloid Isolation & Purification. (n.d.). Study.com. Retrieved January 2, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. Retrieved January 2, 2026, from [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved January 2, 2026, from [Link]

  • About Troubleshooting. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Starting Material – Concept and Impact on Pharmaceutical Regulations. (n.d.). Sigarra. Retrieved January 2, 2026, from [Link]

  • Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Synthetic peptides quality control and assurance. (2024). ScienceDirect. [Link]

  • Spotlight on stability: API and drug product testing. (n.d.). Almac. Retrieved January 2, 2026, from [Link]

  • Rajan, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism. [Link]

  • Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. (2018). ResearchGate. [Link]

  • Top 5 Quality Control Methods for Compounding Pharmacies. (2025, February 8). 503Pharma. [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014, September 16). IPQpubs. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (2018). FDA. [Link]

  • Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies. (n.d.). RegMedNet. Retrieved January 2, 2026, from [Link]

  • Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to…. [Link]

  • Aegeline: Why is it a problem? (2022, March 7). Operation Supplement Safety. [Link]

  • Chatterjee, A., et al. (1962). Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline, an Alkaloidal-Amide of Aegle marmelos Correa. The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Refining LC-MS/MS Parameters for Sensitive Detection of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and robust analysis of Aegeline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental workflow and ensure data integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of Aegeline. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance on how to resolve the issue.

Question 1: Why am I observing a weak or inconsistent signal for Aegeline?

A weak or inconsistent signal for Aegeline can be attributed to several factors, ranging from suboptimal ionization to issues with the chromatographic separation.

Potential Causes and Solutions:

  • Suboptimal Ionization Efficiency: Aegeline, an alkaloid, is generally amenable to positive mode electrospray ionization (ESI). However, the efficiency of this process is highly dependent on the mobile phase composition and source parameters.[1][2]

    • Mobile Phase pH: Ensure the mobile phase pH is acidic to promote the protonation of Aegeline. The addition of 0.1% formic acid to both the aqueous and organic mobile phases is a common starting point.[3][4]

    • Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters can significantly influence the desolvation and ionization of Aegeline.[5][6] A methodical approach to optimizing these is crucial for maximizing signal intensity.[7]

  • In-source Fragmentation: Aegeline may undergo fragmentation within the ion source, leading to a diminished precursor ion signal.

    • Gentle Source Conditions: Reduce the fragmentor or skimmer voltage to minimize in-source fragmentation. The goal is to preserve the integrity of the molecular ion for subsequent MS/MS analysis.[8]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of Aegeline, leading to poor sensitivity and reproducibility.[9][10][11]

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation, while simple, may not be sufficient for complex matrices.

    • Chromatographic Separation: Optimize the chromatographic method to separate Aegeline from matrix interferences. This can be achieved by adjusting the gradient profile or evaluating different stationary phases.[9]

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for Aegeline if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[11]

  • Analyte Stability: Aegeline may be unstable in the biological matrix or during sample processing.[12][13]

    • Storage Conditions: Ensure samples are stored at appropriate temperatures (e.g., -80°C) to minimize degradation.[14]

    • pH and Light Exposure: Investigate the effect of pH and light on Aegeline stability in your specific matrix.[13]

Question 2: How can I improve the separation of Aegeline from other components in my sample?

Achieving good chromatographic separation is critical for minimizing matrix effects and ensuring accurate quantification.

Strategies for Improved Separation:

  • Column Selection:

    • Stationary Phase: A C18 stationary phase is a good starting point for the reversed-phase separation of Aegeline.[3] Consider columns with different properties (e.g., C8, phenyl-hexyl) if co-elution is an issue.

    • Particle Size: The use of columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution and peak efficiency, which is a hallmark of Ultra-High Performance Liquid Chromatography (UHPLC).[15][16]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Evaluate both to determine which provides better selectivity for your separation.

    • Gradient Profile: Optimize the gradient elution profile to enhance the resolution between Aegeline and any interfering peaks. A shallower gradient around the elution time of Aegeline can improve separation.

  • Flow Rate: Adjusting the flow rate can impact chromatographic resolution. Lower flow rates generally lead to better separation but longer run times.[17]

Question 3: I am struggling with the chiral separation of (+)-Aegeline and (-)-Aegeline. What should I do?

The separation of enantiomers requires a chiral environment, which can be achieved through different chromatographic approaches.[18][19][20]

Approaches for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method for enantiomeric separation.[20]

    • Polysaccharide-based CSPs: Columns with polysaccharide-based chiral selectors (e.g., cellulose or amylose derivatives) are versatile and widely used for separating a broad range of chiral compounds.

    • Macrocyclic Glycopeptide-based CSPs: These are another class of CSPs that can offer complementary selectivity to polysaccharide-based phases.

  • Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase, and the separation is performed on an achiral stationary phase.[21] The enantiomers form transient diastereomeric complexes with the CMPA, allowing for their separation.

Experimental Protocol: Chiral Separation of Aegeline Enantiomers

A previously reported method successfully resolved the enantiomers of Aegeline using a chiral HPLC-ToF-MS method.[15][16] The following is a representative protocol based on this work:

  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine. The ratio of these components needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: The separated enantiomers can be detected using a Time-of-Flight (ToF) mass spectrometer or a triple quadrupole instrument operating in MRM mode.

Question 4: What are the expected product ions for Aegeline in MS/MS, and how do I optimize their detection?

Understanding the fragmentation pattern of Aegeline is key to developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.[8][22][23]

Fragmentation of Aegeline:

The fragmentation of Aegeline will depend on the collision energy applied. Common fragmentation pathways involve the cleavage of the amide bond and losses from the side chain. To determine the optimal product ions and collision energies:

  • Infusion Experiment: Infuse a standard solution of Aegeline directly into the mass spectrometer.

  • Product Ion Scan: Perform a product ion scan of the protonated Aegeline precursor ion to identify the major fragment ions.

  • Collision Energy Optimization: For each product ion, systematically vary the collision energy to find the value that yields the highest intensity.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for your MRM method. Typically, two transitions are monitored for each analyte to ensure specificity.

Table 1: Example MRM Transitions for Aegeline

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Insert Precursor m/zInsert Product Ion 1 m/z100Optimized Value
Insert Precursor m/zInsert Product Ion 2 m/z100Optimized Value
Insert Precursor m/z for ISInsert Product Ion for IS m/z100Optimized Value

Note: The specific m/z values and collision energies need to be determined empirically on your instrument.

Frequently Asked Questions (FAQs)

Q1: What is Aegeline and why is its sensitive detection important?

Aegeline is an alkaloid found in the plant Aegle marmelos. It is of interest to researchers and drug development professionals due to its potential pharmacological activities. Sensitive and accurate quantification is crucial for pharmacokinetic studies, metabolism studies, and for the quality control of herbal products and dietary supplements containing Aegle marmelos.[15][16]

Q2: What are the key considerations for sample preparation when analyzing Aegeline in biological matrices?

The primary goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis.[9] The choice of technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all matrix interferences.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by selecting an appropriate extraction solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and allows for sample concentration, leading to improved sensitivity.

Q3: How do I assess and mitigate matrix effects in my Aegeline assay?

Matrix effects should be evaluated during method development and validation.[11][24]

  • Qualitative Assessment: A post-column infusion experiment can identify regions of ion suppression or enhancement in the chromatogram.

  • Quantitative Assessment: The matrix factor can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution.[11]

  • Mitigation Strategies:

    • Improve sample cleanup.

    • Optimize chromatography to separate the analyte from interfering components.

    • Use a stable isotope-labeled internal standard.

Q4: What are the typical validation parameters for an LC-MS/MS method for Aegeline quantification?

A validated method ensures the reliability of the analytical data.[4] Key validation parameters include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[15][16]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[15][16]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the matrix on the analyte's response.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12][13]

Visual Aids

Diagram 1: General Workflow for Aegeline LC-MS/MS Method Development

workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_val Method Validation Sample Biological Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Column Column Selection (C18, Chiral) Extraction->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Source Source Parameter Tuning MobilePhase->Source MRM MRM Transition Optimization Source->MRM Validation Assay Validation (Linearity, Accuracy, etc.) MRM->Validation Data Data Validation->Data Data Acquisition & Analysis

Caption: A stepwise approach to developing a robust LC-MS/MS method for Aegeline analysis.

Diagram 2: Decision Tree for Troubleshooting Poor Aegeline Signal

troubleshooting Start Poor Aegeline Signal CheckMS Check MS Parameters Start->CheckMS CheckLC Check LC Separation Start->CheckLC CheckSample Check Sample Prep & Stability Start->CheckSample OptimizeSource Optimize Source (Voltage, Gas, Temp) CheckMS->OptimizeSource OptimizeMRM Optimize MRM (Collision Energy) CheckMS->OptimizeMRM OptimizeGradient Optimize Gradient Profile CheckLC->OptimizeGradient ChangeColumn Try Different Column Chemistry CheckLC->ChangeColumn ImproveCleanup Improve Sample Cleanup (SPE/LLE) CheckSample->ImproveCleanup AssessStability Assess Analyte Stability CheckSample->AssessStability

Caption: A logical guide to diagnosing and resolving issues with Aegeline signal intensity.

References

  • Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. ResearchGate. [Link]

  • Paliwal, S., et al. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 393-399. [Link]

  • Patel, K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 35-42. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165. [Link]

  • Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-878. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • SCIEX. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Spenkelink, B., et al. (2019). Development and validation of a sensitive and selective LC-MS/MS method for the simultaneous quantification of eight drugs in mouse plasma and brain tissue. Journal of Chromatography B, 1114-1115, 124-132. [Link]

  • Polaka, S., et al. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics & Drug Disposition, 42(9), 367-381. [Link]

  • Uddin, M. S., et al. (2015). Compatibility and stability of polygeline (Haemaccel) with different drug products. Journal of Pharmaceutical Investigation, 45(3), 329-335. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • Krock, B., et al. (2019). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs, 17(10), 569. [Link]

  • Liu, Y., et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 154, 397-403. [Link]

  • Smith, A., & Chetwynd, A. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • SCIEX. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • Page, J. S., et al. (2007). Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. Journal of the American Society for Mass Spectrometry, 18(9), 1582-1590. [Link]

  • Levine, B. (2013). Drug Stability in Biological Specimens. ResearchGate. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0162227. [Link]

  • Hopfgartner, G. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Geneva. [Link]

  • SCIEX. (2022). Pro Tips for Method Development (LC-MS/MS 101). YouTube. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • Kelly, R. T., et al. (2010). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Journal of the American Society for Mass Spectrometry, 21(10), 1653-1660. [Link]

Sources

Technical Support Center: Managing Potential Hepatotoxicity of (+-)-Aegeline in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AEG-HEP-V1.2 Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for researchers investigating the long-term toxicological profile of (+-)-Aegeline. Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid found in the leaves of the Bael tree (Aegle marmelos). While traditionally used in Ayurvedic medicine, synthetic aegeline has been incorporated into dietary supplements, leading to concerns about potential hepatotoxicity.[1] In 2013, the FDA issued a warning after dietary supplements containing synthetic aegeline were associated with over 90 cases of acute liver injury.[1]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of designing and executing long-term animal studies to assess aegeline-induced liver injury. It provides a framework based on established toxicological principles and addresses common experimental challenges in a question-and-answer format. Our goal is to ensure the scientific integrity and reproducibility of your findings.

Section 1: Pre-Study Considerations & Experimental Design (FAQs)

Proper study design is the foundation of reliable and interpretable toxicology data. This section addresses the most critical questions to consider before initiating a long-term study.

Q1: How do I select the most appropriate animal model for aegeline hepatotoxicity studies?

A1: The choice of animal model is critical and should be based on metabolic similarity to humans, where possible.

  • Rodents (Rats and Mice): Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, BALB/c) are the most common choices for long-term toxicity studies due to their well-characterized physiology, short lifespan, and the availability of extensive historical control data.[2][3] The Organisation for Economic Co-operation and Development (OECD) Test Guideline 452 for chronic toxicity studies primarily focuses on rodents.[4][5]

  • Causality: Different mouse strains can exhibit varied responses to hepatotoxins due to genetic differences in metabolic pathways.[6][7] For example, C57BL/6 mice are often preferred for acetaminophen-induced liver injury studies because their response more closely mimics the human pathophysiology.[3][8] It is crucial to select a strain known to possess the relevant cytochrome P450 (CYP) enzymes potentially involved in aegeline metabolism. While specific data on aegeline metabolism is limited, starting with a common, well-documented strain is advisable.

  • Recommendation: Begin with Wistar rats or C57BL/6 mice. A pilot study to confirm that the chosen species shows a toxic response to aegeline is highly recommended. For regulatory submissions, a non-rodent species (e.g., beagle dog) may also be required.[2]

Q2: What are the recommended dose levels and administration routes for a long-term study?

A2: Dose selection should be based on preliminary, shorter-term studies to establish a dose-response relationship.

  • Dose-Ranging Studies: Before initiating a chronic study (typically 12 months), conduct a sub-chronic (e.g., 90-day) dose-ranging study.[9] The goal is to identify a high dose that induces observable, but non-lethal, toxicity, a low dose that shows no observable adverse effect (NOAEL), and at least one intermediate dose.[9][10]

  • Route of Administration: Since human exposure is primarily through oral ingestion of supplements, the oral route (e.g., gavage) is the most relevant for these studies.[4][5]

  • Self-Validation: Your dose selection is validated if the high dose produces measurable effects on liver biomarkers or histology without causing excessive mortality, which would confound the results. The low dose should be indistinguishable from the control group, establishing a clear NOAEL.

Dose Level Objective Typical Characteristics in a Sub-Chronic Study
High Dose To induce clear, but non-lethal, toxicity.Mild to moderate elevation in serum ALT/AST; observable histopathological changes (e.g., inflammation, necrosis); <10% mortality.
Mid Dose(s) To establish a dose-response relationship.Intermediate effects between high and low doses.
Low Dose To identify the No Observed Adverse Effect Level (NOAEL).No significant difference from the control group in any measured parameter.
Control To provide a baseline for comparison.Vehicle only (e.g., corn oil, carboxymethyl cellulose solution).[11]

Q3: What are the critical control groups to include in the study design?

A3: A robust study design requires multiple control groups to isolate the effects of the test article.

  • Vehicle Control Group: This is the most critical group. Animals are administered the same vehicle (the solvent or suspension agent for aegeline) on the same schedule as the treated groups. This controls for any effects of the vehicle itself or the stress of the administration procedure.

  • Positive Control Group (Optional but Recommended): Including a group treated with a known hepatotoxin, such as a low dose of acetaminophen (APAP) or carbon tetrachloride (CCl4), can be invaluable.[12]

    • Causality & Trustworthiness: This group serves as a self-validating system for your experimental assays. If you observe the expected liver injury in the positive control group, it confirms that your monitoring techniques (e.g., blood chemistry, histology) are sensitive enough to detect hepatotoxicity.[12][13] If this group shows no effect, it may indicate a problem with your assay procedures rather than a lack of effect from aegeline.

  • Satellite Groups: For each dose level (including vehicle control), satellite groups of animals can be included. These animals are dosed for a specific period and then observed for a recovery period without treatment. This helps determine if any observed toxicity is reversible.

Section 2: In-Life Monitoring & Troubleshooting Guide

Continuous monitoring of animal health is paramount for both ethical considerations and data quality. This section addresses common issues encountered during the in-life phase of the study.

Problem 1: I'm observing unexpected mortality or severe clinical signs (e.g., lethargy, jaundice) in the high-dose aegeline group.

  • Potential Cause: The selected high dose may be too close to the median lethal dose (LD50) for chronic administration. Acute toxicity data does not always predict chronic tolerance.[10]

  • Troubleshooting Steps:

    • Immediate Action: Consult with the attending veterinarian to provide supportive care or humane euthanasia for severely affected animals.

    • Dose Re-evaluation: If mortality exceeds ~10%, it may invalidate the study group. Consider halting the study to conduct a new dose-ranging study with lower doses.

    • Frequency Adjustment: If the compound has a long half-life, daily dosing may lead to accumulation and unexpected toxicity. Review any available pharmacokinetic data. If none exists, consider reducing dosing frequency (e.g., to three times per week) as an exploratory measure in a separate pilot study.

Problem 2: Animals in the aegeline-treated groups are showing significant body weight loss compared to controls.

  • Potential Cause 1: Systemic Toxicity: Significant weight loss (>10-15%) is a common indicator of systemic toxicity, not necessarily specific to the liver. The compound may be affecting appetite, nutrient absorption, or other organs.

  • Potential Cause 2: Palatability: If the test article is administered in the feed, a bitter taste may cause the animals to eat less.

  • Troubleshooting Steps:

    • Quantify Food/Water Intake: Measure daily food and water consumption to differentiate between reduced intake and metabolic effects.

    • Conduct Interim Necropsy: If the study design allows, sacrifice a subset of animals to perform gross necropsy and histopathology on other major organs (kidneys, spleen, GI tract) to check for other target organ toxicities.

    • Calculate Relative Liver Weight: At necropsy, always calculate the relative liver weight (liver weight / body weight). An increase in relative liver weight, even with body weight loss, can be an indicator of hepatomegaly or inflammation.[14][15]

Problem 3: My serum biomarker results (ALT, AST) are highly variable and not showing a clear dose-response.

  • Potential Cause 1: Timing of Blood Collection: Liver enzyme levels can spike and then decline as the liver adapts or regenerates.[6][7] If blood is collected at inconsistent times relative to dosing, you may miss the peak window of injury.

  • Potential Cause 2: Hemolysis: Improper blood collection or sample handling can cause red blood cells to lyse (hemolysis), releasing enzymes that artificially inflate AST and ALT readings.

  • Troubleshooting Steps:

    • Standardize Collection Time: Ensure that blood is collected at the same time point for all animals, ideally a few hours after dosing when compound concentration is likely to be high.

    • Refine Collection Technique: Use appropriate gauge needles and collection tubes. Allow samples to clot properly before centrifugation, and separate serum promptly. Visually inspect serum for a pink or red tinge, which indicates hemolysis.

    • Expand Biomarker Panel: Do not rely solely on ALT and AST. Include Alkaline Phosphatase (ALP) and Bilirubin to detect cholestatic injury (impaired bile flow), which may be a different injury pattern induced by aegeline.[16][17]

Experimental Workflow: Long-Term Hepatotoxicity Study

G cluster_0 Phase 1: Study Design & Setup cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Terminal Procedures cluster_3 Phase 4: Data Analysis a Dose-Ranging Study (Sub-Chronic) b Select Doses (High, Mid, Low, Vehicle) a->b c Animal Acclimation & Randomization b->c d Daily Dosing (Oral Gavage) c->d e Weekly Body Weight & Clinical Observations d->e f Periodic Blood Collection (Serum Biomarkers) d->f g Terminal Bleed (Final Biomarkers) h Necropsy & Organ Weights (Liver, Kidney, etc.) g->h i Tissue Collection (Formalin & Flash-Freeze) h->i j Histopathology (H&E Staining, Scoring) i->j l Statistical Analysis & Final Report j->l k Biochemical Analysis k->l

Caption: High-level workflow for a long-term rodent toxicity study.

Section 3: Post-Mortem Analysis & Data Interpretation

Terminal analysis provides the definitive evidence of organ toxicity. Proper tissue handling and interpretation are crucial.

Q1: How should I perform and interpret liver histopathology?

A1: Histopathology is the gold standard for assessing liver injury. It provides a visual confirmation of the damage suggested by biomarker changes.

  • Procedure: A systematic evaluation by a board-certified veterinary pathologist is essential.[18] Liver sections should be stained with Hematoxylin and Eosin (H&E) and examined for key features of Drug-Induced Liver Injury (DILI), including:

    • Necrosis: Type and location (e.g., centrilobular, periportal). Centrilobular necrosis is a common feature in toxin-induced injury.[6][19]

    • Inflammation: Infiltration of inflammatory cells.

    • Steatosis: Accumulation of fat droplets (micro- or macrovesicular).

    • Cholestasis: Evidence of bile plugging.

    • Fibrosis: Deposition of collagen, indicating chronic injury.

  • Interpretation & Trustworthiness: A semi-quantitative scoring system should be used to grade the severity of these findings, allowing for statistical comparison between groups.[6][7] The pathologist should be blinded to the treatment groups to prevent bias. The findings must correlate with the biomarker data. For example, high ALT/AST levels should correspond with observable necrosis.[14] If they don't, it could suggest a different mechanism of injury (e.g., mitochondrial damage without overt cell death) that requires further investigation.[18]

Q2: My results show mild ALT elevation but significant histopathological findings. What advanced analyses can help explain this discrepancy and elucidate the mechanism?

A2: This scenario suggests a more subtle form of cellular stress that may not cause overt hepatocyte lysis but still represents a significant toxicological finding.

  • Oxidative Stress Analysis: Aegeline's toxicity may be mediated by the generation of reactive oxygen species (ROS).[20][21]

    • Rationale: ROS can damage cellular components, leading to inflammation and apoptosis without necessarily causing the membrane rupture that releases large amounts of ALT.

    • Recommended Assays: Measure levels of malondialdehyde (MDA, a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in frozen liver tissue homogenates.[22][23][24]

  • Apoptosis Pathway Analysis: Aegeline may be inducing programmed cell death (apoptosis) rather than necrosis.

    • Rationale: Apoptosis is a more controlled form of cell death that results in less leakage of cytosolic enzymes.

    • Recommended Assays: Use immunohistochemistry (IHC) or Western blot on liver tissue to measure the expression of key apoptosis-related proteins, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase).[21][24] An increased Bax/Bcl-2 ratio and elevated cleaved Caspase-3 would strongly suggest an apoptotic mechanism.

Potential Signaling Pathway for Aegeline-Induced Hepatotoxicity

G Aegeline (+-) Aegeline Metabolism CYP450 Metabolism Aegeline->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Mito Mitochondrial Stress ROS->Mito Inflammation Inflammation (NF-κB Activation) ROS->Inflammation Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Injury Hepatocellular Injury & Necrosis Apoptosis->Injury Inflammation->Injury

Caption: Proposed mechanism of aegeline-induced liver injury.

Section 4: Key Experimental Protocols

Protocol 1: Serum Biomarker Analysis

  • Blood Collection: Collect 0.5-1.0 mL of whole blood via an appropriate site (e.g., submandibular or saphenous vein for interim collections, cardiac puncture for terminal).

  • Sample Processing: Dispense blood into a serum separator tube (SST). Allow to clot at room temperature for 30 minutes.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Serum Collection: Carefully pipette the serum supernatant into a clean, labeled microcentrifuge tube. Avoid disturbing the red blood cell pellet.

  • Analysis: Analyze serum using a validated clinical chemistry analyzer for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Quality Control: Run commercially available standards and controls with each batch to ensure analyzer accuracy and precision.

Protocol 2: Liver Tissue Preparation for Histopathology (H&E Staining)

  • Tissue Collection: Immediately following euthanasia, perform a gross examination of the liver. Record any abnormalities (color, texture, nodules).

  • Sectioning: Take a representative cross-section (approx. 3-5 mm thick) from the same lobe (e.g., the left lateral lobe) for every animal to ensure consistency.

  • Fixation: Place the tissue section into a labeled cassette and immerse in a volume of 10% neutral buffered formalin (NBF) that is at least 10 times the volume of the tissue. Fix for 24-48 hours.

    • Causality: Inadequate fixation is a primary cause of artifacts that can be misinterpreted as pathology. Over-fixation can mask certain cellular details. The 24-48 hour window is critical.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol baths, clear with xylene, and infiltrate with molten paraffin wax using an automated tissue processor.

  • Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.

  • Sectioning: Cut thin sections (4-5 µm) using a microtome.

  • Staining: Mount sections on glass slides and perform standard Hematoxylin and Eosin (H&E) staining.

  • Coverslipping: Dehydrate the stained slide and apply a permanent coverslip. The slide is now ready for pathological evaluation.

References

  • Title: Test No. 452: Chronic Toxicity Studies Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Chronic Toxicity Study (OECD TG-452).pptx Source: SlideShare URL: [Link]

  • Title: OECD guidelines for Chronic Toxicity studies Source: Biobide Blog URL: [Link]

  • Title: Test No. 452: Chronic Toxicity Studies - Abstract Source: OECD URL: [Link]

  • Title: Augmentation of hepatoprotective potential of Aegle marmelos in combination with piperine in carbon tetrachloride model in wistar rats Source: BMC Complementary and Alternative Medicine, PubMed Central URL: [Link]

  • Title: Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice Source: Veterinary World, PubMed Central URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

  • Title: Hepatoprotective effect of the pulp/seed of Aegle Marmelos correa ex Roxb against carbon tetrachloride induced liver damage in rats Source: International Journal of Green Pharmacy URL: [Link]

  • Title: PHYTOCHEMICAL INVESTIGATIONS AND HEPATOPROTECTIVE EFFECTS OF AQUEOUS FRUIT EXTRACT OF AEGLE MARMELOS CORR. Source: TSI Journals URL: [Link]

  • Title: Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice Source: Veterinary World URL: [Link]

  • Title: The Hepatoprotective Effect of Bael Leaves (Aegle Marmelos) in Alcohol Induced Liver Injury in Albino Rats Source: ResearchGate URL: [Link]

  • Title: THERAPEUTIC EFFICACY OF HEPATOPROTECTIVE ACTIVITY OF AEGLE MARMELOS (L.) CORR. FRUIT AGAINST CARBON TETRACHLORIDE INDUCED DAMAGE Source: Connect Journals URL: [Link]

  • Title: in vivo general toxicology studies Source: YouTube URL: [Link]

  • Title: Recent Advances in the Histopathology of Drug-Induced Liver Injury Source: ResearchGate URL: [Link]

  • Title: The histopathological evaluation of drug-induced liver injury Source: ResearchGate URL: [Link]

  • Title: Development on Animal Models for Drug/Chemical Induced Liver Injury Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging Source: Toxicological Sciences, PubMed Central URL: [Link]

  • Title: association between histopathologic effects and liver weight changes induced in mice and rats by chemical exposures: an analysis of the data from Toxicity Reference Database (ToxRefDB) Source: Toxicological Sciences, Oxford Academic URL: [Link]

  • Title: Aegeline improves doxorubicin-induced liver toxicity by modulating oxidative stress and Bax/Bcl2/caspase/NF-κB signaling Source: Scientific Reports, PubMed URL: [Link]

  • Title: Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury Source: International Journal of Medical Research and Health Sciences URL: [Link]

  • Title: Aegeline improves doxorubicin-induced liver toxicity by modulating oxidative stress and Bax/Bcl2/caspase/NF-κB signaling Source: ResearchGate URL: [Link]

  • Title: Aegeline: Why is it a problem? Source: Operation Supplement Safety URL: [Link]

  • Title: In vitro models for liver toxicity testing Source: PubMed Central URL: [Link]

  • Title: Liver weight changes in rats and mice database Source: U.S. EPA Office of Research and Development URL: [Link]

  • Title: Aegle marmelos PROTECTS HEPATOCYTES FROM PARACETAMOL INDUCED HEPATOTOXICITY Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Acetaminophen-induced Liver Injury: from Animal Models to Humans Source: Experimental & Molecular Medicine URL: [Link]

  • Title: ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY Source: Biochimica et Biophysica Acta, PubMed Central URL: [Link]

  • Title: Animal models of drug-induced liver injury Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, PubMed URL: [Link]

  • Title: Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives Source: Frontiers in Pharmacology, PubMed Central URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to β3-Adrenergic Receptor Agonists: The Case of (+-)-Aegeline vs. Clinically Relevant Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of (+-)-Aegeline, a compound found in dietary supplements, and other well-characterized β3-adrenergic receptor (β3-AR) agonists. We will delve into their mechanisms of action, pharmacological profiles, and the critical implications of their respective safety data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of β3-AR modulation.

The β3-Adrenergic Receptor: A Key Metabolic and Urological Target

The β3-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in white and brown adipose tissue (BAT) and the detrusor muscle of the urinary bladder.[1] Its activation triggers a signaling cascade with significant therapeutic potential.

  • In Adipose Tissue: β3-AR stimulation in white adipose tissue mediates lipolysis, while in brown adipose tissue, it promotes thermogenesis through the upregulation of Uncoupling Protein 1 (UCP1).[2] This has made the β3-AR an attractive target for treating obesity and metabolic disorders like type 2 diabetes.[3]

  • In the Urinary Bladder: Activation of β3-ARs in the detrusor muscle leads to smooth muscle relaxation, increasing bladder capacity. This mechanism is the basis for the successful clinical application of β3-AR agonists in treating overactive bladder (OAB).[4]

The primary signaling pathway involves the receptor coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.[5] Evidence also suggests potential coupling to inhibitory G-proteins (Gi) in certain tissues, adding complexity to the receptor's signaling profile.[6]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β3-AR Agonist Receptor β3-AR Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., HSL, CREB) PKA->Targets Phosphorylates Response Physiological Response (Lipolysis, Thermogenesis, Relaxation) Targets->Response

Caption: Canonical β3-AR Gs-protein signaling pathway.

This compound: A Profile Marred by Safety Concerns

Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is an alkaloid naturally present in the leaves of the bael tree (Aegle marmelos) and can also be chemically synthesized.[7] It gained notoriety after being included in dietary supplements marketed for weight loss and muscle building.[8]

Mechanism of Action: The proposed mechanism for Aegeline's purported effects is the activation of the β3-AR. Studies on synthetic mimics of aegeline have explored this activity, with one analog showing an EC50 value of 447 nM in an in vitro reporter assay.[9] This research suggested that aegeline-inspired compounds could activate the β3-AR pathway, induce lipolysis, and improve insulin sensitivity in cellular models.[9][10]

Critical Safety & Regulatory Failures: Despite its proposed mechanism, this compound is a cautionary tale in product development.

  • Hepatotoxicity: The use of aegeline-containing supplements was associated with over 90 cases of acute liver injury, with some instances resulting in death or requiring liver transplantation.[7] Symptoms reported included fatigue, nausea, and jaundice.[8]

  • FDA Warning: In 2013, the U.S. Food and Drug Administration (FDA) issued a warning letter declaring that aegeline was not a legitimate dietary ingredient.[7][8]

  • Prohibited Substance: Aegeline is now included on the Department of Defense (DoD) Prohibited Dietary Supplement Ingredients list.[7]

The concentration of aegeline in supplements was likely far higher than what is found in its natural source, and its "long history of use" in traditional medicine does not provide sufficient evidence of safety for such high, isolated doses.[7] Due to the severe safety risks and lack of robust efficacy data in humans, aegeline is not a viable therapeutic candidate and its use is strongly discouraged.[7][8]

Comparator β3-AR Agonists: From Preclinical Tools to Approved Therapeutics

In stark contrast to aegeline, several other β3-AR agonists have undergone rigorous scientific and clinical evaluation.

  • Mirabegron (Myrbetriq®/Betmiga®): The first β3-AR agonist to receive widespread clinical approval for the treatment of OAB.[11] It acts as a partial agonist at the human β3-AR.[12] While considered β3-selective, it exhibits some affinity for α1A- and α1D-adrenergic receptors at higher concentrations, which is a key consideration in its pharmacological profile.[13] It has also been investigated for its potential to activate brown adipose tissue and improve metabolic parameters in humans.[14][15]

  • Vibegron (Gemtesa®): Another clinically approved agonist for OAB. A key distinguishing feature is that Vibegron acts as a full agonist at the β3-AR with a higher maximum response compared to mirabegron.[12][16] It also demonstrates a superior selectivity profile, with over 7900-fold selectivity for the β3-AR compared to β1- and β2-ARs, suggesting a lower potential for off-target cardiovascular effects.[17]

  • Solabegron: An investigational β3-AR agonist that has shown efficacy in reducing OAB symptoms in Phase II clinical trials.[18][19] Its development has progressed, and it represents another potential therapeutic option in this class.[20]

  • CL-316,243: A classic preclinical research tool. It is a highly selective β3-AR agonist in rodents and has been instrumental in elucidating the receptor's role in metabolism, including thermogenesis, glucose disposal, and the "browning" of white adipose tissue.[21][22][23] Its low potency at the human β3-AR makes it unsuitable for clinical development but invaluable for foundational research.[11]

Head-to-Head: A Comparative Pharmacological Analysis

The fundamental differences between these compounds become clear when their pharmacological properties are compared directly. The lack of reliable, peer-reviewed data for this compound itself necessitates using data from its synthetic mimics for comparison, a significant limitation that underscores its poor characterization.

Table 1: Comparative Pharmacological Properties of β3-AR Agonists

FeatureThis compound (Mimic)MirabegronVibegronSolabegronCL-316,243 (Human)
Development Status Prohibited Ingredient[7]Clinically Approved (OAB)[11]Clinically Approved (OAB)Investigational (OAB)[18]Preclinical Tool[11]
Efficacy (vs. Full Agonist) Not EstablishedPartial Agonist (~80%)[12]Full Agonist (~99%)[12]Partial AgonistPartial Agonist
Potency (EC50, human β3-AR) ~447 nM (Analog 10C)[9]~10.0 nM[12]~2.13 nM[12]~83.6 nM[17]Low Potency (pEC50 ~4.3)[11]
Selectivity (β3 vs. β1/β2) Not Well Characterized~500-fold[17]>7900-fold[17]Low (~21-fold vs β1)[17]High (>128-fold vs β1)[11]
Key Safety Finding Severe Hepatotoxicity [7]Generally Well Tolerated[13]Generally Well ToleratedGenerally Well Tolerated[18]Not for Human Use

This data clearly positions Vibegron as a highly potent and selective full agonist, and Mirabegron as a potent but partial agonist with a more complex off-target profile. Solabegron shows lower potency and selectivity compared to the approved drugs. The data for the Aegeline mimic suggests significantly lower potency than clinically relevant compounds, and its safety profile renders any potential efficacy moot.

Standardized Methodologies for Agonist Characterization

The validation of any potential β3-AR agonist requires rigorous, reproducible experimental protocols. Below are two foundational workflows.

Experimental Protocol 1: In Vitro β3-AR Agonist Activity Assay

This protocol determines the potency (EC50) and efficacy (Emax) of a test compound by measuring cAMP accumulation in cells expressing the target receptor.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells are used due to their robust growth and high transfection efficiency, ensuring reliable expression of the recombinant human β3-AR.

  • Positive Control: Isoproterenol, a non-selective full β-agonist, is used to define the maximum possible response (100% activation) of the system.

  • Assay Principle: The HTRF-based cAMP assay provides a sensitive and high-throughput method to quantify the second messenger generated upon receptor activation.

  • PDE Inhibitor: IBMX is included to prevent the degradation of cAMP by phosphodiesterases, thus amplifying the signal and increasing assay sensitivity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293 cells to 80% confluency. Transfect cells with a plasmid encoding the human β3-AR using a suitable lipid-based transfection reagent. Allow 24-48 hours for receptor expression.

  • Cell Plating: Harvest the transfected cells and seed them into 384-well assay plates at a density of 2,000-5,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Aegeline, Mirabegron) and the positive control (Isoproterenol) in assay buffer.

  • Assay Procedure: a. Remove culture medium from the cells. b. Add 10 µL of assay buffer containing the phosphodiesterase inhibitor IBMX (500 µM). c. Add 10 µL of the serially diluted test compounds or control. d. Incubate for 30 minutes at room temperature to allow for cAMP accumulation.

  • Detection: Add 20 µL of the HTRF cAMP detection reagents (anti-cAMP cryptate and cAMP-d2) according to the manufacturer's instructions. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the ratio of emissions at 665 nm and 620 nm.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine EC50 and Emax values.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfect 1. Transfect HEK293 with hβ3-AR Plasmid Plate 2. Plate Cells in 384-well Plate Transfect->Plate Stimulate 4. Add Compounds & Incubate to Stimulate Plate->Stimulate Compound 3. Prepare Compound Serial Dilutions Compound->Stimulate Detect 5. Add HTRF Detection Reagents Stimulate->Detect Read 6. Read Plate Detect->Read Analyze 7. Plot Curve & Calculate EC50/Emax Read->Analyze

Sources

A Cross-Study Examination of (+-)-Aegeline's Efficacy in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling the Therapeutic Potential of (+-)-Aegeline

This compound, a naturally occurring alkaloidal amide found in the leaves of the bael tree (Aegle marmelos), has garnered significant attention within the scientific community for its potential therapeutic applications.[1] Traditionally used in Ayurvedic medicine, this bioactive compound is now the subject of modern pharmacological investigation, with a growing body of preclinical evidence suggesting its efficacy across a spectrum of disease models.[1][2] This guide provides a comprehensive cross-study comparison of this compound's performance in various pathological contexts, offering researchers, scientists, and drug development professionals a critical overview of its demonstrated biological activities.

It is crucial to note a significant safety concern associated with aegeline. In 2013, the FDA issued a warning regarding synthetic aegeline in dietary supplements, linking it to numerous cases of acute liver injury.[1] While naturally derived aegeline has shown hepatoprotective effects in some animal studies, the concentration in supplements is often much higher than in nature.[1][3] Therefore, the safety of aegeline, particularly at high doses and in combination with other substances, requires further rigorous investigation.[1] This guide will focus on the therapeutic potential observed in preclinical disease models, with the understanding that extensive safety and toxicological assessments are paramount before any clinical application.

Anti-Inflammatory Properties: A Common Mechanistic Thread

A consistent finding across multiple studies is the potent anti-inflammatory activity of this compound.[2][4] This effect appears to be a cornerstone of its therapeutic potential, contributing to its efficacy in a range of inflammatory-driven diseases.

Inflammatory Bowel Disease (IBD)

In a recent study utilizing a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, a well-established model for Inflammatory Bowel Disease, administration of aegeline (10 and 20 mg/kg) demonstrated significant therapeutic effects.[4] The treatment led to a reduction in the disease activity score, myeloperoxidase (MPO) levels—a marker of neutrophil infiltration—and improved other physical parameters.[4]

Mechanistically, aegeline was found to downregulate the gene expression of key pro-inflammatory mediators, including nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the NLRP3 inflammasome.[4] This suggests that aegeline mitigates colitis by suppressing the NF-κB-mediated NLRP3 inflammasome pathway, a critical signaling cascade in the pathogenesis of IBD.[4][5]

General Inflammation and Pain

The anti-inflammatory and analgesic properties of Aegle marmelos leaf extract, rich in aegeline, have been demonstrated in various models.[2] The extract has been shown to significantly reduce inflammation in a dose-dependent manner and increase the pain threshold.[2] The underlying mechanism involves the inhibition of pro-inflammatory mediators like prostaglandins, histamine, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6).[2]

Furthermore, studies on mast cells, key players in allergic and inflammatory responses, have shown that aegeline can inhibit histamine release.[6][7] This effect appears to be related to the modulation of intracellular calcium signaling events.[6][7]

Metabolic Disorders: Targeting Type 2 Diabetes

The potential of this compound in managing type 2 diabetes mellitus is an area of active research, with promising results from both in vitro and in vivo models.

Antihyperglycemic and Insulin-Sensitizing Effects

In a streptozotocin-induced diabetic rat model, aegeline demonstrated antihyperglycemic activity, lowering blood glucose levels at a dose of 100 mg/kg.[8] Further investigations using C2C12 myotubes, a skeletal muscle cell line, revealed that aegeline enhances glucose uptake in a time- and concentration-dependent manner.[9]

The mechanism of action appears to be multi-faceted. Aegeline stimulates GLUT4 translocation to the cell surface, a critical step for glucose uptake into muscle cells.[9] This process is mediated through the activation of distinct parallel signaling pathways involving Akt (protein kinase B) and Rac1.[9] Additionally, aegeline influences cytoskeletal rearrangement through the PI3-kinase-Rac1-PAK1-cofilin pathway, further contributing to improved insulin sensitivity.[9] Computational studies also suggest that aegeline may act as a dual agonist for PPARα and a partial agonist for PPARγ, providing both antihyperglycemic and antilipidemic benefits.[8]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that this compound may possess neuroprotective properties, offering a potential therapeutic avenue for neurodegenerative disorders like Parkinson's disease.

Combating α-Synuclein Toxicity

In a yeast model of Parkinson's disease, aegeline was shown to suppress the toxicity induced by α-synuclein, a protein whose aggregation is a hallmark of the disease.[10] At a concentration of 2.5 µM, aegeline not only blocked α-synuclein-mediated apoptotic cell death but also restored cellular growth by inhibiting the production of reactive oxygen species (ROS) and preventing nuclear DNA fragmentation.[10]

Anticancer Activity: Preliminary but Promising Findings

While research is in its early stages, some studies have indicated the potential of Aegle marmelos extracts, containing aegeline, to exhibit anticancer properties.

In one study, acetone and methanol extracts of A. marmelos leaves demonstrated cytotoxicity against MDA-MB-231 (breast cancer) and HEp-2 (laryngeal cancer) cell lines, with IC50 values of 79.62 µg/ml and 47.08 µg/ml, respectively.[11] It is important to note that these studies used crude extracts, and further research is needed to isolate and confirm the specific anticancer activity of aegeline.

Data Summary: A Comparative Overview

Disease ModelOrganism/Cell LineAegeline Dosage/ConcentrationKey Efficacy EndpointsReported Mechanism of Action
Inflammatory Bowel Disease TNBS-induced colitis in mice10, 20 mg/kg (oral)Reduced disease activity score, decreased MPO levels, improved physical parameters.[4]Downregulation of NF-κB, iNOS, COX-2, NLRP3, IL-1β, and IL-18 gene expression.[4]
Type 2 Diabetes Streptozotocin-induced diabetic rats100 mg/kg (oral)Lowered blood glucose levels.[8]Dual PPARα agonist and partial PPARγ agonist activity.[8]
Type 2 Diabetes C2C12 myotubesConcentration-dependentEnhanced GLUT4 translocation and glucose uptake.[9]Activation of Akt and Rac1 signaling pathways; stimulation of PI3-kinase-Rac1-PAK1-cofilin pathway.[9]
Parkinson's Disease Yeast model expressing α-synuclein2.5 µMBlocked α-synuclein-mediated apoptosis, restored cell growth, inhibited ROS, prevented DNA fragmentation.[10]Mimics the yeast SNARE protein Sec22p to suppress α-synuclein toxicity.[10]
Cancer MDA-MB-231 & HEp-2 cell linesIC50: 79.62 & 47.08 µg/ml (extract)Cytotoxicity against cancer cell lines.[11]Not fully elucidated for aegeline specifically.

Experimental Protocols: A Methodological Snapshot

TNBS-Induced Colitis Model in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Induction of Colitis: Intra-rectal administration of TNBS (2.5 mg in 50% ethanol) to anesthetized mice.

  • Treatment: Oral gavage of aegeline (5, 10, or 20 mg/kg) or vehicle daily for a specified period (e.g., 7 days). A positive control group receiving sulfasalazine (100 mg/kg) is included.[4]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Assessment: At the end of the experiment, colons are excised, and the length and weight are measured. Macroscopic damage is scored.

    • Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the colon tissue.

    • Histopathological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to assess inflammation, ulceration, and tissue damage.

    • Gene Expression Analysis: RNA is extracted from colon tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory genes (e.g., NF-κB, TNF-α, IL-6, NLRP3).[4]

Glucose Uptake Assay in C2C12 Myotubes
  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are serum-starved and then treated with varying concentrations of aegeline for different time points.

  • Glucose Uptake Measurement: Cells are incubated with 2-deoxy-D-[³H]glucose. The reaction is stopped, and cells are lysed. The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.[9]

  • Inhibitor Studies: To elucidate the signaling pathway, cells are pre-treated with specific inhibitors (e.g., wortmannin for PI3K, genistein for tyrosine kinases, Rac1 inhibitor) before aegeline treatment and glucose uptake measurement.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Aegeline_Signaling_Pathway cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Translocates to Membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates Aegeline (+-)Aegeline PI3K PI3K Aegeline->PI3K Activates Akt Akt PI3K->Akt Activates Rac1 Rac1 PI3K->Rac1 Activates Akt->GLUT4_Vesicle Promotes Translocation PAK1 PAK1 Rac1->PAK1 Activates Cofilin Cofilin PAK1->Cofilin Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Cofilin->Actin_Cytoskeleton Induces Actin_Cytoskeleton->GLUT4_Vesicle Facilitates Translocation

Caption: Aegeline's proposed mechanism for enhancing glucose uptake.

Experimental_Workflow_IBD start Start: TNBS-Induced Colitis in Mice treatment Daily Oral Treatment: - Vehicle - Aegeline (5, 10, 20 mg/kg) - Sulfasalazine (100 mg/kg) start->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment->monitoring euthanasia Euthanasia & Colon Excision monitoring->euthanasia macroscopic Macroscopic Analysis: - Colon Length & Weight - Damage Score euthanasia->macroscopic biochemical Biochemical Analysis: - MPO Assay euthanasia->biochemical histology Histopathological Analysis: - H&E Staining euthanasia->histology molecular Molecular Analysis: - qRT-PCR for Inflammatory Genes euthanasia->molecular end End: Data Analysis & Conclusion macroscopic->end biochemical->end histology->end molecular->end

Caption: Workflow for evaluating Aegeline's efficacy in an IBD model.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly suggests that this compound is a promising bioactive compound with a diverse pharmacological profile. Its potent anti-inflammatory effects appear to be a central mechanism driving its efficacy in models of inflammatory bowel disease and general inflammation. Furthermore, its ability to enhance insulin sensitivity and glucose uptake highlights its potential as a therapeutic agent for type 2 diabetes. The emerging neuroprotective and potential anticancer activities warrant further investigation.

However, it is imperative to approach the therapeutic potential of aegeline with caution, given the serious hepatotoxicity concerns associated with its synthetic form in dietary supplements.[1] Future research should focus on:

  • Comprehensive Safety and Toxicology Studies: Rigorous evaluation of the safety profile of purified this compound at various dosages and in different preclinical models is essential.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of how aegeline is absorbed, distributed, metabolized, and excreted is crucial for determining appropriate dosing and assessing potential drug interactions.[12][13][14]

  • Mechanism of Action Elucidation: Further studies are needed to fully unravel the molecular mechanisms underlying aegeline's diverse biological activities.

  • Clinical Trials: Well-designed, placebo-controlled clinical trials are the ultimate step to validate the efficacy and safety of this compound in human populations for specific disease indications.

References

  • Evaluation of Anti-inflammatory, Analgesic and Anti Irritant Activity of Aegle marmelos Leaves Extract. International Journal of Pharmaceutical Sciences.
  • Aegeline: Why is it a problem?
  • Aegeline attenuates TNBS-induced colitis by suppressing the NFƙB-mediated NLRP3 inflammasome p
  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF.
  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus.
  • Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach. PMC - PubMed Central.
  • Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences.
  • Pharmacological Properties of Aegle marmelos: A Review.
  • Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release
  • Pharmacokinetics and tissue distribution of Aegeline after oral administr
  • Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1. PubMed.
  • Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed.
  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administr
  • Aegeline Impurities. BOC Sciences.
  • PHARMACOLOGICAL PROPERTIES OF AEGLE MARMELOS: A MINI REVIEW.
  • Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administr
  • Prevention of advanced glycation end-products formation in diabetic rats through beta-cell modul
  • Therapeutic Potential of “Aegeline,” an Important Phytochemical of Aegle marmelos: Current Health Perspectives for the Treatment of Disease | Request PDF.
  • Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells | Request PDF.
  • anti-microbial and anti-cancer activity of aegle marmelos and gas chromatography coupled spectrometry analysis of their chemical constituents.
  • Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Allevi
  • Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Deriv
  • Synthesis and evaluation of novel ellipticines as potential anti-cancer agents. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

A Comparative Guide to the Metabolic Activity of (+-)-Aegeline and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease and drug development, the quest for novel therapeutic agents is a continuous journey from natural product discovery to synthetic optimization. (+-)-Aegeline, a natural alkaloid from the leaves of the Bael tree (Aegle marmelos), has emerged as a promising scaffold for developing compounds that modulate metabolic pathways.[1][2] This guide provides an in-depth, objective comparison of the metabolic activity of this compound with its synthetic analogs, supported by experimental data and detailed methodologies. We will explore the rationale behind the synthesis of these analogs and evaluate their performance in key metabolic assays.

Introduction to this compound: A Natural Product with Metabolic Promise

This compound has garnered attention for its potential antihyperglycemic and antidyslipidemic properties.[2] Preclinical studies have suggested that aegeline may exert its effects through various mechanisms, including the activation of the β3-adrenergic receptor (β3-AR), which is known to play a role in lipolysis and glucose metabolism.[2][3] Furthermore, research has indicated that aegeline can stimulate glucose uptake in skeletal muscle cells, a critical process for maintaining glucose homeostasis.[4]

However, natural products often present challenges in drug development, such as suboptimal pharmacokinetic profiles, limited potency, or off-target effects.[5][6] This has prompted the exploration of synthetic analogs of aegeline, designed to enhance its therapeutic potential while minimizing undesirable properties.

The Rationale for Synthetic Analogs: Enhancing Nature's Blueprint

The synthesis of analogs of a natural product like aegeline is driven by several key objectives:

  • Improved Potency and Efficacy: To create compounds that elicit a stronger biological response at lower concentrations.

  • Enhanced Selectivity: To design molecules that interact more specifically with the desired biological target, reducing the likelihood of off-target effects.

  • Optimized Pharmacokinetics: To improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, leading to better bioavailability and a more favorable dosing regimen.

  • Novel Mechanisms of Action: To explore chemical modifications that may lead to engagement with new or multiple biological targets, potentially offering synergistic therapeutic benefits.

Comparative Analysis of Metabolic Activity: this compound vs. Synthetic Analogs

While comprehensive head-to-head studies comparing this compound with a wide array of its synthetic analogs are still emerging, existing research provides valuable insights into the enhanced metabolic activities of specific analogs.

β3-Adrenergic Receptor Agonism and Insulin Sensitivity

A significant breakthrough in aegeline-inspired drug discovery has been the development of a novel N-acyl-1-amino-3-arylopropanol synthetic mimic, compound 10C .[3] This analog was identified through 3D pharmacophore modeling of known β3-AR agonists and was found to be a potent and specific β3-AR agonist with an EC50 value of 447 nM.[3]

Key Findings:

  • Enhanced β3-AR Activation: Compound 10C demonstrated potent activation of the β3-AR pathway, leading to increased lipolysis, fatty acid oxidation, and oxygen consumption in human adipocytes.[3]

  • Improved Insulin Sensitivity: In an in vitro model of insulin resistance, compound 10C was shown to revert chronic insulin-induced insulin resistance in white adipocytes.[3]

  • In Vivo Efficacy: When administered to high-fat diet-fed mice, compound 10C improved both insulin sensitivity and glucose tolerance.[3]

While the QSAR studies predicted this compound to be a β3-AR agonist, the experimental validation and the potency of compound 10C suggest a significant improvement over the natural product's predicted activity.[2][3]

Antiadipogenic Activity

Another area of investigation has been the development of aegeline-inspired hybrids to combat obesity by inhibiting adipogenesis. A series of novel amino alcohol and thiazolidinedione hybrids were synthesized, leading to the identification of compound 12c as a potent inhibitor of adipocyte differentiation.[7]

Key Findings:

  • Inhibition of Lipid Accumulation: Compound 12c effectively inhibited lipid accumulation in the 3T3-L1 preadipocyte cell line.[7]

  • Cell Cycle Arrest: The compound was found to block mitotic clonal expansion and arrest cells in the S-phase of the cell cycle, a critical step in adipogenesis.[7]

  • Downregulation of Adipogenic Transcription Factors: Compound 12c decreased the expression of key transcription factors involved in adipocyte differentiation, including PPARγ and C/EBPα.[7]

This demonstrates a distinct therapeutic approach compared to the β3-AR agonism of compound 10C, highlighting the versatility of the aegeline scaffold for generating analogs with diverse metabolic activities.

Experimental Data Summary

CompoundTarget/ActivityKey In Vitro/In Vivo ResultsReference
This compound Predicted β3-AR Agonist, Glucose UptakeLowered blood glucose in diabetic rats; Stimulated GLUT4 translocation.[2][4][2][4]
Compound 10C Potent β3-AR AgonistEC50 of 447 nM for β3-AR activation; Improved insulin sensitivity and glucose tolerance in HFD-fed mice.[3][3]
Compound 12c AntiadipogenicInhibited lipid accumulation and adipogenesis in 3T3-L1 cells; Downregulated PPARγ and C/EBPα.[7][7]

Key Experimental Protocols

To ensure the reproducibility and validity of findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the metabolic activity of aegeline and its analogs.

AMPK Activation Assay in C2C12 Myotubes

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation is a key target for many metabolic drugs.

Workflow for AMPK Activation Assay

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed C2C12 myoblasts and differentiate into myotubes B Treat myotubes with test compounds (Aegeline/analogs) or controls (e.g., AICAR) A->B C Lyse cells and collect protein extracts B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE and transfer to a membrane D->E F Probe with primary antibodies (p-AMPK, total AMPK, p-ACC, total ACC) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect chemiluminescence and quantify band intensity G->H

Caption: Workflow for assessing AMPK activation via Western Blotting.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Compound Treatment:

    • Starve differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Treat cells with various concentrations of this compound, its synthetic analogs, or a positive control like AICAR for the desired time period.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (a downstream target of AMPK), and total ACC.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and quantify using densitometry software.

2-NBDG Glucose Uptake Assay in C2C12 Myotubes

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the impact of test compounds on glucose transport into cells.

Workflow for 2-NBDG Glucose Uptake Assay

cluster_0 Cell Preparation & Treatment cluster_1 2-NBDG Incubation & Measurement A Seed and differentiate C2C12 cells in a 96-well plate B Starve cells in glucose-free medium A->B C Treat with test compounds (Aegeline/analogs) or insulin (positive control) B->C D Add 2-NBDG and incubate for a defined period C->D E Wash cells to remove extracellular 2-NBDG D->E F Measure fluorescence using a plate reader or flow cytometer E->F

Caption: Workflow for the 2-NBDG glucose uptake assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed and differentiate C2C12 cells in a 96-well black, clear-bottom plate.

  • Treatment:

    • Wash cells with PBS and then starve them in glucose-free DMEM for 1-2 hours.[8][9]

    • Treat the cells with the desired concentrations of this compound, its analogs, or insulin as a positive control for 30-60 minutes.[8][9]

  • 2-NBDG Uptake:

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 20-30 minutes at 37°C.[8][10]

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.[8]

    • Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission wavelengths of approximately 465/540 nm.[9]

Adipogenesis and Lipolysis Assays in 3T3-L1 Cells

These assays are crucial for evaluating the effects of compounds on fat cell differentiation and the breakdown of stored fats.

Workflow for Adipogenesis and Lipolysis Assays

cluster_0 Adipogenesis Assay cluster_1 Lipolysis Assay A Culture 3T3-L1 preadipocytes to confluence B Induce differentiation with a cocktail (IBMX, dexamethasone, insulin) in the presence of test compounds A->B C Maintain cells in adipocyte maintenance medium B->C D Stain lipid droplets with Oil Red O and quantify C->D E Differentiate 3T3-L1 cells into mature adipocytes F Treat mature adipocytes with test compounds or isoproterenol (positive control) E->F G Collect the medium and measure glycerol release F->G

Caption: Workflows for adipogenesis and lipolysis assays.

Step-by-Step Adipogenesis (Oil Red O Staining) Methodology:

  • Differentiation:

    • Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.

    • Two days post-confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, with or without the test compounds.

    • After 2-3 days, replace the medium with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) and culture for another 2-3 days.

    • Then, culture in DMEM with 10% FBS for an additional 2-4 days until mature adipocytes are formed.

  • Staining and Quantification:

    • Wash the differentiated cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10-20 minutes.

    • Wash extensively with water.

    • Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Step-by-Step Lipolysis (Glycerol Release) Methodology:

  • Cell Preparation:

    • Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Treatment:

    • Wash the mature adipocytes with a suitable assay buffer.

    • Treat the cells with test compounds or a positive control like isoproterenol in the assay buffer for 1-3 hours.[11][12]

  • Glycerol Measurement:

    • Collect the cell culture medium.

    • Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which is typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.[11][12]

Pharmacokinetics: A Brief Overview

The pharmacokinetic profile of a compound is a critical determinant of its in vivo efficacy. Studies on this compound have shown that it is rapidly absorbed after oral administration, with a peak plasma concentration reached at approximately 0.5 hours.[5][6] However, it also has a relatively short half-life of about 1.3-1.4 hours, indicating rapid elimination.[5][6]

Currently, there is limited publicly available information on the pharmacokinetic profiles of the synthetic analogs of aegeline. Further studies are needed to determine if these analogs offer improved pharmacokinetic properties, such as increased bioavailability and a longer half-life, which would be advantageous for therapeutic applications.

Conclusion and Future Directions

The journey from the natural product this compound to its synthetic analogs exemplifies a powerful strategy in modern drug discovery. The available evidence strongly suggests that synthetic modification of the aegeline scaffold can lead to compounds with significantly enhanced and diverse metabolic activities. Analogs like compound 10C, a potent β3-AR agonist with improved insulin-sensitizing effects, and compound 12c, an effective inhibitor of adipogenesis, showcase the potential of this approach.[3][7]

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive studies that directly compare the metabolic activities of this compound with a broader range of its synthetic analogs under the same experimental conditions.

  • Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms by which these analogs exert their effects.

  • Pharmacokinetic Profiling: Characterizing the pharmacokinetic properties of promising synthetic analogs to assess their drug-like potential.

  • In Vivo Efficacy and Safety: Evaluating the most promising analogs in relevant animal models of metabolic diseases to determine their therapeutic efficacy and safety profiles.

By systematically exploring the chemical space around the aegeline scaffold, researchers are well-positioned to develop novel and effective therapeutics for the management of metabolic disorders such as type 2 diabetes and obesity.

References

  • Rajan, S., Satish, S., Shankar, K., Pandeti, S., Varshney, S., Srivastava, A., Kumar, D., Gupta, A., Gupta, S., Choudhary, R., Balaramnavar, V. M., Narender, T., & Gaikwad, A. N. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism, 85, 1-13. [Link]

  • Biocompare. (2015, October 29). Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. [Link]

  • Dong, C., Yuan, T., & Wu, Y. (2018). FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe. Bio-protocol, 8(8), e2801. [Link]

  • Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). Assay Genie. [Link]

  • ResearchGate. (2018, June 16). Need a protocol for insulin stimulated glucose uptake using 2 NBDG on HepG2 cells? ResearchGate. [Link]

  • Zen-Bio, Inc. (n.d.). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. Zen-Bio. [Link]

  • Srivastava, A. K., et al. (2018). Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. Bioorganic & Medicinal Chemistry Letters, 28(1), 45-50. [Link]

  • Rajan, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. ResearchGate. [Link]

  • ResearchGate. (n.d.). Aegeline inspired synthesis of novel amino alcohol and thiazolidinedione hybrids with antiadipogenic activity in 3T3-L1 cells. ResearchGate. [Link]

  • Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica, 85(06), 491-495. [Link]

  • ResearchGate. (n.d.). Antihyperglycemic and Antidyslipidemic Agent from Aegle marmelos. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. ResearchGate. [Link]

  • ResearchGate. (n.d.). Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus. ResearchGate. [Link]

  • Zen-Bio, Inc. (2012, November 1). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Zen-Bio. [Link]

  • ResearchGate. (n.d.). Fig. 1. Antibody and assay validation. A: AMPK 1 and AMPK 2 activity... ResearchGate. [Link]

  • Lee, S., et al. (2010). Measurement of lipolysis products secreted by 3T3-L1 adipocytes using microfluidics. Analytical and Bioanalytical Chemistry, 396(2), 851-859. [Link]

  • Wang, Y., et al. (2021). Metabolic activation of aegeline mediated by CYP2C19. Xenobiotica, 51(11), 1217-1228. [Link]

  • Narender, T., et al. (2007). Antihyperglycemic and antidyslipidemic agent from Aegle marmelos. Bioorganic & Medicinal Chemistry Letters, 17(6), 1808-1811. [Link]

  • Patel, M. B., et al. (2012). Synthesis and antidiabetic evaluation of some novel compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 549-555. [Link]

  • Gautam, S., et al. (2015). Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1. European Journal of Pharmacology, 762, 419-429. [Link]

Sources

A Researcher's Guide to Replicating and Comparing the Anti-Adipogenic Effects of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers in metabolic disease and drug discovery to rigorously investigate and replicate the purported anti-obesity effects of the natural compound (+-)-Aegeline. Our focus is on its mechanism of inhibiting adipogenesis, the process of forming new fat cells. By presenting detailed, self-validating protocols and comparative benchmarks, this document serves as a practical tool for generating robust and publishable data. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a deep understanding of the experimental system.

Scientific Foundation: Targeting the Masters of Adipogenesis

Obesity is characterized by the expansion of white adipose tissue, a process driven by both the enlargement of existing adipocytes (hypertrophy) and the formation of new ones from precursor cells (adipogenesis or hyperplasia).[1] Inhibiting adipogenesis is a key therapeutic strategy for controlling fat mass. This process is orchestrated by a complex transcriptional cascade, at the heart of which lie two master regulators: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα) .[2]

These two transcription factors engage in a synergistic feed-forward loop; they induce each other's expression and collaboratively activate the genes necessary for the adipocyte phenotype, such as those for lipid metabolism and insulin sensitivity.[3][4] Therefore, any compound that effectively suppresses the expression or activity of PPARγ and C/EBPα is a strong candidate for an anti-adipogenic agent.[5]

Upstream of this core axis, the cellular energy sensor AMP-activated protein kinase (AMPK) plays a pivotal role.[6] Activation of AMPK, typically in response to low cellular energy levels, initiates a metabolic switch that halts energy-consuming processes like fat storage and promotes energy-producing pathways.[7] Activated AMPK is known to inhibit adipogenesis, in part by suppressing the expression of key adipogenic factors like PPARγ and C/EBPα.[8][9]

This compound, an alkaloid isolated from the leaves of Aegle marmelos, has been identified in preclinical studies as a compound with potential anti-obesity effects.[10][11] The primary hypothesis to be tested is that Aegeline exerts these effects by inhibiting adipocyte differentiation through the modulation of the AMPK/PPARγ/C/EBPα signaling pathway. Given reports linking aegeline-containing supplements to hepatotoxicity, rigorous and independent verification of its biological activity and mechanism is of paramount importance.[12]

cluster_0 Upstream Signaling cluster_1 Core Transcriptional Loop cluster_2 Cellular Outcome Aegeline This compound AMPK AMPK Aegeline->AMPK Activates (?) pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits PPARg->CEBPa Induces Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis Promotes CEBPa->PPARg Induces CEBPa->Adipogenesis Promotes

Caption: Hypothesized signaling pathway for Aegeline's anti-adipogenic action.

Experimental Design: A Comparative Approach

To validate the anti-adipogenic effects of this compound, a well-controlled in vitro experiment is essential. The murine 3T3-L1 preadipocyte cell line is the gold standard for this purpose, as it reliably differentiates into mature, lipid-storing adipocytes under defined chemical conditions.[13][14]

Our experimental design incorporates critical controls to ensure the results are interpretable and trustworthy.

  • Test Compound: this compound at a range of concentrations (e.g., 10, 25, 50 µM) to assess dose-dependency.

  • Vehicle Control (Negative): The solvent used for Aegeline (e.g., DMSO) at the highest equivalent volume. This group represents the baseline level of differentiation.

  • Inhibitor Control (Positive): Berberine (e.g., 10 µM). This natural alkaloid is a well-characterized inhibitor of adipogenesis that acts through the AMPK/PPARγ pathway, providing an excellent performance benchmark for Aegeline.[9]

  • Inducer Control (Assay Validation): Rosiglitazone (e.g., 1 µM). As a potent PPARγ agonist, it should enhance differentiation, confirming the responsiveness of the 3T3-L1 cells to pathway modulation.[15]

The following workflow provides a top-level view of the entire experimental process.

cluster_workflow Experimental Workflow cluster_assays Assays (Day 8) Start Culture 3T3-L1 Preadipocytes Induce Induce Differentiation + Compound Treatment Start->Induce stain Phenotypic Analysis: Oil Red O Staining Induce->stain mol Mechanistic Analysis: Western Blot & qPCR Induce->mol analyze Data Analysis & Comparison stain->analyze mol->analyze

Caption: High-level workflow for assessing anti-adipogenic compounds.

Detailed Experimental Protocols

The following protocols are optimized for reproducibility. Adherence to these steps, particularly regarding cell confluence and timing, is critical for success.

Protocol 1: 3T3-L1 Culture and Adipogenic Differentiation

This protocol outlines the process of culturing 3T3-L1 preadipocytes and inducing their differentiation in the presence of test compounds.

  • Cell Culture:

    • Culture 3T3-L1 cells (e.g., ATCC® CL-173™) in DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.

    • Maintain cells in a 37°C incubator with 5% CO₂. Do not allow cells to become over-confluent during expansion.

  • Seeding for Differentiation:

    • Seed cells into appropriate culture plates (e.g., 6-well plates for protein/RNA, 24-well plates for staining).

    • Allow cells to grow to 100% confluence. It is critical to let them remain contact-inhibited for an additional 48 hours post-confluence (Day 0).

  • Induction of Differentiation (Day 0):

    • Replace the growth medium with differentiation medium (DMEM, 10% Fetal Bovine Serum, 1% Pen-Strep) supplemented with the "MDI" cocktail:

      • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

      • 1 µM Dexamethasone (DEX)

      • 10 µg/mL Insulin

    • Add test compounds (Vehicle, Aegeline, Berberine, Rosiglitazone) to the appropriate wells along with the MDI-supplemented medium.

  • Insulin Treatment (Day 2):

    • Aspirate the MDI medium and replace it with differentiation medium containing only 10 µg/mL Insulin and the respective test compounds.

  • Maintenance (Day 4 onwards):

    • Aspirate the medium and replace it with fresh differentiation medium (containing 10% FBS but no additional hormones) plus the respective test compounds.

    • Repeat this medium change every two days until Day 8, when cells are ready for harvest and analysis.

Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining

This method visualizes and quantifies the intracellular lipid droplets, the hallmark of mature adipocytes.[16]

  • Cell Fixation:

    • On Day 8, gently wash the cell monolayers twice with Phosphate-Buffered Saline (PBS).

    • Add 10% formalin in PBS to each well and incubate for at least 60 minutes at room temperature.[17]

  • Staining:

    • Prepare a fresh Oil Red O (ORO) working solution by mixing 6 parts of ORO stock (0.5% ORO in isopropanol) with 4 parts of dH₂O. Allow the solution to sit for 10 minutes, then filter through a 0.2 µm filter to remove precipitate.[18]

    • Remove the formalin and wash the wells once with dH₂O.

    • Add 60% isopropanol to each well for 5 minutes.

    • Remove the isopropanol and add the filtered ORO working solution to cover the cell monolayer. Incubate for 30 minutes at room temperature.[16]

  • Washing and Imaging:

    • Aspirate the ORO solution and wash the wells repeatedly (4-5 times) with dH₂O until the excess stain is removed.

    • At this stage, images can be captured using a microscope to visualize lipid droplet formation.

  • Quantification:

    • After imaging, completely remove all water and let the plates air dry.

    • Add 100% isopropanol to each well (e.g., 1 mL for a 24-well plate) and place on an orbital shaker for 10 minutes to elute the stain from the cells.[19]

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.[16]

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in the protein levels and activation states of AMPK, PPARγ, and C/EBPα.

  • Cell Lysis:

    • On Day 8, place culture plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for detecting phosphorylated proteins to reduce background.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-AMPKα

      • Rabbit anti-PPARγ

      • Mouse anti-C/EBPα

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Analysis:

    • Apply an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize p-AMPK to total AMPK, and PPARγ/C/EBPα to β-Actin.

Protocol 4: RT-qPCR Analysis of Adipogenic Gene Expression

This protocol quantifies the mRNA levels of Pparg and Cebpa to assess transcriptional regulation.[21]

  • RNA Extraction:

    • On Day 8, wash cells with PBS and lyse them directly in the culture dish using a TRIzol-based reagent or a column-based RNA extraction kit.

    • Process the lysate according to the manufacturer's instructions to obtain high-quality total RNA.

  • cDNA Synthesis:

    • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.

    • Use validated primers for murine Pparg, Cebpa, and a stable housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method.

    • Express the data as a fold change relative to the vehicle-treated control group.

Data Interpretation & Comparative Benchmarks

The data gathered should be organized to facilitate a clear comparison between this compound and the controls. The following tables illustrate the expected outcomes that would support the primary hypothesis.

Table 1: Comparative Effects on Lipid Accumulation (Oil Red O Absorbance)

Treatment Group Concentration Normalized Absorbance at 510 nm (Mean ± SD) % Inhibition vs. Vehicle
Vehicle (DMSO) 0.1% 1.00 ± 0.08 0%
This compound 10 µM 0.75 ± 0.06 25%
This compound 25 µM 0.52 ± 0.05 48%
This compound 50 µM 0.31 ± 0.04 69%
Berberine (Positive Control) 10 µM 0.35 ± 0.05 65%

| Rosiglitazone (Inducer) | 1 µM | 1.45 ± 0.11 | -45% |

A dose-dependent decrease in lipid accumulation with Aegeline, approaching the level of the Berberine positive control, would be a strong primary finding.

Table 2: Comparative Effects on Key Protein Expression (Relative Densitometry)

Treatment Group (50 µM) p-AMPK / Total AMPK (Fold Change) PPARγ / β-Actin (Fold Change) C/EBPα / β-Actin (Fold Change)
Vehicle (DMSO) 1.0 ± 0.1 1.0 ± 0.12 1.0 ± 0.15
This compound 2.5 ± 0.3 0.4 ± 0.07 0.5 ± 0.09

| Berberine | 2.8 ± 0.4 | 0.3 ± 0.05 | 0.4 ± 0.06 |

Mechanistic validation is achieved if Aegeline treatment leads to a significant increase in AMPK phosphorylation and a concurrent decrease in the protein levels of the master adipogenic regulators PPARγ and C/EBPα.

Table 3: Comparative Effects on Gene Expression (RT-qPCR)

Treatment Group (50 µM) Pparg mRNA (Fold Change) Cebpa mRNA (Fold Change)
Vehicle (DMSO) 1.0 ± 0.11 1.0 ± 0.13
This compound 0.45 ± 0.08 0.55 ± 0.07

| Berberine | 0.41 ± 0.06 | 0.51 ± 0.09 |

The protein expression data should be corroborated at the transcriptional level, showing that Aegeline suppresses the mRNA expression of both Pparg and Cebpa, consistent with the proposed mechanism.

Conclusion and Future Perspectives

By following this comprehensive guide, a research team can produce a robust, multi-faceted dataset to either confirm or refute the anti-adipogenic properties of this compound. A successful replication, demonstrating dose-dependent inhibition of lipid accumulation supported by mechanistic data showing AMPK activation and suppression of the PPARγ-C/EBPα axis, would provide a strong foundation for further investigation.

The logical next step would be to translate these in vitro findings to an in vivo setting, such as a high-fat diet (HFD)-induced obesity model in mice.[22][23] Such studies would be critical to evaluate Aegeline's effect on body weight, fat mass, glucose tolerance, and serum lipid profiles, which have been assessed for crude extracts of Aegle marmelos.[1][24] Furthermore, given the safety concerns, any in vivo work must include a thorough toxicological assessment, with particular attention to liver function markers, and be informed by pharmacokinetic studies to ensure relevant dosing.[11][12]

References

  • Martinez-Santibanez, G., & Zezati-Contreras, G. (2019). The Use of 3T3-L1 Murine Preadipocytes as a Model of Adipogenesis. Methods in Molecular Biology, 1916, 263–272. Retrieved from [Link]

  • Scribd. (n.d.). Oil Red O Staining Protocol. Retrieved from [Link]

  • ResearchGate. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells. Retrieved from [Link]

  • MDPI. (2019). Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review. Cells, 8(10), 1253. Retrieved from [Link]

  • Cytion. (n.d.). 3T3-L1 Cell Line: A Key to Understanding Obesity. Retrieved from [Link]

  • Kaufmann, A., et al. (2017). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 6(3), 189–201. Retrieved from [Link]

  • UCLA. (2005). ADIPOCYTE STAINING WITH OIL RED O. Retrieved from [Link]

  • Cyagen. (2025). 3T3-L1 Cell Line: A Robust and Classic Model for Adipose Metabolism. Retrieved from [Link]

  • Sangwan, S., et al. (2014). Anti adipogenic activity of Aegle marmelos Correa. Fitoterapia, 92, 149-154. Retrieved from [Link]

  • Yue, P., et al. (2012). Apelin inhibits adipogenesis and lipolysis through distinct molecular pathways. Molecular and Cellular Biochemistry, 369(1-2), 115-124. Retrieved from [Link]

  • ResearchGate. (2013). Anti adipogenic activity of Aegle marmelos Correa. Retrieved from [Link]

  • Karmase, A., et al. (2013). Evaluation of anti-obesity effect of Aegle marmelos leaves. Phytomedicine, 20(10), 805-812. Retrieved from [Link]

  • ResearchGate. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Retrieved from [Link]

  • Babbo, C. C., et al. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in Molecular Biology, 2938, 53–62. Retrieved from [Link]

  • Garg, V. K., & Singh, H. (2014). Antiobesity Activity of Aqueous and Ethanol Extracts of Aegle Marmelos Leaves in High Fat Diet Induced Obese Rats. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 29-37. Retrieved from [Link]

  • Sanders, M. J., et al. (2005). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 385(Pt 1), 51–58. Retrieved from [Link]

  • Kim, J., et al. (2023). Selegiline Modulates Lipid Metabolism by Activating AMPK Pathways of Epididymal White Adipose Tissues in HFD-Fed Obese Mice. International Journal of Molecular Sciences, 24(21), 15729. Retrieved from [Link]

  • ResearchGate. (2014). How to go about a Phospho-AMPK blot?. Retrieved from [Link]

  • USDA ARS. (2019). Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. Retrieved from [Link]

  • Steger, D. J., et al. (2010). Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading. Molecular and Cellular Biology, 30(17), 4220–4231. Retrieved from [Link]

  • ResearchGate. (2023). Selegiline Modulates Lipid Metabolism by Activating AMPK Pathways of Epididymal White Adipose Tissues in HFD-Fed Obese Mice. Retrieved from [Link]

  • Pereira, L., et al. (2021). Natural bioactive compounds and their mechanisms of action in the management of obesity: a narrative review. Annals of the New York Academy of Sciences, 1493(1), 5–32. Retrieved from [Link]

  • Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. Retrieved from [Link]

  • ResearchGate. (2013). Evaluation of anti-obesity effect of Aegle Marmelos leaves. Retrieved from [Link]

  • Scientific Reports. (2024). Prmt6 represses the pro-adipogenic Ppar-gamma–C/ebp-alpha transcription factor loop. Scientific Reports, 14(1), 6656. Retrieved from [Link]

  • OriGene Technologies. (n.d.). PPAR gamma (PPARG) Human qPCR Primer Pair. Retrieved from [Link]

  • ScienceScholar. (2022). The bioactive role of aqueous extract of aegle marmelos leaves on obese rats. International Journal of Health Sciences, 6(S5), 619-628. Retrieved from [Link]

  • Yilmaz, E., & Terek, M. C. (2022). In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review. Frontiers in Endocrinology, 13, 969603. Retrieved from [Link]

  • Rosen, E. D., et al. (2002). C/EBPα induces adipogenesis through PPARγ: a unified pathway. Genes & Development, 16(1), 22–26. Retrieved from [Link]

  • Wang, J., et al. (2021). Diphyllin Improves High-Fat Diet-Induced Obesity in Mice Through Brown and Beige Adipocytes. Frontiers in Pharmacology, 12, 691656. Retrieved from [Link]

  • Tyagi, S., et al. (2011). AMPK-Dependent Metabolic Regulation by PPAR Agonists. PPAR Research, 2011, 874180. Retrieved from [Link]

  • Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 2, 68. Retrieved from [Link]

  • Sozio, M. S., & Crabb, D. W. (2008). Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 295(4), G735–G743. Retrieved from [Link]

  • Zhang, L., et al. (2013). AMPK activation enhances PPARα activity to inhibit cardiac hypertrophy via ERK1/2 MAPK signaling pathway. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(12), 2213-2224. Retrieved from [Link]

Sources

A Comparative Analysis of (R)-aegeline and (S)-aegeline on Mast Cell Histamine Release: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological effects of the enantiomers (R)-aegeline and (S)-aegeline on histamine release from mast cells. Designed for researchers in immunology, pharmacology, and drug development, this document details the experimental rationale, step-by-step protocols for a robust in-vitro model, and an analysis of the potential underlying signaling pathways.

Aegeline, a principal alkaloid from the leaves of the Bael tree (Aegle marmelos), has garnered attention for its wide range of pharmacological properties, including anti-inflammatory and anti-allergic activities.[1][2][3][4] The molecule possesses a chiral center, existing as two non-superimposable mirror images: (R)-aegeline and (S)-aegeline. Chirality is a critical factor in pharmacology, as enantiomers can exhibit profoundly different activities, potencies, and toxicities. Therefore, a direct comparative study is essential to elucidate the specific contributions of each enantiomer to the observed anti-allergic effects.

This guide focuses on their impact on histamine release, a central event in Type I hypersensitivity reactions. Mast cell degranulation, triggered by the cross-linking of IgE receptors (FcεRI), releases a torrent of inflammatory mediators, with histamine being a primary driver of allergic symptoms.[5][6] Understanding how these stereoisomers modulate this process is key to unlocking their therapeutic potential. Previous studies have shown that a racemic mixture of aegeline can inhibit histamine release from rat basophilic leukemia (RBL-2H3) cells, a well-established model for mast cells.[7][8][9] This effect appears linked to the modulation of intracellular calcium signaling.[7][8] This guide will build upon these findings to dissect the specific actions of the (R) and (S) enantiomers.

Experimental Design & Rationale

To objectively compare the effects of (R)- and (S)-aegeline, we employ the RBL-2H3 cell line, a widely used and reliable model for studying IgE-mediated mast cell degranulation.[10][11][12] The experimental workflow is designed to assess the dose-dependent inhibition of histamine release, evaluate cytotoxicity to rule out non-specific effects, and probe the mechanism of action.

Core Components of the Study:

  • Cell Model: RBL-2H3 cells will be sensitized with anti-DNP IgE, which binds to FcεRI receptors on the cell surface.

  • Stimulation: Degranulation will be induced by challenging the sensitized cells with DNP-BSA antigen, which cross-links the IgE-FcεRI complexes, initiating the signaling cascade for histamine release.[7][8]

  • Test Articles: High-purity, stereochemically-defined (R)-aegeline and (S)-aegeline will be used.

  • Primary Endpoint: Quantification of histamine (or its surrogate, β-hexosaminidase) released into the cell supernatant.

  • Controls:

    • Negative Control (Spontaneous Release): Sensitized cells not challenged with antigen, to measure baseline histamine release.

    • Positive Control (Maximum Release): Sensitized cells challenged with antigen (without test compounds).

    • Vehicle Control: Cells treated with the same solvent used to dissolve the aegeline enantiomers.

    • Cytotoxicity Control: A parallel assay (e.g., MTT or LDH) to ensure that any observed reduction in histamine release is not due to cell death.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the comparative analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Assay & Analysis culture Culture RBL-2H3 Cells (to 80% confluency) seed Seed Cells into 96-well Plates culture->seed sensitize Sensitize with Anti-DNP IgE (24h) seed->sensitize wash Wash Cells with Tyrode's Buffer sensitize->wash preincubate Pre-incubate with (R)- or (S)-Aegeline (Dose-Response) wash->preincubate stimulate Stimulate with DNP-BSA Antigen preincubate->stimulate collect Collect Supernatant stimulate->collect mtt Perform MTT Assay (on separate plate) stimulate->mtt beta_hex Perform β-hexosaminidase Assay collect->beta_hex lyse Lyse Remaining Cells (Total Release Control) lyse->beta_hex analyze Calculate % Inhibition & IC50 Values beta_hex->analyze mtt->analyze

Caption: Workflow for comparing aegeline enantiomers on histamine release.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing the effects of the test compounds.

Protocol 1: RBL-2H3 Cell Culture and Sensitization
  • Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well, flat-bottom tissue culture plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Sensitization: Prepare a solution of anti-dinitrophenyl (DNP) IgE at 0.5 µg/mL in fresh culture medium. Aspirate the old medium from the cells and add 100 µL of the IgE solution to each well. Incubate for 24 hours to allow for binding to FcεRI receptors.

Protocol 2: Histamine Release (β-Hexosaminidase) Assay

Rationale: β-hexosaminidase is co-released with histamine from mast cell granules and serves as a stable and easily quantifiable surrogate marker for degranulation.[10]

  • Compound Preparation: Prepare stock solutions of (R)-aegeline and (S)-aegeline in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in pre-warmed Tyrode's buffer (TB). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent-induced effects.

  • Washing: Gently wash the sensitized cells twice with 150 µL of warm TB to remove unbound IgE.

  • Pre-incubation: Add 50 µL of the diluted aegeline enantiomers or vehicle control to the appropriate wells. Incubate at 37°C for 30 minutes.

  • Stimulation: Prepare a 200 ng/mL solution of DNP-BSA antigen in TB. Add 50 µL of this solution to all wells except the "Spontaneous Release" and "Total Release" wells. Add 50 µL of TB to the "Spontaneous Release" wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Sample Collection: After incubation, place the plate on ice for 10 minutes to stop the reaction. Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Total Release Control: To the remaining cells in the original plate, add 100 µL of 0.5% Triton X-100 in TB to lyse the cells and release all remaining granular content. Incubate for 10 minutes, then collect 50 µL of this lysate for the "Total Release" measurement.

  • Enzymatic Reaction: Prepare the β-hexosaminidase substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5). Add 50 µL of the substrate solution to each well of the new plate containing the supernatants and lysates.

  • Quantification: Incubate the plate at 37°C for 1 hour. Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0). Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] * 100

    • % Inhibition = [1 - (% Release_Compound / % Release_PositiveControl)] * 100

Protocol 3: Cell Viability (MTT) Assay
  • Culture, seed, sensitize, and treat cells with aegeline enantiomers as described in Protocols 1 and 2 in a separate 96-well plate.

  • After the 1.5-hour total incubation time (30 min pre-incubation + 1 hr stimulation period), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C until formazan crystals form.

  • Aspirate the medium and dissolve the crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Comparative Data Summary

The following tables present hypothetical but representative data from the described experiments, illustrating a potential outcome where one enantiomer is significantly more potent.

Table 1: Dose-Dependent Inhibition of Histamine Release

Concentration (µM)(R)-aegeline Mean % Inhibition (±SD)(S)-aegeline Mean % Inhibition (±SD)
0.15.2 ± 1.115.8 ± 2.3
1.012.5 ± 3.448.9 ± 4.1
10.045.3 ± 5.185.4 ± 3.8
50.082.1 ± 4.592.1 ± 2.5
100.085.6 ± 3.993.5 ± 2.1

Table 2: Comparative Efficacy and Cytotoxicity

CompoundIC₅₀ (µM)Max Inhibition (%)Cytotoxicity at 100 µM (% Viability)
(R)-aegeline 11.585.698.2 ± 2.1
(S)-aegeline 1.293.597.5 ± 3.0

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Mechanistic Insights & Signaling Pathways

The inhibition of histamine release suggests that the aegeline enantiomers interfere with the intracellular signaling cascade initiated by FcεRI cross-linking. This pathway is a complex, multi-step process heavily dependent on protein tyrosine kinases and calcium mobilization.[5][6][13][14]

Antigen-mediated cross-linking of IgE-bound FcεRI activates the Src family kinase Lyn, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor's β and γ subunits.[14] This recruits and activates Spleen tyrosine kinase (Syk), a pivotal enzyme that subsequently activates downstream effectors, including Phospholipase Cγ (PLCγ).[15] PLCγ cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[14] This sustained increase in intracellular calcium is the critical trigger for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

Previous work suggests aegeline inhibits histamine release induced by Ca²⁺ stimulants like thapsigargin and ionomycin, pointing to an interference with intracellular Ca²⁺ signaling events.[7][8] Given the stereospecific potency observed in our hypothetical data, (S)-aegeline may be a more effective modulator of a key regulatory protein within this cascade, such as Syk, PLCγ, or the IP₃ receptor itself.

Potential Signaling Pathway and Points of Inhibition

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm Ag Antigen IgE IgE Ag->IgE cross-links FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs PLCG PLCγ Syk->PLCG activates PIP2 PIP₂ PLCG->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R Ca Ca²⁺ Release ER->Ca Granule Histamine Granule Ca->Granule triggers fusion Release Degranulation (Histamine Release) Granule->Release Inhibition (S)-Aegeline (Potent Inhibitor) Inhibition->Syk Potential Target 1 Inhibition->PLCG Potential Target 2 Inhibition->ER Potential Target 3 (Ca²⁺ signaling)

Caption: IgE-mediated degranulation pathway and potential targets for aegeline.

Conclusion and Future Directions

This guide outlines a robust framework for the comparative analysis of (R)- and (S)-aegeline. Based on the presented methodology and hypothetical data, a clear stereospecificity in the anti-allergic activity can be determined, with the (S)-enantiomer demonstrating significantly higher potency in inhibiting IgE-mediated histamine release from mast cells without inducing cytotoxicity.

The results strongly suggest that the mechanism of action involves the modulation of the FcεRI signaling cascade, likely at or downstream of Syk activation and impacting intracellular calcium mobilization.

Future research should focus on:

  • Kinase Profiling: Directly assessing the inhibitory activity of each enantiomer against key kinases in the pathway, such as Lyn and Syk.

  • Calcium Imaging: Using fluorescent calcium indicators to directly measure and compare the effects of each enantiomer on antigen-induced intracellular calcium flux.

  • In Vivo Models: Validating these in vitro findings in animal models of passive cutaneous anaphylaxis (PCA) or allergic asthma to confirm the therapeutic potential of the more potent enantiomer.

By systematically dissecting the contributions of each stereoisomer, this research paves the way for the rational design and development of more potent and specific anti-allergic therapeutics derived from this promising natural product.

References

  • Anshid Venthodika, A. K. (2020). An Analysis of the Pharmacological Activity of Aegle Marmelos. (Source: Google Scholar)
  • Nugroho, A. E., Riyanto, S., Sukari, M. A., & Maeyama, K. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. Pakistan Journal of Pharmaceutical Sciences, 24(3), 359–367. (URL: [Link])

  • Nugroho, A. E., Riyanto, S., Sukari, M. A., & Maeyama, K. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. (URL: [Link])

  • Nagai, H., & Shimazawa, T. (2022). FcεRI: A Master Regulator of Mast Cell Functions. MDPI. (URL: [Link])

  • Charles, P. (2014). PHARMACOLOGICAL PROPERTIES OF AEGLE MARMELOS: A MINI REVIEW. Asian Journal of Pharmaceutical and Clinical Research. (URL: [Link])

  • Kanaujiya, R., & Naaz, F. (2024). A Review on Phytochemical And Pharmacological activity of Aegle Marmelos. medica, 5(2), 154-160. (URL: [Link])

  • Patel, K., & Singh, R. B. (2012). Therapeutic potential of Aegle marmelos (L.)-An overview. PMC - NIH. (URL: [Link])

  • Kawakami, Y., & Kawakami, T. (2011). FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration. PMC. (URL: [Link])

  • Lamichhane, R., et al. (2020). Phytochemical profile and pharmacological activity of Aegle marmelos Linn. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. (URL: [Link])

  • Draberova, L., et al. (2015). Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain. The Journal of biological chemistry, 290(15), 9789–9803. (URL: [Link])

  • Nugroho, A. E., et al. (2011). Effects of aegeline, a main alkaloid of aegle marmelos correa leaves, on the histamine release from. Semantic Scholar. (URL: [Link])

  • Ryan, J. J., & Fagerholm, S. C. (2010). New Insights on Mast Cell Activation via the High Affinity Receptor for IgE. Current topics in microbiology and immunology, 342, 149–168. (URL: [Link])

  • Liu, Z. Q., et al. (2022). New Mechanistic Advances in FcεRI-Mast Cell-Mediated Allergic Signaling. Clinical reviews in allergy & immunology, 64(2), 224–240. (URL: [Link])

  • Nugroho, A. E., et al. (2017). Interaction of active compounds from Aegle marmelos CORREA with histamine-1 receptor. ResearchGate. (URL: [Link])

  • Nugroho, A. E., et al. (2017). Interaction of active compounds from Aegle marmelos CORREA with histamine-1 receptor. Indonesian Journal of Pharmacy. (URL: [Link])

  • Patel, D. K. (2020). Therapeutic Potential of “Aegeline,” an Important Phytochemical of Aegle marmelos: Current Health Perspectives for the Treatment of Disease. ResearchGate. (URL: [Link])

  • Sharma, P., et al. (2024). Evaluation of Anti-inflammatory, Analgesic and Anti Irritant Activity of Aegle marmelos Leaves Extract. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 126-133. (URL: [Link])

  • Kumar, V., & Vanajakshi, J. (2022). Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review. Journal of Pharmacy and Pharmacology. (URL: [Link])

  • Hutchinson, K., et al. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent. Journal of visualized experiments : JoVE, (81), 50672. (URL: [Link])

  • IBL International. (n.d.). Histamine-Release. (URL: [Link])

  • Adhikari, B., et al. (2023). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. MDPI. (URL: [Link])

  • Aguirre, G., et al. (2001). Asymmetric Synthesis of Naturally Occurring b-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Journal of the Mexican Chemical Society, 45(1), 21-24. (URL: [Link])

  • Tadigoppula, N., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. Metabolism: clinical and experimental, 85, 1–13. (URL: [Link])

  • Northwest Life Science Specialties, LLC. (n.d.). Histamine ELISA Assay Kit. (URL: [Link])

  • Patel, D. K. (2019). Aegeline: A Biologically Important Alkaloid From Nature. ResearchGate. (URL: [Link])

  • Cellosaurus. (n.d.). Cell line RBL-2H3 (CVCL_0591). (URL: [Link])

  • Singh, A., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. Pharmaceuticals, 14(1), 64. (URL: [Link])

  • Kumar, A., et al. (2023). Phytochemical and biological review of Aegle marmelos Linn. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. (URL: [Link])

Sources

A Comparative Guide to the Lipolytic Effects of (+-)-Aegeline and Synephrine: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the lipolytic activities of p-synephrine and a proposed investigational framework for (+-)-Aegeline. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic regulation and the discovery of novel therapeutic agents for obesity and related disorders. We will delve into the established molecular mechanism of synephrine, present a clear void in the current literature regarding aegeline, and provide robust, field-proven experimental protocols to facilitate a direct, head-to-head comparison of these compounds.

Introduction: The Central Role of Lipolysis in Energy Homeostasis

Lipolysis is the fundamental metabolic process by which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids (FFAs), mobilizing stored energy for use by other tissues.[1][2] This pathway is tightly regulated, primarily by catecholamines (e.g., epinephrine, norepinephrine) which stimulate, and insulin which suppresses, the process.[1][2][3] The stimulation of lipolysis via adrenergic receptors (ARs) presents a key therapeutic target for managing obesity.

Two compounds of interest in this area are p-synephrine, a protoalkaloid found in the bitter orange (Citrus aurantium), and this compound, an alkaloid from the bael fruit (Aegle marmelos). While synephrine's effects on adipocyte metabolism are increasingly well-documented, aegeline remains comparatively uncharacterized. This guide will synthesize the known pharmacology of synephrine and outline the necessary experimental workflows to rigorously evaluate and compare the lipolytic potential of aegeline.

The Canonical Lipolysis Signaling Pathway

The primary pathway for hormonally-stimulated lipolysis in white adipose tissue is initiated by the binding of catecholamines to β-adrenergic receptors on the adipocyte surface. This event triggers a cascade of intracellular signals, as depicted below.

Lipolysis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor G_Protein Gαs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_PLIN HSL & Perilipin 1 PKA->HSL_PLIN Phosphorylates Lipolysis Lipolysis HSL_PLIN->Lipolysis Initiates Glycerol_FFA Glycerol + Free Fatty Acids Lipolysis->Glycerol_FFA Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_AR Binds ATP ATP ATP->AC Triglycerides Triglycerides Triglycerides->Lipolysis

This G-protein coupled receptor (GPCR) signaling results in the activation of Protein Kinase A (PKA), which then phosphorylates key regulatory proteins like Hormone-Sensitive Lipase (HSL) and Perilipin 1.[2][3] This phosphorylation allows lipases access to the stored triglycerides within lipid droplets, initiating their breakdown.[1]

Pharmacological Profile: p-Synephrine

p-Synephrine is structurally similar to endogenous catecholamines but exhibits a distinct and crucial receptor binding profile. This difference is fundamental to its mechanism of action and its favorable safety profile compared to other sympathomimetic amines like ephedrine.

Mechanism of Action

Extensive receptor binding studies have shown that p-synephrine has a very low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors.[4][5] The activation of these receptor subtypes is typically associated with cardiovascular effects such as increased heart rate and blood pressure.[4]

Instead, p-synephrine's primary lipolytic and thermogenic effects are attributed to its activity as an agonist at β-3 adrenergic receptors .[6][7][8] β-3 ARs are predominantly expressed in white and brown adipose tissue and are key regulators of lipolysis and energy expenditure.[5][9] Stimulation of β-3 ARs does not typically induce the adverse cardiovascular events associated with β-1/β-2 agonism.[7]

Synephrine_Pathway cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol Beta3_AR β-3 Adrenergic Receptor G_Protein Gαs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates Glycerol_FFA Glycerol + FFA Lipolysis->Glycerol_FFA Synephrine p-Synephrine Synephrine->Beta3_AR Binds ATP ATP ATP->AC Triglycerides Triglycerides Triglycerides->Lipolysis

Lipolytic Efficacy

Studies in both rat and human adipocytes have confirmed that p-synephrine can stimulate lipolysis, although it acts as a partial agonist.[4][7] In human fat cells, higher concentrations may be required to elicit a significant response compared to potent, non-selective β-agonists like isoproterenol.[10] In human clinical trials, acute intake of p-synephrine has been shown to increase resting metabolic rate and enhance the rate of fat oxidation during exercise.[5][11]

Investigational Profile: this compound

Currently, there is a significant lack of published, peer-reviewed data specifically detailing the mechanism of action of this compound on lipolysis or its binding affinities for adrenergic receptors. To address this gap and enable a direct comparison with synephrine, a systematic experimental approach is required. The following sections outline the standard, validated protocols for such an investigation.

Proposed Head-to-Head Experimental Design

To objectively compare the lipolytic performance of this compound and p-synephrine, a multi-tiered approach involving both in vitro and in vivo models is recommended.

Experiment 1: In Vitro Lipolysis Assay in Primary Adipocytes

This assay provides a direct measure of the compounds' ability to stimulate lipolysis in isolated fat cells, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).

InVitro_Workflow cluster_prep Preparation cluster_assay Lipolysis Assay cluster_analysis Analysis A 1. Isolate & Culture Primary Preadipocytes (e.g., from murine adipose tissue) B 2. Differentiate into Mature Adipocytes (7-10 days) A->B D 4. Starve Cells & Replace with Treatment Media B->D C 3. Prepare Treatment Media: - Vehicle Control - Isoproterenol (Positive Control) - Synephrine (Dose-Response) - Aegeline (Dose-Response) C->D E 5. Incubate (37°C) Collect Media Aliquots at 0, 1, 2, 4 hours D->E F 6. Quantify Glycerol & Free Fatty Acids (FFA) in Media Samples E->F G 7. Plot Dose-Response Curves Calculate EC50 & Emax F->G

Detailed Protocol:

  • Adipocyte Preparation:

    • Isolate stromal vascular fraction (SVF) from murine white adipose tissue (e.g., inguinal or epididymal depots) via collagenase digestion.[12]

    • Culture the isolated preadipocytes to confluence.

    • Induce differentiation using a standard cocktail (e.g., dexamethasone, IBMX, insulin, troglitazone) for 4 days, followed by maturation with insulin for an additional 3-4 days.[12]

    • Rationale: Using primary cells provides a more physiologically relevant model than immortalized cell lines.

  • Lipolysis Assay:

    • Twenty-four hours prior to the assay, switch cells to insulin-free media.[12]

    • On the day of the assay, wash cells with PBS and replace the media with pre-warmed DMEM containing 2% fatty-acid-free BSA.

    • Add test compounds:

      • Vehicle control (e.g., DMSO or saline).

      • Positive control: Isoproterenol (a potent non-selective β-AR agonist, e.g., 1 µM).[13]

      • p-Synephrine: A range of concentrations (e.g., 10 nM to 1 mM) to generate a full dose-response curve.

      • This compound: An identical range of concentrations.

    • Incubate the plate at 37°C. Collect media aliquots at multiple time points (e.g., 0, 1, 2, and 4 hours) to determine the linear rate of lipolysis.[12][14]

  • Quantification:

    • Measure the concentration of glycerol and FFAs released into the media using commercially available colorimetric assay kits.[12][15][16]

    • Rationale: Glycerol release is a robust indicator of lipolysis because adipocytes have low expression of glycerol kinase, minimizing its re-uptake and re-esterification.[12][14]

    • Normalize glycerol/FFA release to total cellular protein content in each well.

Experiment 2: In Vivo Adipose Tissue Microdialysis

This technique assesses the local lipolytic response within adipose tissue in an intact, anesthetized animal, providing insight into physiological efficacy while avoiding confounding systemic effects.

InVivo_Workflow cluster_prep Surgical Preparation cluster_perfusion Microdialysis Perfusion cluster_analysis Analysis A 1. Anesthetize Animal (e.g., Sprague-Dawley rat) B 2. Surgically Implant Microdialysis Probes into Subcutaneous Adipose Tissue A->B C 3. Perfuse Probes with Ringer's Solution (Basal Period) B->C D 4. Sequentially Perfuse with Increasing Concentrations of Synephrine or Aegeline C->D E 5. Collect Dialysate Fractions at Regular Intervals D->E F 6. Measure Glycerol Concentration in Dialysate Samples E->F G 7. Plot Glycerol Output vs. Compound Concentration F->G

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats according to approved institutional animal care protocols.

    • Surgically implant microdialysis probes (e.g., 0.5 x 4 mm) into two distinct adipose tissue depots (e.g., inguinal subcutaneous and epididymal).[17][18]

  • Microdialysis Procedure:

    • Perfuse the probes with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min) using a microinjection pump.[17]

    • After a stabilization period to establish a basal glycerol level, switch the perfusate to solutions containing increasing concentrations of isoproterenol (as a positive control), p-synephrine, or this compound.[18]

    • Collect dialysate fractions continuously throughout the experiment.

  • Analysis:

    • Measure the glycerol concentration in each dialysate fraction using a high-sensitivity assay.

    • The increase in interstitial glycerol concentration directly reflects the local lipolytic rate in response to the perfused compound.[17]

    • Rationale: This method isolates the local effect of the drug on the fat pad, bypassing systemic circulation and potential cardiovascular side effects that could indirectly influence lipolysis.[17]

Data Presentation and Interpretation

The results from these experiments should be summarized to allow for a direct and unambiguous comparison.

Table 1: Comparative In Vitro Lipolytic Activity

CompoundPotency (EC₅₀)Efficacy (Eₘₐₓ)% of Isoproterenol Max. Response
p-Synephrine Calculated Value (µM)Calculated ValueCalculated Value (%)
This compound Calculated Value (µM)Calculated ValueCalculated Value (%)
Isoproterenol Calculated Value (nM)100% (Reference)100%

Table 2: Comparative In Vivo Lipolytic Response

CompoundBasal Glycerol (µM)Max. Stimulated Glycerol (µM)Fold-Increase Over Basal
p-Synephrine Measured ValueMeasured ValueCalculated Value
This compound Measured ValueMeasured ValueCalculated Value

Conclusion and Future Directions

p-Synephrine stimulates lipolysis primarily through a well-defined mechanism involving the agonism of β-3 adrenergic receptors, which confers a desirable safety profile by minimizing cardiovascular effects. In contrast, the lipolytic activity and molecular targets of this compound remain to be elucidated.

The experimental framework detailed in this guide provides a scientifically rigorous pathway to directly compare the potency and efficacy of these two compounds. The resulting data will be invaluable for determining the therapeutic potential of this compound as a novel agent for metabolic disease and for understanding its pharmacological relationship to established compounds like p-synephrine. Subsequent studies should focus on comprehensive receptor binding assays for aegeline across all adrenergic receptor subtypes to fully characterize its mechanism of action.

References

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]

  • Rusiecka, I., et al. (2024). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. Frontiers in Pharmacology. [Link]

  • Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), e65106. [Link]

  • Jansson, P. A., & Smith, U. (1991). Microdialysis of adipose tissue and blood for in vivo lipolysis studies. The American Journal of Physiology, 260(3 Pt 1), E393-E398. [Link]

  • Sharifi-Rad, J., et al. (2022). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. Molecules, 27(19), 6398. [Link]

  • Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193). [Link]

  • Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. Nutrients, 13(1), 233. [Link]

  • Carpéné, C., et al. (2014). High doses of synephrine and octopamine activate lipolysis in human adipocytes, indicating that amines from citrus might influence adiposity. Journal of Physiology and Biochemistry, 70(3), 635-645. [Link]

  • Ma, G., et al. (2010). Effects of Synephrine and β-Phenethylamine on Human α-Adrenoceptor Subtypes. Planta Medica, 76(09), 863-866. [Link]

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011. [Link]

  • CitrusBurn Review. (2025). [Link]

  • Laurencikiene, J., et al. (2018). Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants. Journal of Visualized Experiments, (132), e56598. [Link]

  • JoVE Science Education Database. (2023). Measuring Lipolysis in Adipocytes. Journal of Visualized Experiments. [Link]

  • Zen-Bio, Inc. (2008). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. [Link]

  • Rosdahl, H., et al. (1993). In vivo lipolysis in adipose tissue from two anatomical locations measured by microdialysis. International Journal of Obesity and Related Metabolic Disorders, 17(7), 377-381. [Link]

  • Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. Nutrients. [Link]

  • Divya, G., & Panicker, A. G. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR Protocols, 3(3), 101518. [Link]

  • Federal Institute for Risk Assessment (BfR). (2012). Health assessment of sports and weight loss products containing synephrine and caffeine. [Link]

  • Carpéné, C., et al. (2011). Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium. Journal of Physiology and Biochemistry, 67(3), 443-452. [Link]

  • Wikipedia. (n.d.). Lipolysis. [Link]

  • Schweiger, M., et al. (2017). Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics. The Journal of Lipid Research, 58(6), 1021-1032. [Link]

  • YouTube. (2021). Lipolysis Pathway | Triglycerides Breakdown. [Link]

  • Bhardwaj, P., et al. (2012). Inhibition of Adipogenesis and Induction of Apoptosis and Lipolysis by Stem Bromelain in 3T3-L1 Adipocytes. PLoS ONE, 7(1), e30831. [Link]

  • Summers, R. J., & McMartin, L. R. (1984). Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. Drugs, 28 Suppl 2, 1-15. [Link]

  • NCBI. (2023). Biochemistry, Lipolysis. In StatPearls. [Link]

Sources

Beyond the Dock: A Researcher's Guide to Validating Molecular Targets of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Experimental Validation in Natural Product Drug Discovery

Molecular docking has revolutionized our ability to predict the biological targets of natural products, offering tantalizing glimpses into their therapeutic potential. (+-)-Aegeline, an alkaloid from the leaves of the Bael tree (Aegle marmelos), is a prime example. In silico studies have suggested a promiscuous binding profile, with potential interactions spanning metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs), key nodes in cell growth and survival such as the PI3K/Akt pathway and Epidermal Growth Factor Receptor (EGFR), and even proteins involved in neuroprotection.[1][2][3] However, these computational predictions, while invaluable for hypothesis generation, remain just that: predictions. The transition from a promising docking score to a validated biological mechanism is a critical leap that demands rigorous experimental validation.

This guide provides a comparative framework for researchers to navigate the essential process of validating the predicted molecular targets of this compound. We will move beyond theoretical discussions to provide practical, field-proven insights into the causality behind experimental choices, ensuring that each step contributes to a self-validating system of evidence. Here, we will explore a multi-tiered approach, from direct biophysical characterization of binding to the confirmation of target engagement and functional modulation in a cellular context.

Deconstructing the Aegeline-Target Landscape: From Prediction to Validation

Computational docking studies have identified several putative targets for this compound, each with significant therapeutic implications. A network pharmacology and molecular docking study pointed towards PI3K, AKT, and EGFR as key targets in the context of inflammatory bowel disease.[2] Another computational study suggested that aegeline may act as a dual agonist for PPARα and a partial agonist for PPARγ, highlighting its potential in managing type II diabetes.[3] Furthermore, aegeline has been shown to mimic the yeast SNARE protein Sec22p, suggesting a role in suppressing α-synuclein and Bax toxicity, relevant to neurodegenerative diseases.[1]

To move from these computational hypotheses to validated targets, a multi-pronged experimental approach is essential. This guide will focus on a suite of biophysical and cell-based assays designed to provide orthogonal evidence of target engagement and functional modulation.

Tier 1: Biophysical Validation of Direct Binding

The foundational step in validating a predicted molecular target is to confirm a direct physical interaction between the small molecule and the protein of interest. Two gold-standard, label-free techniques are paramount for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics in Real-Time

SPR is a powerful optical technique that monitors the binding of an analyte (in this case, aegeline) to a ligand (the immobilized target protein) in real-time.[4][5] This method not only confirms binding but also provides invaluable kinetic data, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[5]

Experimental Workflow for SPR-based Validation of Aegeline Targets:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment recombinant_protein Purify Recombinant Target Protein (e.g., PPARγ, Akt1, EGFR) immobilization Immobilize Target Protein on Sensor Chip recombinant_protein->immobilization aegeline_prep Prepare Aegeline Stock (High Purity) aegeline_injection Inject Serial Dilutions of Aegeline aegeline_prep->aegeline_injection immobilization->aegeline_injection sensorgram Generate Sensorgram (Response vs. Time) aegeline_injection->sensorgram data_analysis Fit Data to Kinetic Models (Determine Ka, Kd, KD) sensorgram->data_analysis

Caption: Workflow for SPR-based validation of aegeline-protein binding.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of how to attach the target protein to the sensor chip is critical. Amine coupling is a common method, but if it compromises the binding site, alternative strategies like His-tag capture should be employed.[6]

  • Analyte Concentration Range: The concentrations of aegeline injected should bracket the expected K_D value to ensure accurate kinetic fitting. A wide range, from nanomolar to micromolar, is often necessary for initial exploratory experiments with natural products.

  • Control Surfaces: A reference flow cell, either blank or with an irrelevant immobilized protein, is crucial to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[7]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint of Binding

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[8][9] It directly measures the heat released or absorbed when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

Experimental Workflow for ITC-based Validation of Aegeline Targets:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment target_protein Prepare Purified Target Protein in Sample Cell titration Titrate Aegeline into Protein Solution target_protein->titration aegeline_prep Prepare Aegeline in Syringe aegeline_prep->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement binding_isotherm Generate Binding Isotherm heat_measurement->binding_isotherm thermo_analysis Fit Data to Determine KD, n, ΔH, ΔS binding_isotherm->thermo_analysis

Caption: Workflow for ITC-based validation of aegeline-protein binding.

Causality Behind Experimental Choices:

  • Buffer Matching: The buffer used for both the protein and aegeline solutions must be identical to minimize heat of dilution effects, which can confound the binding signal. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is often preferred.

  • Concentration Regimen: The concentration of the protein in the cell and the ligand in the syringe should be chosen to ensure a "c-window" (c = n * [Protein] / K_D) between 10 and 1000 for optimal curve fitting. This may require an initial estimate of the K_D from another technique like SPR.

  • Displacement Titration: For very high-affinity interactions (picomolar to low nanomolar K_D), a direct ITC experiment may not be feasible. In such cases, a displacement titration, where aegeline competes with a known, weaker-binding ligand, can be employed to determine the affinity of the high-affinity interaction.[13]

Comparative Summary of Biophysical Techniques:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon mass accumulation on a sensor surface.[4]Measurement of heat released or absorbed during a binding event.[10]
Key Outputs K_a, k_d, K_DK_D, n, ΔH, ΔS
Strengths Real-time kinetics, high throughput potential, requires small sample amounts.Gold standard for thermodynamics, direct measurement, no immobilization needed.[8][9]
Limitations Immobilization can alter protein function, potential for mass transport limitations.Requires larger amounts of pure protein, lower throughput.
Best For Screening, kinetic profiling, determining on/off rates.Detailed thermodynamic characterization, validating affinities, determining stoichiometry.

Tier 2: Cellular Target Engagement and Functional Validation

Confirming a direct biophysical interaction is a crucial first step, but it does not guarantee that the compound engages its target in the complex environment of a living cell or that this engagement leads to a functional consequence. Therefore, cell-based assays are indispensable for validating the physiological relevance of the predicted interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful biophysical method for assessing the direct binding of a small molecule to its target protein within intact cells or cell lysates.[5][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[5]

Experimental Workflow for CETSA:

CETSA_Workflow cell_treatment Treat Intact Cells with Aegeline or Vehicle (DMSO) heat_shock Heat Cells at a Range of Temperatures cell_treatment->heat_shock cell_lysis Lyse Cells and Separate Soluble and Precipitated Fractions heat_shock->cell_lysis protein_detection Detect Soluble Target Protein (e.g., by Western Blot) cell_lysis->protein_detection melt_curve Plot Soluble Protein vs. Temperature (Generate Melt Curve) protein_detection->melt_curve shift_analysis Analyze for Thermal Shift (ΔTm) melt_curve->shift_analysis PI3K_Akt_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 pAkt p-Akt (Active) Akt->pAkt p-Ser473 (by mTORC2) Downstream Downstream Effects (e.g., GLUT4 translocation, cell survival) pAkt->Downstream Aegeline (+)-Aegeline Aegeline->PI3K Predicted Target

Caption: Simplified PI3K/Akt signaling pathway indicating a predicted target for this compound.

Experimental Protocol: Western Blotting for Akt Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., C2C12 myotubes, a breast cancer cell line for EGFR/PI3K/Akt relevance) to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Treat cells with various concentrations of this compound for different time points. Include positive (e.g., insulin or EGF) and negative (vehicle) controls. [3][15]2. Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. [7][16]5. Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) overnight at 4°C. [17][18][19]6. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [7]7. Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Akt to normalize the p-Akt signal to the total amount of Akt protein, confirming that the observed changes are due to phosphorylation and not changes in protein expression.

Validating Aegeline's Effect on PPAR Signaling:

For the predicted activity of aegeline on PPARs, a reporter gene assay is a powerful functional validation tool.

Signaling Pathway Diagram: PPAR Activation

PPAR_Pathway Aegeline (+)-Aegeline PPAR PPARγ/RXR Heterodimer Aegeline->PPAR Agonist Binding PPRE PPRE (DNA) PPAR->PPRE Binds to Promoter Transcription Target Gene Transcription (e.g., Adipogenesis, Glucose Metabolism) PPRE->Transcription Initiates

Caption: Simplified PPAR signaling pathway.

Experimental Protocol: PPARγ Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE) promoter.

  • Cell Treatment: Treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity in aegeline-treated cells compared to the vehicle control would indicate that aegeline activates PPARγ-mediated transcription.

Conclusion: Building a Robust Case for Aegeline's Mechanisms of Action

The journey from a computationally predicted target to a validated mechanism of action is a cornerstone of modern drug discovery. For a promising natural product like this compound, this process requires a thoughtful and multi-faceted experimental approach. By systematically employing a combination of biophysical techniques like SPR and ITC to confirm direct binding, cellular target engagement assays such as CETSA to demonstrate interaction in a physiological context, and functional assays like Western blotting and reporter gene assays to link binding to a biological outcome, researchers can build a robust and compelling case for aegeline's therapeutic potential. This guide provides a roadmap for this critical validation process, emphasizing the importance of experimental rigor and the causal logic that underpins the selection of each technique. The convergence of evidence from these orthogonal approaches is what will ultimately unlock the true therapeutic promise of this compound and other natural products.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. ([Link])

  • Carnero, A., Blanco-Aparicio, C., Renner, O., Link, W., & Leal, J. F. (2008). The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Current cancer drug targets, 8(3), 187–198. ([Link])

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved from [Link]

  • Components and signaling pathways of the PPAR system. (a) Schematic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gautam, S., Ishrat, N., Singh, R., & Srivastava, A. K. (2015). Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1. European journal of pharmacology, 762, 419–429. ([Link])

  • PPAR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • PI3K-Akt signaling pathway - Cusabio. (n.d.). Retrieved from [Link]

  • Schematic representation of the PPAR signalling pathways.a | Endogenous... - ResearchGate. (n.d.). Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020, August 27). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]

  • KEGG PATHWAY: hsa03320 - genome.jp. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Activation of Akt by Advanced Glycation End Products (AGEs): Involvement of IGF-1 Receptor and Caveolin-1 - NIH. (2013, March 5). Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved from [Link]

  • EGFR signaling patterns are regulated by its different ligands - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Identification of a new regulation pathway of EGFR and E-cadherin dynamics. (2021, November 8). Retrieved from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved from [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.). Retrieved from [Link]

  • Regulating the Dynamics of EGF Receptor Signaling in Space and Time - PubMed. (n.d.). Retrieved from [Link]

  • A Miniaturized Ligand Binding Assay for EGFR - PubMed. (n.d.). Retrieved from [Link]

  • Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - NIH. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.). Nature Protocols. Retrieved from [Link]

  • Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast - PubMed. (2019, February 1). Retrieved from [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis - Nuvisan. (n.d.). Retrieved from [Link]

  • Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data - MDPI. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry | Malvern Panalytical. (2016, February 18). Retrieved from [Link]

  • Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus - ResearchGate. (n.d.). Retrieved from [Link]

  • A Miniaturized Ligand Binding Assay for EGFR - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - ResearchGate. (n.d.). Retrieved from [Link]

  • AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PubMed Central. (2022, August 2). Retrieved from [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Western blot analysis of Akt phosphorylation status 5 (A), 30 (B), and... - ResearchGate. (n.d.). Retrieved from [Link]

  • EGFR(L858R) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved from [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - NIH. (2024, October 15). Retrieved from [Link]

  • Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PubMed Central. (2021, January 18). Retrieved from [Link]

  • Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition - PMC - NIH. (2021, October 3). Retrieved from [Link]

  • Identification of Binding Regions of Bilirubin in the Ligand-Binding Pocket of the Peroxisome Proliferator-Activated Receptor-A (PPARalpha) - MDPI. (2021, May 17). Retrieved from [Link]

  • Research Article PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - ResearchGate. (n.d.). Retrieved from [Link]

  • Betaine Alleviates Cognitive Deficits in Diabetic Rats via PI3K/Akt Signaling Pathway Regulation - PubMed. (2020, July 23). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (+-)-Aegeline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of (+-)-Aegeline, a compound that, while not classified as hazardous under certain regulations, is associated with significant health concerns. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste safely and compliantly, prioritizing both personal and environmental well-being.

Understanding this compound: A Compound of Contradictions

This compound, with the chemical formula C₁₈H₁₉NO₃, is an alkaloid naturally found in the Aegle marmelos (bael) tree and can also be synthesized in a laboratory.[1][2] It has been investigated for various biological activities. However, the safety profile of this compound presents a critical challenge for laboratory professionals.

A Safety Data Sheet (SDS) for Aegeline, under the European Union's Regulation (EC) No 1272/2008, classifies it as "Not a hazardous substance or mixture".[3] This classification would typically imply straightforward disposal procedures. However, this formal classification stands in stark contrast to documented evidence of severe health risks.

In 2013, the U.S. Food and Drug Administration (FDA) issued warning letters concerning dietary supplements containing Aegeline, linking them to over 90 cases of acute liver injury, with some instances resulting in death.[2][4] Symptoms of Aegeline-associated hepatotoxicity include fatigue, nausea, and jaundice.[2][5] Consequently, Aegeline is included on the Department of Defense's Prohibited Dietary Supplement Ingredients list.[2]

This discrepancy necessitates a conservative, risk-based approach to disposal. While one regulatory framework may not classify it as hazardous, the documented biological toxicity, particularly hepatotoxicity, demands that it be handled with the caution afforded to hazardous materials.

Property Value Source
Molecular Formula C₁₈H₁₉NO₃[1]
Molecular Weight 297.35 g/mol [4]
Appearance Solid[1]
Melting Point 176 °C[1]
Regulatory Classification Not a hazardous substance or mixture (per REGULATION (EC) No 1272/2008)[3]
Observed Health Risks Associated with acute liver injury and, in some cases, death.[2][4][5]

The Core Directive: A Dual-Pathway Disposal Strategy

Given the conflicting information, a single disposal protocol is insufficient. Instead, a dual-pathway strategy is recommended, allowing laboratory managers to make an informed decision based on their institution's policies and a conservative assessment of risk. The preferred and strongly recommended pathway is to treat all this compound waste as hazardous chemical waste.

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for selecting the appropriate disposal pathway.

Aegeline_Disposal_Workflow start Start: this compound Waste Generated assess_risk Assess Risk: Review SDS and known hepatotoxicity data start->assess_risk institutional_policy Consult Institutional & Local Regulations assess_risk->institutional_policy path_a Pathway A (Recommended): Treat as Hazardous Waste institutional_policy->path_a Conservative approach or local regulations require it path_b Pathway B (Cautionary): Treat as Non-Hazardous Waste institutional_policy->path_b Permitted by local regulations AND institutional policy accepts risk disposal_vendor Dispose via Licensed Hazardous Waste Vendor path_a->disposal_vendor disposal_trash Dispose in Normal Laboratory Trash (Solid) or Drain (Aqueous, if permitted) path_b->disposal_trash end End of Process disposal_vendor->end disposal_trash->end

Caption: Decision workflow for this compound waste disposal.

Pathway A (Recommended): Disposal as Hazardous Chemical Waste

This pathway is the most protective of human health and the environment and is the recommended best practice for all this compound waste streams. This approach aligns with the general principles of laboratory chemical waste management outlined by regulatory bodies like the EPA.[6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn. This includes:

  • A standard laboratory coat.

  • Safety glasses or goggles.

  • Nitrile gloves.[8]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.[9][10]

  • Solid Waste:

    • This includes unused or expired pure this compound, contaminated lab consumables (e.g., weigh boats, contaminated paper towels), and materials from spill cleanups.[11]

    • Container: Collect in a designated, leak-proof container with a secure lid. The container must be chemically compatible with this compound; high-density polyethylene (HDPE) or glass is recommended.[12]

  • Liquid Waste:

    • This includes solutions containing this compound, rinsate from glassware, and mother liquor from crystallizations.

    • Container: Collect in a dedicated, sealed, and leak-proof liquid waste container, typically an HDPE carboy.[11] Do not mix with other waste streams unless they are compatible. For instance, keep halogenated and non-halogenated solvent wastes separate.[11]

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemical waste.[13]

Step 3: Labeling of Waste Containers

Proper labeling is a strict regulatory requirement.[6][14] As soon as the first drop of waste enters the container, it must be labeled.[11] The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.[10]

  • The specific hazard(s) associated with the waste. Given the known toxicity, "Toxic" should be indicated.

  • The date accumulation started.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate an area in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[10][12]

  • The SAA must be under the control of the laboratory personnel.[15]

  • Waste containers must be kept closed at all times except when adding waste.[11]

  • Store incompatible waste types separately (e.g., acids away from bases).[10]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] The waste will be transported to a licensed hazardous waste management facility for final disposition, typically via high-temperature incineration.[16]

Pathway B (Cautionary): Disposal as Non-Hazardous Waste

This pathway should only be considered if a thorough risk assessment has been conducted and both institutional policy and local regulations explicitly permit it. This approach is not recommended due to the significant, documented health risks of this compound.

  • Solid Waste: If deemed non-hazardous, solid this compound and lightly contaminated consumables could potentially be disposed of in the regular laboratory trash. The material should be placed in a sealed, clearly labeled bag to prevent accidental exposure to custodial staff.[17]

  • Liquid Waste: Disposal of aqueous solutions down the sanitary sewer is highly regulated and generally discouraged for synthetic chemicals, even if not classified as hazardous.[14][17] This should never be done without explicit approval from your institution's EHS and local wastewater authority. Organic solutions must never be disposed of down the drain.[11]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[11]

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid creating dust.[13]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all cleanup materials in a sealed container and manage it as hazardous waste as described in Pathway A.[11]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Seek immediate medical attention in all cases of exposure and provide the medical personnel with the Safety Data Sheet.[18]

Conclusion: Prioritizing a Culture of Safety

The proper disposal of this compound is a clear example of where a nuanced, safety-first approach must supersede a simple reading of a single regulatory classification. The documented hepatotoxicity of this compound provides a compelling reason to adopt the more stringent disposal protocols associated with hazardous waste. By doing so, researchers and their institutions not only ensure compliance but also uphold their fundamental responsibility to protect their personnel and the environment. Always consult your institution's EHS department for guidance specific to your location and facilities.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • This compound | C18H19NO3 | CID 15558419. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Aegeline: Why is it a problem? (2022, March 7). Operation Supplement Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Aegelin 456-12-2 wiki. (n.d.). LookChem. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Lab Chemical Waste Disposal SOP. (n.d.). Texas A&M University-Corpus Christi. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). US EPA. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Operational Safety Guide: Handling (+-)-Aegeline in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Contradictory Hazard Data for (+-)-Aegeline

This document provides essential safety and handling protocols for this compound (CAS RN: 456-12-2). As scientists, we are trained to interpret data, and the available information on aegeline presents a critical case study in looking beyond a standard Safety Data Sheet (SDS). While some suppliers classify the pure compound as non-hazardous, real-world toxicological data from products containing aegeline demand a more rigorous, precautionary approach. This guide is structured to reconcile these data points, ensuring your operational plan is grounded in the highest standards of laboratory safety.

Hazard Assessment: Beyond the Label

A core challenge in developing a safety protocol for this compound is the discrepancy between its formal classification and observed biological effects.

  • Formal Classification : At least one supplier SDS, under European Regulation (EC) No 1272/2008, classifies aegeline as "Not a hazardous substance or mixture"[1]. This classification is typically based on standardized tests for acute toxicity, corrosivity, and other immediate physical hazards.

  • Observed Biological Toxicity : In stark contrast, dietary supplements containing aegeline have been strongly associated with severe hepatotoxicity (liver damage)[2][3]. Cases reported included symptoms such as fatigue, nausea, and jaundice, with some instances leading to severe liver injury and even death[2][3]. The U.S. Food and Drug Administration (FDA) has issued warnings regarding aegeline as an unlawful dietary supplement ingredient[2].

Causality and the Precautionary Principle: The observed liver toxicity is a potent pharmacological effect. For laboratory personnel handling the pure, powdered compound, the primary risk is inadvertent exposure through inhalation of fine particles or absorption through the skin. Given the known potential for severe organ-specific toxicity, we must operate under the precautionary principle . This means we will treat this compound as a potent, biologically active compound with a significant health hazard profile, irrespective of its formal "non-hazardous" classification.

Risk Assessment Summary
Hazard AspectSupplier SDS Classification[1]Observed Toxicological DataOperational Conclusion
Acute Toxicity Not ClassifiedNot the primary concern.Handle with care to avoid any exposure.
Organ Toxicity Not ClassifiedHigh Risk of Hepatotoxicity (Liver Damage) [2][3].Primary Hazard . All protocols must be designed to prevent exposure.
Occupational Exposure Limits (OELs) None EstablishedNone EstablishedAssume a low OEL. Engineering controls are mandatory.
Route of Exposure Not SpecifiedIngestion (in supplements)Inhalation of powder and Dermal Absorption are the primary lab risks.

Risk Mitigation & Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered approach that prioritizes eliminating exposure at its source (engineering controls) and protecting the individual (PPE).

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood : All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The containment provided is critical to prevent the inhalation of fine, aerosolized powder.

  • Ventilation : Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour) to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE is mandatory when handling this compound. The protocol is designed to prevent any contact with the compound.

PPE CategorySpecificationRationale
Hand Protection Double Gloving : Nitrile gloves (outer layer) over a second pair of nitrile gloves (inner layer).Provides robust protection. The outer glove can be removed immediately upon suspected contamination, preserving the clean inner glove and preventing spread.[4]
Eye Protection Safety glasses with side shields or, preferably, safety goggles.Protects against splashes when working with solutions and potential aerosolized powder.[5]
Body Protection Fully-buttoned laboratory coat with knit cuffs.Protects skin and personal clothing from contamination. Knit cuffs provide a better seal around inner gloves.
Respiratory Protection A NIOSH-approved N95 respirator should be used if there is any risk of the powder becoming airborne outside of a fume hood.While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine particles.[4][6]
Workflow for PPE Donning and Doffing

This sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Eye Protection d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves (Peel off) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Inner Gloves (Last item) f3->f4 Spill_Response a1 1. ALERT Notify others in the lab. Restrict access to the area. a2 2. ASSESS & PREPARE Is the spill manageable? Don full PPE (incl. respirator). a1->a2 a3 3. CONTAIN & CLEAN Gently cover powder with damp paper towels. Do NOT dry sweep. a2->a3 a4 Wipe from outside in. Place waste in sealed bag. a3->a4 a5 4. DECONTAMINATE Wipe area with 70% ethanol or appropriate lab detergent. a4->a5 a6 Dispose of all cleaning materials as hazardous waste. a5->a6

Caption: Step-by-step workflow for responding to a small chemical spill.

Storage and Disposal Plan

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store in a designated cabinet for potent or toxic compounds, segregated from incompatible materials. [7]

Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should aegeline or its solutions be disposed of down the drain. [8]

  • Solid Waste : Collect all contaminated disposables (gloves, bench paper, pipette tips, vials) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing aegeline in a sealed, properly labeled, and chemically compatible hazardous waste container.

  • Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. [9][10] By adhering to these protocols, researchers can safely handle this compound, mitigating the risks identified in toxicological reports and ensuring a secure laboratory environment.

References

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Toxic chemicals Guideline. Retrieved from [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Operation Supplement Safety. (n.d.). Aegeline: Why is it a problem? Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • WebMD. (n.d.). Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Aegeline
Reactant of Route 2
Reactant of Route 2
(+-)-Aegeline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.